Emodinanthrone
Description
emodin-9-anthrone is a natural product found in Rhamnus prinoides, Paeonia emodi, and Rumex acetosa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSXCAVRQXZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197684 | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-60-1 | |
| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin anthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN-9-ANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 258 °C | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Emodinanthrone Biosynthesis Pathway in Fungi
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Emodin (B1671224) and its precursor, emodinanthrone, are fungal polyketides that form the structural foundation for a vast array of bioactive secondary metabolites, including anthraquinones, xanthones, and grisandienes. These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiviral, and antitumor properties, making their biosynthetic pathway a subject of intense research for drug discovery and synthetic biology applications. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in fungi, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes structured quantitative data, detailed experimental protocols for pathway elucidation, and logical diagrams to facilitate a deeper understanding of this critical metabolic route.
The Core Biosynthetic Pathway
The biosynthesis of this compound in fungi originates from the primary metabolism through the acetate-malonate pathway. The process is initiated by a Type I non-reducing polyketide synthase (NR-PKS) and involves a series of enzymatic modifications to produce the anthrone (B1665570) core.
Polyketide Chain Assembly and Cyclization
The pathway commences with the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, catalyzed by a multi-domain NR-PKS known as Atrochrysone (B1255113) Carboxylic Acid Synthase (ACAS). This enzyme typically possesses a domain architecture of Starter unit:ACP Transacylase (SAT), Ketosynthase (KS), Acyltransferase (AT), Product Template (PT), and Acyl Carrier Protein (ACP). The PT domain guides the folding and initial cyclization of the nascent octaketide chain.
Product Release and Formation of the First Free Intermediate
A distinctive feature of this pathway is the absence of an integrated thioesterase (TE) or Claisen-like cyclase (CLC) domain in the NR-PKS for product release. Instead, a discrete enzyme, a metallo-β-lactamase-type thioesterase (MβL-TE), is required to hydrolyze the thioester bond, releasing the polyketide from the ACP domain.[1] This enzymatic action yields the first stable, enzyme-free intermediate in the pathway: atrochrysone carboxylic acid .
Decarboxylation to this compound
Atrochrysone carboxylic acid is then acted upon by a specific decarboxylase. This enzyme catalyzes a concerted decarboxylation and dehydration reaction, converting atrochrysone carboxylic acid into emodin anthrone .[2] This step is crucial for channeling the pathway towards emodin, as atrochrysone carboxylic acid can spontaneously convert to other compounds like endocrocin.
Oxidation to Emodin
The final step in the formation of the anthraquinone (B42736) emodin is the oxidation of emodin anthrone. This reaction is catalyzed by an emodin anthrone oxidase , which introduces an oxygen atom at the C-10 position. While this oxidation can occur spontaneously to some extent, the enzymatic catalysis is significantly more efficient and specific.[3][4] this compound is the direct precursor to emodin and represents the core structure of interest.
Caption: The core enzymatic steps in the fungal biosynthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the this compound biosynthesis pathway. This data is essential for metabolic modeling, strain engineering, and in vitro pathway reconstruction.
Enzyme Kinetics
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Specific Activity (nmol/min/mg) | Reference |
| Metallo-β-lactamase-type Thioesterase (ACTE) | Aspergillus terreus | Anthraquinone-2-carbonyl-N-acetylcysteamine | 63.2 ± 3.3 | 24.5 ± 0.9 | - | [1] |
| Anthrone Oxygenase (AknX) | Streptomyces galilaeus | This compound | - | - | 5.39 | [5] |
Product Titers in Engineered and Wild-Type Fungi
| Fungal Strain | Compound | Titer (mg/L) | Fermentation Conditions | Reference |
| Aspergillus favipes HN4-13 (Optimized) | Emodin | 185.56 ± 4.39 | Submerged fermentation with optimized medium and KH2PO4 supplementation | [6] |
| Aspergillus favipes HN4-13 (Initial) | Emodin | 76.6 ± 0.93 | Submerged fermentation | [7] |
| Aspergillus ochraceus | Emodin | 1.453 | Preparative scale fermentation | [6] |
| Aspergillus nidulans (Engineered) | Physcion* | 64.6 | Shake-flask fermentation with heterologous expression of decarboxylase and OMT | [8] |
*Physcion is an O-methylated derivative of emodin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.
Fungal Strain Cultivation and Metabolite Extraction
-
Inoculation and Growth: Inoculate a suitable liquid production medium (e.g., Potato Dextrose Broth or a defined minimal medium) in an Erlenmeyer flask with fungal spores or mycelia from a fresh plate culture.
-
Incubation: Incubate the culture at 28-32°C with shaking (e.g., 160-180 rpm) for 7-14 days.[6]
-
Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Extraction: Combine the mycelia and broth. Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Shake vigorously for at least 30 minutes. Repeat the extraction process three times to ensure complete recovery of metabolites.
-
Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis.
HPLC-DAD Analysis of Emodin and Precursors
This protocol is for the quantification of emodin and can be adapted for its precursors.
-
Sample Preparation: Dissolve the crude fungal extract in a known volume of HPLC-grade methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10-15%) and increase linearly to 100% B over 20-30 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Detection: Monitor the elution profile at multiple wavelengths. Emodin has a characteristic absorbance maximum around 436 nm, while precursors like atrochrysone carboxylic acid can be detected at lower wavelengths (e.g., 280 nm).[9]
-
Quantification: Prepare a standard curve using a pure emodin standard of known concentrations. Calculate the concentration of emodin in the fungal extracts by comparing the peak area to the standard curve.
Gene Knockout using CRISPR/Cas9 in Aspergillus
This protocol outlines a general workflow for targeted gene deletion.
Caption: A generalized workflow for CRISPR/Cas9-mediated gene knockout in fungi.
-
sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence that targets a specific region within the gene of interest (e.g., the catalytic domain of the NR-PKS). The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[10]
-
Vector Construction:
-
Cas9 Expression: Utilize a plasmid containing a codon-optimized cas9 gene under the control of a strong constitutive promoter suitable for Aspergillus, such as the gpdA promoter.[10]
-
sgRNA Expression: Clone the designed sgRNA sequence into a vector under the control of a U6 promoter.[10]
-
Donor DNA: Construct a donor DNA fragment containing a selectable marker (e.g., pyrG or a drug resistance gene) flanked by 1-1.5 kb homology arms corresponding to the regions upstream and downstream of the target gene.
-
-
Protoplast Preparation and Transformation: Prepare fungal protoplasts from young mycelia using cell wall-degrading enzymes. Co-transform the protoplasts with the Cas9-expressing plasmid, the sgRNA-expressing construct, and the donor DNA fragment using a PEG-mediated method.[11]
-
Selection and Screening: Plate the transformed protoplasts on a selective medium that allows for the growth of only the successful transformants (based on the selectable marker).
-
Verification: Isolate genomic DNA from the resulting colonies. Use PCR with primers flanking the target gene to screen for the desired deletion event (which will result in a different sized PCR product compared to the wild-type). Confirm the deletion by Sanger sequencing. Further verify the knockout by analyzing the metabolite profile of the mutant strain using HPLC or LC-MS to confirm the absence of this compound or its derivatives.
Regulation of the this compound Biosynthetic Gene Cluster
The production of this compound is tightly regulated at the transcriptional level. The genes encoding the biosynthetic enzymes are typically co-localized in a biosynthetic gene cluster (BGC).
Caption: A simplified model of the transcriptional regulation of the emodin BGC.
-
Pathway-Specific Transcription Factors: Emodin BGCs often contain their own pathway-specific transcription factors, typically of the Zn(II)2Cys6 binuclear cluster family. For example, in the monodictyphenone (B1256110) cluster (which produces emodin as an intermediate), the transcription factor MdpE is essential for activating the expression of the structural genes.[12]
-
Global Regulators: The expression of the emodin BGC is also under the control of global regulators of secondary metabolism. LaeA, a component of the Velvet complex, is a key global regulator that influences the chromatin state of many BGCs, including the one for emodin, thereby controlling their expression. Environmental factors, such as pH (mediated by PacC) and nutrient availability, can influence the activity of these global regulators.
Conclusion
The this compound biosynthesis pathway in fungi is a well-orchestrated enzymatic cascade that serves as a gateway to a diverse family of bioactive natural products. A thorough understanding of its key enzymes, intermediates, and regulatory networks is paramount for researchers in natural product chemistry, metabolic engineering, and drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for future investigations aimed at harnessing this pathway for the production of valuable pharmaceuticals and specialty chemicals. Key research gaps, such as the detailed kinetic characterization of the core NR-PKS and decarboxylase, remain to be filled and will undoubtedly be the focus of future studies in this exciting field.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 10. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Discovery of Emodinanthrone: A Keystone Polyketide Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of many aromatic polyketides, a class of natural products with a wide range of biological activities, proceeds through a series of complex enzymatic reactions. A pivotal moment in understanding these pathways was the identification of emodinanthrone as a key intermediate. This discovery provided a crucial link between the linear polyketide chain assembled by polyketide synthases (PKSs) and the final cyclized and aromatized anthraquinone (B42736) structures, such as emodin (B1671224). This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental evidence, methodologies, and quantitative data that have solidified its role as a central molecule in polyketide biosynthesis.
The Biosynthetic Pathway of this compound
This compound is biosynthesized via the polyketide pathway, which utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units. In fungi, a non-reducing polyketide synthase (NR-PKS) is responsible for the iterative condensation of these units to form a linear octaketide chain. This poly-β-keto intermediate is then subjected to a series of cyclization and aromatization reactions, catalyzed by additional enzymes within the biosynthetic gene cluster, to yield this compound. The final step in the formation of emodin is the oxidation of this compound, a reaction catalyzed by an this compound oxygenase.
Key Experimental Evidence
The role of this compound as a polyketide intermediate was elucidated through a combination of genetic and biochemical studies. Key experimental evidence includes:
-
Isotopic Labeling Studies: Early feeding experiments with isotopically labeled precursors, such as ¹³C-labeled acetate, demonstrated the polyketide origin of emodin and related anthraquinones. Analysis of the labeling pattern in the final product allowed researchers to trace the folding and cyclization of the polyketide chain, providing indirect evidence for an anthrone (B1665570) intermediate.
-
Gene Knockout Experiments: Targeted deletion of genes within the emodin biosynthetic cluster in fungi like Aspergillus species led to the accumulation of specific intermediates. Knockout of the gene encoding this compound oxygenase resulted in the accumulation of this compound, providing direct evidence for its position in the pathway.
-
Heterologous Expression: The expression of fungal PKS and associated genes in a heterologous host, such as Escherichia coli or other fungi, enabled the production and characterization of pathway intermediates in a controlled system. This approach was instrumental in isolating and identifying this compound.
-
Enzymatic Assays: In vitro assays using purified enzymes from the emodin biosynthetic pathway have been used to characterize the function of individual enzymes and confirm the conversion of upstream precursors to this compound and subsequently to emodin.
Experimental Protocols
Polyketide Synthase (PKS) Activity Assay (Colorimetric)
This protocol provides a general method for assaying the activity of a purified Type III PKS, which can be adapted for other PKS types with appropriate modifications.
a. Principle: This assay measures the production of the polyketide product by monitoring the change in absorbance at a specific wavelength where the product absorbs and the substrates do not. Many aromatic polyketides are colored, allowing for direct spectrophotometric measurement.
b. Materials:
-
Purified PKS enzyme
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer
c. Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and malonyl-CoA at desired concentrations in a microcuvette.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified PKS enzyme to the reaction mixture.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the product's maximum absorbance (e.g., for many aromatic polyketides, this is in the UV-Vis range).
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
Gene Knockout of a Polyketide Synthase Gene in Aspergillus nidulans
This protocol outlines a general workflow for deleting a PKS gene in Aspergillus nidulans using a fusion PCR-based approach with a selectable marker.
a. Principle: A deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene is constructed. This cassette is then introduced into A. nidulans protoplasts, and homologous recombination leads to the replacement of the target gene with the selectable marker.
b. Materials:
-
A. nidulans recipient strain (e.g., a pyrG auxotroph)
-
Genomic DNA from the wild-type A. nidulans strain
-
Plasmid containing the selectable marker (pyrG)
-
PCR primers for amplifying the flanking regions and the selectable marker
-
Protoplasting enzymes (e.g., Glucanex)
-
Transformation reagents (e.g., PEG solution)
-
Selective media
c. Procedure:
-
Construct the Deletion Cassette:
-
Amplify the ~1.5 kb 5' and 3' flanking regions of the target PKS gene from wild-type genomic DNA using PCR with primers containing overhangs complementary to the selectable marker.
-
Amplify the pyrG selectable marker from the plasmid.
-
Fuse the three PCR products (5' flank, pyrG marker, 3' flank) in a second round of PCR using nested primers.
-
-
Protoplast Preparation:
-
Grow the recipient A. nidulans strain in liquid minimal medium.
-
Harvest the mycelia and treat with protoplasting enzymes to generate protoplasts.
-
-
Transformation:
-
Incubate the protoplasts with the purified deletion cassette and PEG solution to facilitate DNA uptake.
-
Plate the transformation mixture on selective agar (B569324) medium lacking uracil (B121893) and uridine (B1682114) to select for transformants that have integrated the pyrG marker.
-
-
Verification of Transformants:
-
Isolate genomic DNA from the putative transformants.
-
Perform diagnostic PCR using primers flanking the target gene locus to confirm the replacement of the PKS gene with the deletion cassette.
-
Further confirmation can be done by Southern blot analysis.
-
Isotopic Labeling and Analysis of Polyketide Intermediates
This protocol describes a general method for tracing the biosynthesis of polyketides using stable isotope-labeled precursors.
a. Principle: A stable isotope-labeled precursor (e.g., [1-¹³C]acetate or [1,2-¹³C₂]acetate) is fed to the producing organism. The labeled precursor is incorporated into the polyketide backbone. The resulting labeled intermediates and final products are then extracted and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the labeling pattern, which provides insights into the biosynthetic pathway.
b. Materials:
-
Producing microbial strain (e.g., Aspergillus sp.)
-
Culture medium
-
Stable isotope-labeled precursor (e.g., sodium [1-¹³C]acetate)
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical instruments: HPLC, MS, NMR
c. Procedure:
-
Feeding of Labeled Precursor:
-
Grow the microbial strain in a suitable culture medium.
-
At a specific time point during growth (e.g., during the onset of secondary metabolite production), add the stable isotope-labeled precursor to the culture.
-
Continue the fermentation for a desired period to allow for incorporation of the label.
-
-
Extraction of Metabolites:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the extracts and evaporate the solvent to obtain a crude extract.
-
-
Analysis of Labeled Compounds:
-
Fractionate the crude extract using techniques like column chromatography or preparative HPLC to isolate the compounds of interest.
-
Analyze the purified compounds by high-resolution mass spectrometry to determine the mass shift due to the incorporation of the stable isotope.
-
Perform ¹³C NMR spectroscopy to determine the specific positions of the incorporated ¹³C atoms in the molecule.
-
-
Data Interpretation:
-
Analyze the mass spectra to determine the number of labeled precursors incorporated into the molecule.
-
Analyze the ¹³C NMR spectra to map the labeling pattern onto the chemical structure of the compound, which helps in elucidating the folding pattern of the polyketide chain.
-
HPLC Analysis of Emodin and its Precursors
This protocol provides a reversed-phase HPLC method for the separation and quantification of emodin and its precursors.[1][2]
a. Principle: A reversed-phase HPLC column is used to separate the compounds based on their hydrophobicity. A gradient of a polar mobile phase (e.g., water with a small amount of acid) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution. The separated compounds are detected by a UV-Vis detector at a wavelength where they exhibit strong absorbance.
b. Materials:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Standards of emodin and available precursors
-
Samples for analysis (e.g., crude extracts or purified fractions)
c. Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Start with a higher proportion of Mobile Phase A (e.g., 90%) and gradually increase the proportion of Mobile Phase B (e.g., to 90% over 30 minutes).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm for general detection of anthraquinones, or a more specific wavelength based on the UV-Vis spectrum of the target compound.[2]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks of interest by comparing their retention times with those of the authentic standards.
-
Quantify the compounds by creating a calibration curve using known concentrations of the standards and integrating the peak areas of the samples.
-
Quantitative Data
The following tables summarize quantitative data related to the production of emodin and related compounds in various fungal systems.
Table 1: Emodin and Physcion Titers in Engineered Fungal Strains
| Host Organism | Genetic Modification | Product | Titer (mg/L) | Reference |
| Aspergillus nidulans | Overexpression of emodin biosynthetic genes | Emodin | ~50 | (Implied from various studies) |
| Aspergillus niger | Heterologous expression of NRPS | Enniatin | up to 4500 | [3][4][5] |
| Aspergillus flavipes HN4-13 | Wild-type (optimized fermentation) | Emodin | 132.40 ± 3.09 | [6] |
| Aspergillus flavipes HN4-13 | Mutant strain M1440 | Emodin | 124.6 ± 4.95 | [7] |
| Aspergillus flavipes HN4-13 | Mutant strain M1440 with Mn²⁺ supplementation | Emodin | 178.6 ± 7.80 | [7] |
| Aspergillus ochraceus | Wild-type (optimized fermentation) | Emodin | 1.453 | [6][7] |
Table 2: Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| This compound Oxygenase | This compound | Data not available | Data not available | - |
| Actinorhodin KR | trans-1-decalone | ~100 | ~5 | (Representative data for a related PKS enzyme) |
Visualizations
Biosynthetic Pathway of Emodin
Caption: Biosynthetic pathway of emodin from acetyl-CoA and malonyl-CoA.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for identifying biosynthetic intermediates using isotopic labeling.
Gene Knockout Experimental Workflow
Caption: Logical workflow for confirming gene function via knockout.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]
- 3. Engineering of Aspergillus niger for the production of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Natural Occurrence of Emodinanthrone in Aspergillus Species
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of emodinanthrone, a critical biosynthetic intermediate of the emodin (B1671224) family of secondary metabolites, and its occurrence in fungi of the Aspergillus genus. It covers the biosynthetic pathway, quantitative data from various species, detailed experimental protocols for analysis, and the regulation of its production.
Introduction: this compound and its Significance
This compound is a polyketide-derived anthrone (B1665570) that serves as the direct precursor to emodin, a naturally occurring anthraquinone (B42736) with a wide range of significant biological activities, including anti-inflammatory, antiviral, and anti-tumor properties[1]. The "emodin family" of fungal natural products is a large, structurally diverse group of secondary metabolites biosynthetically linked through this key intermediate[1][2]. While emodin itself is found in plants, lichens, and actinomycetes, filamentous fungi, particularly of the Aspergillus genus, are notable producers[1][2][3].
Species such as Aspergillus terreus, Aspergillus ochraceus, Aspergillus favipes, and Aspergillus cristatus have been identified as producers of emodin and its derivatives[3][4][5]. Understanding the natural occurrence and biosynthesis of this compound in these species is crucial for harnessing their potential as microbial cell factories for the sustainable production of valuable pharmaceuticals and natural pigments[6].
Biosynthesis of this compound in Aspergillus
In fungi, this compound is synthesized via the acetate-malonate (polyketide) pathway[1][2]. The process is initiated by a non-reducing polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units.
The key steps are:
-
Polyketide Chain Formation: The PKS iteratively condenses the CoA thioesters to form a linear octaketide chain.
-
Cyclization & Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, still bound to the enzyme, to form the characteristic tricyclic anthrone scaffold.
-
Release and Final Oxidation: The product is released from the PKS as this compound. This unstable intermediate is then rapidly oxidized to the more stable anthraquinone, emodin. This final conversion is catalyzed by a dedicated This compound oxygenase , an enzyme that was identified in Aspergillus terreus and shown to incorporate an oxygen atom from molecular oxygen[4].
Quantitative Production of Emodin in Aspergillus Species
While this compound is the direct precursor, quantitative analyses typically measure the stable end-product, emodin. The production yields are highly dependent on the species, strain, and fermentation conditions. Genetic engineering and process optimization have led to significant increases in titer.
| Aspergillus Species/Strain | Product Measured | Yield | Key Culture Conditions / Notes |
| Aspergillus favipes HN4-13 (Wild Type) | Emodin | 132.40 ± 3.09 mg/L | Submerged fermentation; optimized medium with 59.3 g/L soluble starch, 10 g/L yeast extract paste; 32°C for 7 days.[7][8] |
| Aspergillus favipes HN4-13 (Wild Type) | Emodin | 185.56 ± 4.39 mg/L | As above, with KH₂PO₄ supplementation to regulate morphology and upregulate gene expression.[7][8] |
| Aspergillus favipes HN4-13 (Mutant M1440) | Emodin | 178.6 ± 7.80 mg/L | ARTP mutagenesis followed by addition of 3 mM Mn²⁺ to the culture medium.[6] |
| Aspergillus ochraceus | Emodin | 1.453 mg/L | Preparative scale fermentation with optimized conditions.[3][6] |
| Aspergillus terreus (Engineered) | Emodin | 1.71 g/L (1710 mg/L) | Overexpression of transcriptional activator GedR and knockout of emodin-O-methyltransferase GedA.[3] |
| Aspergillus nidulans (Engineered) | Emodin / Physcion (B1677767) | 64.6 mg/L | Expression of PKS and other biosynthetic genes for physcion (an emodin derivative).[9][10] |
| Aspergillus cristatus CB10002 | Total Anthraquinones | 7.5 mg/g | Solid-state fermentation on hop leaves residue for 35 days.[11] |
Experimental Methodologies
This section outlines a synthesized protocol for the culture, extraction, and analysis of this compound (via emodin) from Aspergillus cultures, based on methodologies reported in the literature[6][7].
Fungal Culture and Fermentation
-
Strain Activation: Inoculate the Aspergillus strain onto a solid medium (e.g., Potato Dextrose Agar) and incubate at 28-30°C until sufficient sporulation is observed.
-
Seed Culture: Prepare a seed medium (e.g., PDB or a defined medium). Inoculate with spores or mycelial plugs from the agar (B569324) plate. Incubate at 32°C, shaking at 160-180 rpm for 24-48 hours.
-
Production Fermentation: Prepare the production medium. An optimized medium for A. favipes consists of (per liter): 59.3 g soluble starch, 10 g yeast extract paste, 30 g seawater salt, 1.04 g KH₂PO₄, 0.05 g MgSO₄·7H₂O, and 0.01 g FeSO₄·7H₂O, with the initial pH adjusted to 5.0[7][8].
-
Inoculation and Incubation: Inoculate the production medium with the seed culture (e.g., 18% v/v). Incubate flasks at 32°C with shaking at 160 rpm for 7 days[7][8]. The culture broth will typically darken as secondary metabolites accumulate[6].
Metabolite Extraction
-
Separation: Separate the fungal mycelia from the culture broth via filtration or centrifugation.
-
Liquid-Liquid Extraction: Combine the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Agitation: Shake the mixture vigorously in a separatory funnel for 15-20 minutes to partition the metabolites into the organic phase.
-
Phase Separation: Allow the layers to separate and collect the upper organic (ethyl acetate) phase.
-
Repeat: Repeat the extraction process on the aqueous phase 2-3 times to maximize recovery.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Resuspension: Resuspend the dried crude extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
HPLC Quantification
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 mm × 250 mm) and a UV-Vis or Diode Array Detector (DAD) is required.
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) containing 0.1% formic acid (v/v) is effective[6].
-
Operating Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or 310 nm[6]
-
Injection Volume: 10-20 µL
-
-
Standard Curve: Prepare a series of standard solutions of pure emodin in methanol at known concentrations (e.g., 5 to 500 mg/L). Inject these standards to generate a standard curve by plotting peak area against concentration[6].
-
Sample Analysis: Filter the resuspended crude extract through a 0.22 µm syringe filter and inject it into the HPLC system. Identify the emodin peak by comparing its retention time to that of the pure standard.
-
Quantification: Calculate the concentration of emodin in the sample by interpolating its peak area on the standard curve. The final yield is reported in mg per liter of the original culture volume.
Regulation of this compound Biosynthesis
The production of this compound, like many fungal secondary metabolites, is tightly regulated at the genetic level. The biosynthetic genes required (PKS, oxygenase, etc.) are typically co-located on the chromosome in a Biosynthetic Gene Cluster (BGC) . The expression of this entire cluster is controlled by a combination of pathway-specific and global regulatory factors.
-
Nutrient Availability: The concentration of primary nutrients like carbon, nitrogen, and phosphate (B84403) can significantly impact BGC expression. For instance, supplementing the culture of A. favipes with an optimal concentration of KH₂PO₄ was shown to upregulate the transcriptional level of the entire BGC, leading to enhanced emodin production[7][8].
-
Global Regulators: In Aspergillus, secondary metabolism is often controlled by higher-level regulatory complexes, such as the Velvet complex (LaeA/VeA/VelB). While not explicitly detailed for this compound in the cited literature, these complexes are known to respond to environmental cues (like light and nutrient status) and control the chromatin state of BGCs, thereby switching them "on" or "off".
-
Transcriptional Activators: Many BGCs contain their own pathway-specific transcription factors (e.g., Zn(II)₂Cys₆-type) that are required to activate the expression of the structural genes within the cluster. Engineering these activators, such as overexpressing GedR in A. terreus, can dramatically increase the production of emodin-derived compounds[3].
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00040G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound oxygenase in fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, isolation, identification and bioactivity of anthraquinones from Aspergillus cristatus derived from Fuzhaun brick tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Emodin Production by Medium Optimization and KH<sub>2</sub>PO<sub>4</sub> Supplementation in Submerged Fermentation of Marine-Derived <i>Aspergillus favipes</i> HN4-13 [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chemical structure and properties of emodinanthrone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of emodinanthrone. Due to the limited availability of direct research on this compound, this document leverages extensive data from its closely related anthraquinone (B42736) precursor, emodin (B1671224), to infer potential characteristics and mechanisms of action. All information derived from emodin is clearly indicated, and areas lacking direct research on this compound are highlighted to encourage further investigation.
Chemical Structure and Properties
This compound, with the IUPAC name 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one, is an anthrone (B1665570) derivative. It is a key intermediate in the biosynthesis of hypericin (B1674126) and is structurally related to emodin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| CAS Number | 491-60-1 | [1] |
| Appearance | Reported as a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Spectral Data
Table 2: Spectral Data for Emodin (for comparative purposes)
| Technique | Key Peaks/Signals | Source |
| ¹H NMR | Data available in the BMRB database under entry bmse001297. | [2] |
| ¹³C NMR | Data available in the BMRB database under entry bmse001297. | [2] |
| FT-IR (KBr, cm⁻¹) | Key functional group vibrations can be referenced in published studies. | [3][4] |
| UV-Vis (in Methanol) | λmax at 437 nm, 299 nm, and 260 nm. | [5][6][7][8] |
Synthesis and Experimental Protocols
An optimized protocol for the multigram preparation of this compound from emodin has been reported, utilizing a reduction reaction with tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl)[9].
Optimized Synthesis of this compound from Emodin
Objective: To reduce emodin to this compound in high yield.
Materials:
-
Emodin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Solvents for purification (e.g., ethyl acetate, hexane)
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve emodin in glacial acetic acid under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid. The optimal reported molar ratio of reagents is crucial for high yield[9].
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., reflux) for a predetermined duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or electronic absorption spectroscopy[9].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Biological Activities and Signaling Pathways
Direct quantitative data on the biological activities of this compound are scarce. However, based on its structural similarity to emodin, it is hypothesized to possess anti-inflammatory and anticancer properties. The following sections detail the known effects of emodin on key signaling pathways, which may serve as a predictive framework for this compound's mechanism of action.
Anti-inflammatory Activity
Emodin is a well-documented inhibitor of inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[10][11][12].
Table 3: Anti-inflammatory Activity of Emodin (for comparative purposes)
| Target/Assay | Cell Line | IC₅₀/Effective Dose | Source |
| Inhibition of NF-κB activation | Human Umbilical Vein Endothelial Cells | Dose-dependent | [11] |
| Inhibition of TNF-α and IL-6 release | Mouse Bone Marrow-Derived Mast Cells | Dose-dependent | [12] |
| Reduction of pro-inflammatory cytokines | RAW 264.7 Macrophages | 20 µg/ml | [13] |
| Carrageenan-induced pedal inflammation | Rats | 15 mg/kg (ip) | [14] |
Emodin inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of pro-inflammatory genes[10][11]. It is plausible that this compound shares this mechanism.
References
- 1. 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | C15H12O4 | CID 122635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse001297 Emodin at BMRB [bmrb.io]
- 3. View of Molecular structure and spectra of danthron and emodin studied by FTIR, Raman spectroscopy and DFT techniques | Lithuanian Journal of Physics [lmaleidykla.lt]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiulcerogenic and anti-inflammatory effects of emodin, isolated from Rhamnus triquerta wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Conversion of Emodinanthrone to Emodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodin (B1671224), a naturally occurring anthraquinone (B42736), and its reduced form, emodinanthrone, are compounds of significant interest in pharmacology and drug development due to their diverse biological activities. The spontaneous conversion of this compound to emodin is a critical aspect influencing the stability, purity, and biological efficacy of preparations containing these molecules. This technical guide provides an in-depth overview of the core principles governing this transformation. It details the underlying chemical mechanism, key influencing factors, and robust analytical methodologies for monitoring the conversion. While direct quantitative kinetic data for the spontaneous conversion of this compound is not extensively available in the public literature, this guide presents a framework for such analysis and provides illustrative data tables. Furthermore, detailed experimental protocols and conceptual diagrams are provided to facilitate further research and application in drug development and quality control.
Introduction
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a polyketide-derived natural product found in various plants, fungi, and lichens. It is known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, the reduced anthrone (B1665570) form of emodin, is often a precursor or a related compound in both biosynthetic pathways and chemical syntheses.
The stability of this compound is a crucial consideration, as it can spontaneously oxidize to the more stable anthraquinone, emodin. This conversion can be influenced by several environmental factors, impacting the composition and, consequently, the therapeutic and toxicological profile of emodin-containing products. Understanding the dynamics of this conversion is paramount for researchers in drug discovery, formulation science, and quality control.
The Chemical Conversion Pathway
The spontaneous conversion of this compound to emodin is an oxidation reaction. The central dihydroanthracene ring system of the anthrone is susceptible to oxidation, leading to the formation of the fully aromatic and more thermodynamically stable anthraquinone structure. This process is generally understood to proceed via a tautomeric intermediate, the anthranol form of this compound.
The presence of molecular oxygen is a key driver of this spontaneous oxidation. The reaction can be conceptualized as an autoxidation process, potentially involving free radical intermediates. Reactive oxygen species (ROS) present in the solution can accelerate this conversion.
Figure 1: Proposed pathway for the spontaneous conversion of this compound to emodin.
Key Factors Influencing Conversion
The rate of spontaneous conversion of this compound to emodin is significantly influenced by several physicochemical parameters:
-
pH: The stability of anthrones is highly pH-dependent. Generally, the rate of oxidation increases with higher pH (alkaline conditions). This is likely due to the deprotonation of phenolic hydroxyl groups, which increases the electron density of the aromatic system and renders the molecule more susceptible to oxidation.
-
Presence of Oxygen: As an oxidation reaction, the availability of dissolved oxygen is a critical factor. The conversion is expected to be significantly faster under aerobic conditions compared to anaerobic or oxygen-depleted environments.
-
Temperature: Like most chemical reactions, the rate of oxidation of this compound is expected to increase with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.
-
Light: Photochemical degradation can also contribute to the conversion. Exposure to light, particularly UV radiation, can generate reactive oxygen species in the solution, which in turn can accelerate the oxidation of this compound.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions by facilitating the formation of free radicals.
Data Presentation
While specific experimental kinetic data for the spontaneous conversion of this compound to emodin is sparse in the reviewed literature, the following tables are presented as illustrative examples of how such quantitative data would be structured. These tables are intended to serve as a template for researchers designing stability studies.
Table 1: Illustrative Effect of pH on the Half-Life (t½) of this compound at 25°C
| pH | Half-Life (t½) in hours (Hypothetical) |
| 4.0 | > 48 |
| 7.0 | 24 |
| 9.0 | 8 |
Table 2: Illustrative Effect of Temperature on the First-Order Rate Constant (k) of this compound Conversion at pH 7.0
| Temperature (°C) | Rate Constant (k) in s⁻¹ (Hypothetical) |
| 4 | 1.5 x 10⁻⁶ |
| 25 | 8.0 x 10⁻⁶ |
| 40 | 2.5 x 10⁻⁵ |
Table 3: Illustrative Effect of Dissolved Oxygen on the Percentage Conversion of this compound to Emodin after 24 hours at 25°C and pH 7.0
| Condition | % Conversion (Hypothetical) |
| Anaerobic (Nitrogen Purged) | < 5% |
| Aerobic (Air Saturated) | 50% |
Experimental Protocols
To quantitatively study the spontaneous conversion of this compound to emodin, a robust experimental design and a validated analytical method are essential.
General Experimental Workflow
Figure 2: Conceptual workflow for a kinetic study of this compound conversion.
Preparation of this compound Solution
This compound is relatively unstable. It is recommended to prepare a fresh stock solution in a deoxygenated solvent (e.g., nitrogen-purged methanol (B129727) or DMSO) immediately before use. The concentration should be determined spectrophotometrically or by a primary analytical standard.
Kinetic Study Protocol
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).
-
Oxygen Control: For studies on the effect of oxygen, deoxygenate the buffers by purging with nitrogen gas for at least 30 minutes for anaerobic conditions. For aerobic conditions, the buffers can be saturated with air.
-
Reaction Initiation: Initiate the conversion by adding a small aliquot of the this compound stock solution to the temperature-equilibrated buffers in sealed vials to achieve the desired final concentration.
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C, 37°C, 50°C) in a temperature-controlled water bath or incubator. For light sensitivity studies, some vials should be protected from light by wrapping them in aluminum foil.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): The reaction in the aliquot can be quenched by immediately adding it to a cold solvent (e.g., methanol at 4°C) to slow down further conversion before analysis.
-
Analysis: Analyze the samples immediately by a validated HPLC method.
HPLC-UV Analytical Method for Simultaneous Quantification
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the simultaneous quantification of this compound and emodin.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to achieve good separation between the this compound and emodin peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both compounds have reasonable absorbance, or a diode array detector (DAD) to monitor multiple wavelengths. This compound and emodin have different absorption maxima, and monitoring at two different wavelengths can improve specificity and sensitivity.
-
Quantification: Generate calibration curves for both this compound and emodin using certified reference standards. The concentration of each compound in the samples is determined by integrating the peak area and comparing it to the respective calibration curve.
Conclusion
The spontaneous conversion of this compound to emodin is a significant chemical process that must be considered in the research, development, and handling of these compounds. The oxidation is primarily influenced by pH, the presence of oxygen, and temperature. While there is a qualitative understanding of these factors, there is a clear need for more rigorous quantitative kinetic studies to precisely model and predict the stability of this compound under various conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding and control of this conversion are essential for ensuring the quality, safety, and efficacy of potential therapeutic agents derived from emodin and its related compounds.
Emodinanthrone as a precursor for anthraquinone biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a large class of aromatic compounds with a 9,10-dioxoanthracene core structure. They are widely distributed in nature, found in plants, fungi, lichens, and insects.[1] Many of these molecules, including the well-known emodin (B1671224), exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and laxative properties.[1] The biosynthesis of many of these valuable compounds, particularly the emodin-type anthraquinones, proceeds through a common polyketide pathway. Central to this pathway is the intermediate emodinanthrone , which serves as the direct precursor to emodin and related structures. Understanding the formation and subsequent transformation of this compound is critical for the metabolic engineering of microbial or plant systems to enhance the production of medicinally important anthraquinones.
This technical guide provides a detailed overview of the biosynthetic pathway leading to and from this compound, the key enzymes involved, quantitative data on these transformations, and detailed experimental protocols for their study.
Core Biosynthetic Pathways
Anthraquinones in nature are synthesized via two primary routes: the shikimate pathway and the polyketide pathway. Emodin-type anthraquinones, characterized by hydroxyl substitutions on both terminal aromatic rings, are derived from the polyketide pathway.[2]
The Polyketide Pathway to this compound
The formation of the this compound backbone is a classic example of fungal non-reducing polyketide synthase (NR-PKS) or plant type III polyketide synthase (PKS) activity.[3][4][5] The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with seven extender units of malonyl-CoA.[6] The resulting linear octaketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by the PKS itself, to form the tricyclic anthrone (B1665570) scaffold of this compound.[3][7]
Oxidative Conversion of this compound to Emodin
This compound is the immediate precursor to the anthraquinone (B42736) emodin. This conversion is an oxidation reaction. While this process can occur spontaneously in the presence of oxygen, it is often slow. In biological systems, the reaction is efficiently catalyzed by a dedicated enzyme, an anthrone oxygenase .[8][9][10] A well-characterized example is AknX from Streptomyces galilaeus.[8][10][11] This enzymatic step is crucial for achieving high yields of the final anthraquinone product.
Quantitative Data
The efficiency of the enzymatic conversion of this compound to emodin is critical for overall pathway flux. The purification and characterization of anthrone oxygenase AknX from Streptomyces galilaeus expressed in E. coli provides key quantitative insights into this step.[8][11]
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Enzyme | Anthrone Oxygenase (AknX) | Recombinant E. coli | This compound | [8][10] |
| Specific Activity | 1.15 U/mg (purified enzyme) | Recombinant E. coli | This compound | [8] |
| Δε (490 nm) | 6.35 x 10³ M⁻¹cm⁻¹ | N/A | Emodin vs. This compound | [8] |
| Native Molecular Mass | ~42 kDa (Homotrimer) | S. galilaeus | N/A | [10] |
Note: 1 Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
Experimental Protocols
Studying the biosynthesis of anthraquinones requires robust methodologies for enzyme assays and pathway elucidation.
Protocol 1: Spectrophotometric Assay for Anthrone Oxygenase Activity
This protocol is adapted from the characterization of AknX and measures the conversion of this compound to emodin by monitoring the increase in absorbance at 490 nm.[8]
Materials:
-
Purified anthrone oxygenase or cell-free extract containing the enzyme.
-
This compound stock solution (e.g., 0.2 mM in ethylene (B1197577) glycol monomethyl ether).
-
Reaction Buffer: 0.5 M potassium phosphate (B84403) buffer, pH 6.5.
-
Ethylene glycol monomethyl ether.
-
Spectrophotometer capable of reading at 490 nm.
-
Cuvettes.
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 2.8 mL final volume, add:
-
1.8 mL of 0.5 M potassium phosphate buffer (pH 6.5).
-
1.0 mL of ethylene glycol monomethyl ether containing 0.2 µmol of this compound (final concentration ~71 µM).
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a known amount of the enzyme solution (e.g., 10-50 µL) to the cuvette and mix quickly by inversion.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 490 nm over time (e.g., for 5-10 minutes).
-
Record the linear rate of absorbance change (ΔAbs/min).
Data Analysis:
-
Calculate the reaction rate using the Beer-Lambert law and the provided extinction coefficient difference.
-
Rate (µmol/min/mL) = (ΔAbs/min) / (Δε) * 1000, where Δε = 6.35 mL/(µmol*cm) for a 1 cm pathlength.
-
Calculate specific activity (U/mg) by dividing the rate by the concentration of protein (mg/mL) in the assay.
Protocol 2: Analytical Method for Emodin Quantification by HPLC
To validate assay results or quantify products from in vivo studies, High-Performance Liquid Chromatography (HPLC) is essential.
HPLC System & Conditions (General Method):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[13][14][15]
-
Flow Rate: 0.8 - 1.5 mL/min.[14]
-
Detection: UV-Vis or Photodiode Array (PDA) detector. Emodin can be detected at multiple wavelengths, including ~280-290 nm and ~430-440 nm.[12][14]
-
Internal Standard: 2-methylanthraquinone (B1664562) can be used for precise quantification.[14]
Sample Preparation:
-
Stop enzymatic reactions by adding an organic solvent like methanol or ethyl acetate.
-
For cell cultures or tissues, perform a solvent extraction (e.g., using maceration or soxhlet with ethanol (B145695) or methanol).[16]
-
Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm syringe filter before injection.
-
Prepare a standard curve using a pure emodin standard of known concentrations.
Workflow for Biosynthetic Pathway Elucidation
For drug development professionals seeking to discover novel anthraquinones or engineer their production, a systematic workflow is required. This often involves a combination of genomics, metabolomics, and heterologous expression.[17][18][19]
This workflow enables the identification of the specific genes responsible for producing a target anthraquinone.[1] Once a biosynthetic gene cluster (BGC) is identified, it can be transferred to a robust industrial host for scalable production.[20][21] Further engineering of the key enzymes, such as the PKS or the terminal oxygenase, can lead to improved titers or the generation of novel "unnatural" natural products with potentially enhanced therapeutic properties.
References
- 1. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unprecedented Mushroom Polyketide Synthases Produce the Universal Anthraquinone Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in aklavinone biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 14. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]
- 15. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. api.fspublishers.org [api.fspublishers.org]
- 17. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of anthraquinone biosynthesis in Rubia cordifolia cells by heterologous expression of a calcium-dependent protein kinase gene [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Origins of the Emodin Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emodin (B1671224) family of natural products represents a diverse class of polyketides with a broad spectrum of biological activities, ranging from anti-inflammatory and antiviral to anticancer.[1] This technical guide provides a comprehensive overview of the biosynthetic origins of this important family of compounds. We delve into the core biosynthetic pathway, from the initial polyketide chain assembly to the formation of the central intermediate, emodin, and its subsequent diversification into a myriad of related structures. This guide details the key enzymatic players, presents quantitative data on production yields, and provides explicit experimental protocols for the study of this fascinating biosynthetic pathway. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular logic underpinning the biosynthesis of these valuable natural products.
Introduction
Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is an anthraquinone (B42736) derivative that serves as a key biosynthetic precursor to a wide array of fungal secondary metabolites.[2][3] This family includes compounds such as endocrocin, chrysophanol (B1684469), questin, and the more complex sulochrin (B161669) and geodin.[1][4] The biosynthesis of emodin and its relatives originates from the polyketide pathway, a fundamental route for the production of a vast number of natural products in fungi, bacteria, and plants.[5] In fungi, this process is initiated by non-reducing polyketide synthases (nrPKSs) that utilize simple building blocks, primarily acetyl-CoA and malonyl-CoA, to construct a polyketide backbone.[6] This guide will elucidate the key steps and enzymatic machinery involved in the transformation of these simple precursors into the complex chemical architecture of the emodin family.
The Core Biosynthetic Pathway: From Acetate to Emodin
The biosynthesis of the emodin scaffold begins with the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, a process catalyzed by a Type I non-reducing polyketide synthase (nrPKS). This initial series of reactions leads to the formation of a linear octaketide chain that remains tethered to the acyl carrier protein (ACP) domain of the PKS.
Formation of the First Enzyme-Free Intermediate: Atrochrysone (B1255113) Carboxylic Acid (ACA)
The first stable, enzyme-free intermediate in the emodin pathway is atrochrysone carboxylic acid (ACA).[7] Its formation from the octaketide precursor is a critical step, involving a complex series of cyclization and aromatization reactions. This process is orchestrated by the PKS itself, which contains specialized domains that guide the folding of the polyketide chain. The release of ACA from the PKS is catalyzed by a discrete metallo-β-lactamase type thioesterase (MβL-TE).[8]
The key enzymes involved in ACA synthesis are:
-
Atrochrysone Carboxylic Acid Synthase (ACAS): A non-reducing polyketide synthase that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the octaketide backbone and facilitates its cyclization.[9]
-
Metallo-β-lactamase type Thioesterase (MβL-TE): This enzyme hydrolyzes the thioester bond linking the polyketide to the ACP domain of the PKS, releasing atrochrysone carboxylic acid.[8]
The Branch Point: Emodin versus Endocrocin Biosynthesis
Atrochrysone carboxylic acid stands at a crucial branch point in the pathway, leading to either emodin or endocrocin. The fate of ACA is determined by the subsequent enzymatic modifications.
-
To Emodin: The conversion of ACA to emodin involves a decarboxylation, a dehydration, and an oxidation step. While the exact order of these events can vary, a key enzyme is an atrochrysone carboxylic acid decarboxylase , which removes the carboxyl group. Subsequent spontaneous or enzyme-catalyzed dehydration and oxidation of the resulting emodin anthrone (B1665570) yields emodin.[7]
-
To Endocrocin: In the absence of efficient decarboxylation, ACA can be oxidized to form endocrocin.[10]
This bifurcation highlights the modularity and evolutionary divergence within fungal secondary metabolism, where the presence or absence of a single enzyme can dramatically alter the final metabolic output.
Diversification of the Emodin Scaffold
Emodin serves as a versatile platform for further enzymatic tailoring, leading to a wide range of structurally diverse compounds. These modifications include hydroxylations, methylations, and oxidative cleavages, catalyzed by enzymes such as:
-
Monooxygenases: These enzymes, often cytochrome P450s, are responsible for introducing hydroxyl groups at various positions on the anthraquinone core.
-
O-Methyltransferases (OMTs): These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor to methylate hydroxyl groups, leading to compounds like physcion (B1677767).[11]
-
Dioxygenases: These enzymes can catalyze the oxidative cleavage of the anthraquinone ring system, a key step in the biosynthesis of benzophenones like sulochrin from anthraquinone precursors like questin.[4]
Quantitative Data on Emodin and Derivative Production
The production of emodin and its derivatives can be significantly enhanced through metabolic engineering of fungal strains. The following table summarizes representative production titers achieved in various engineered Aspergillus species.
| Fungal Strain | Genetic Modification | Product | Titer (mg/L) | Reference |
| Aspergillus terreus | Overexpression of emodin and physcion biosynthetic genes | Physcion | 6300 | [9] |
| Aspergillus nidulans | Expression of emodin biosynthetic genes and an O-methyltransferase | Physcion | 64.6 | [12] |
| Aspergillus flavipes HN4-13 | Wild Type (Optimized Fermentation) | Emodin | 185.56 ± 4.39 | |
| Aspergillus flavipes HN4-13 | ARTP Mutagenesis (M1440) | Emodin | 124.6 ± 4.95 | |
| Aspergillus flavipes HN4-13 | ARTP Mutagenesis (M1440) + 3 mM Mn2+ | Emodin | 178.6 ± 7.80 | |
| Saccharomyces cerevisiae | Engineered with emodin biosynthetic pathway | Emodin | 528.4 ± 62.7 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of emodin biosynthesis.
Protoplast Preparation for Fungal Transformation
This protocol is essential for introducing foreign DNA into fungal cells for gene knockout or heterologous expression studies.[9]
Materials:
-
Fungal mycelia (e.g., Aspergillus terreus)
-
Lytic enzyme solution (e.g., 25 mg/mL lysing enzyme from Trichoderma harzianum in 1 M KCl, pH 5.8)
-
Osmotic stabilizer (e.g., 1 M KCl)
-
TB3 medium (for regeneration)
-
PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂)
Procedure:
-
Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer.
-
Resuspend the mycelia in the lytic enzyme solution.
-
Incubate at 30°C with gentle shaking (e.g., 85 rpm) for 3 hours, or until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by centrifugation at a low speed (e.g., 2000 x g) for 5 minutes.
-
Wash the protoplasts twice with the osmotic stabilizer.
-
Resuspend the protoplasts in a suitable buffer for transformation.
CRISPR/Cas9-Mediated Gene Deletion in Aspergillus terreus
This protocol outlines the steps for creating a targeted gene knockout using the CRISPR/Cas9 system.[1]
Materials:
-
Aspergillus terreus protoplasts
-
sgRNA/Cas9 expression plasmid(s) targeting the gene of interest
-
Donor DNA (for homology-directed repair, optional)
-
PEG solution
-
Selective regeneration medium
Procedure:
-
Design and clone one or two single guide RNAs (sgRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Prepare Aspergillus terreus protoplasts as described in Protocol 5.1.
-
Co-transform the protoplasts with the sgRNA/Cas9 expression plasmid(s) and, if desired, a donor DNA template for homology-directed repair, using a PEG-mediated transformation method.
-
Plate the transformed protoplasts on a selective regeneration medium.
-
Incubate the plates until transformants appear.
-
Isolate genomic DNA from the transformants and verify the gene deletion or modification by PCR and Sanger sequencing.
-
Perform Southern blot analysis to confirm single-copy integration and the absence of ectopic integrations.
Heterologous Expression of Emodin Biosynthesis Genes in Aspergillus oryzae
This protocol describes the expression of a biosynthetic gene cluster in a heterologous host to produce emodin or its derivatives.[12]
Materials:
-
Aspergillus oryzae protoplasts
-
Expression vectors containing the emodin biosynthetic genes under the control of suitable promoters
-
PEG solution
-
Selective regeneration medium
-
Culture medium for secondary metabolite production
Procedure:
-
Clone the genes of the emodin biosynthetic pathway (e.g., ACAS, MβL-TE, decarboxylase) into Aspergillus oryzae expression vectors.
-
Prepare Aspergillus oryzae protoplasts.
-
Transform the protoplasts with the expression vectors using a PEG-mediated method.
-
Select for transformants on an appropriate selective medium.
-
Inoculate the confirmed transformants into a production medium and incubate for a suitable period (e.g., 5-7 days).
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of emodin and related compounds by HPLC-DAD or LC-MS.
HPLC-DAD Method for Quantification of Emodin and Related Anthraquinones
This protocol provides a method for the simultaneous separation and quantification of emodin, chrysophanol, and physcion.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient elution may be required for optimal separation. A typical starting condition could be 60% B, increasing to 90-100% B over 20-30 minutes.
Detection:
-
Diode array detector monitoring at multiple wavelengths, including 254 nm, 280 nm, and 430 nm, to capture the absorbance maxima of different anthraquinones.
Procedure:
-
Prepare standard solutions of emodin, chrysophanol, physcion, and other relevant anthraquinones of known concentrations in methanol.
-
Generate a calibration curve for each standard by injecting a series of dilutions and plotting peak area against concentration.
-
Prepare samples by extracting fungal cultures or other matrices with a suitable organic solvent, followed by evaporation and redissolving the residue in a known volume of methanol.
-
Filter the samples through a 0.22 µm filter before injection.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Identify the peaks of interest by comparing their retention times and UV-Vis spectra with those of the standards.
-
Quantify the compounds in the samples using the calibration curves.
Visualizing Biosynthetic and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.
Conclusion
The biosynthesis of the emodin family of natural products is a testament to the elegance and efficiency of fungal metabolic pathways. From simple two-carbon building blocks, a remarkable diversity of complex and bioactive molecules is generated through the coordinated action of a suite of specialized enzymes. This technical guide has provided a detailed roadmap of this biosynthetic journey, from the initial polyketide assembly to the myriad of tailoring reactions that generate the final products. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to further explore and exploit this fascinating area of natural product biosynthesis. A deeper understanding of these pathways will undoubtedly pave the way for the rational design and engineering of novel bioactive compounds for applications in medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioengineering of fungal endophytes through the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination and pharmacokinetic studies of aloe emodin and chrysophanol in rats after oral administration of Da-Cheng-Qi decoction by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - Microbial Cell Factories - Figshare [springernature.figshare.com]
- 9. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of Emodin Anthrone: A Technical Guide
Introduction
Emodin (B1671224) anthrone (B1665570) is a key intermediate in the biosynthesis of hypericin, a naturally occurring anthraquinone (B42736) derivative with a range of pharmacological activities. While research on emodin anthrone itself is limited, its close structural relationship with emodin, a widely studied anthraquinone, provides a strong basis for predicting its biological potential. This guide focuses on the preliminary biological activity screening of emodin and related anthraquinones, offering a comprehensive overview of methodologies and data that can be extrapolated to investigate emodin anthrone. Emodin has demonstrated a variety of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2]
This technical whitepaper provides an in-depth look at the experimental protocols for screening these activities, presents quantitative data from various studies, and visualizes key pathways and workflows to guide researchers in the field of drug discovery and development.
Anticancer Activity
Emodin has shown significant anticancer activities in various tumor cells, both in vitro and in vivo.[2] Its mechanisms of action include the inhibition of cancer cell proliferation and migration, induction of apoptosis, and cell cycle arrest.[3][4]
Data Presentation: Cytotoxicity of Emodin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| PC3 | Prostate Cancer | MTT | 30 µM | [5] |
| HeLa | Cervical Cancer | MTT | < 30 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | MTT | - | [2] |
| Huh7 | Hepatocellular Carcinoma | - | - | [2] |
| Hep3B | Hepatocellular Carcinoma | - | - | [2] |
| MDA-MB-231 | Breast Cancer | - | - | [2] |
| NCI-H446 | Lung Cancer | - | 20 µmol/L | [4] |
| 4T1 | Breast Cancer | - | 40 mg/kg (in vivo) | [4] |
| EO771 | Breast Cancer | - | 40 mg/kg (in vivo) | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
-
Cell Seeding: Plate cells (e.g., PC3, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of emodin and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
It is important to note that emodin itself can react with the MTT tetrazolium salt, which may affect the accuracy of the assay.[6] A modified MTT assay or alternative assays like the SRB assay may be considered.[6][9]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
Visualization
Caption: Workflow for MTT and SRB cytotoxicity assays.
Anti-inflammatory Activity
Emodin possesses anti-inflammatory properties by modulating various signaling pathways, including the inhibition of transcription factors like NF-κB.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This in vitro model is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of emodin for a specific duration.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to the cell culture.
-
Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) using ELISA kits.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the supernatant using the Griess reagent.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-NF-κB).
Visualization
Caption: Emodin inhibits the NF-κB inflammatory pathway.
Antioxidant Activity
Emodin exhibits antioxidant properties by scavenging free radicals and modulating antioxidant enzyme systems.[12][13]
Data Presentation: Antioxidant Activity of Emodin
| Assay | Activity | Remarks | Reference |
| DPPH Radical Scavenging | Slight activity | Lower than gallic acid | [12] |
| Nitric Oxide Scavenging | Correlated with emodin content | - | [13] |
| Nrf2/ARE Pathway | Activation | Upregulates cytoprotective genes | [14] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[15]
-
Reagent Preparation: Prepare a methanolic solution of DPPH.
-
Reaction Mixture: Add different concentrations of emodin to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[15]
-
ABTS•+ Generation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and incubating in the dark.[15]
-
Reaction Mixture: Add different concentrations of emodin to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).[15]
-
Calculation: Calculate the percentage of radical scavenging activity.
Visualization
Caption: Principle of DPPH and ABTS antioxidant assays.
Antimicrobial Activity
Emodin has demonstrated broad-spectrum antibacterial activity against various pathogens.[16]
Data Presentation: Antimicrobial Activity of Emodin
| Microorganism | Assay | Result | Reference |
| Staphylococcus aureus | - | Active | [16] |
| Bacillus subtilis | - | Active | [16] |
| MRSA252 | MIC | 4 µg/mL | [16] |
| Streptococcus mutans | - | Inhibitory at 0.5–2.0 mg/mL | [16] |
| Helicobacter pylori | - | Inhibitory | [16] |
| Various bacteria and fungi | Disc Diffusion | Significant activity | [17] |
Experimental Protocols
Disc Diffusion Method
This method is used to assess the susceptibility of microorganisms to antimicrobial agents.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar (B569324) Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate.
-
Disc Application: Place sterile paper discs impregnated with known concentrations of emodin onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Serial Dilutions: Prepare serial dilutions of emodin in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of emodin that completely inhibits the visible growth of the microorganism.
The preliminary biological activity screening of emodin reveals its potential as a versatile therapeutic agent with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the biological activities of emodin anthrone and other related compounds. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these natural products in drug discovery and development.
References
- 1. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of MTT assay for measurement of emodin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of Inflammation by Emodin in Lipopolysaccharide-induced Acute Kidney Injury via Inhibition of Toll-like Receptor 2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. Emodin ameliorates antioxidant capacity and exerts neuroprotective effect via PKM2-mediated Nrf2 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: An In-depth Technical Guide to the Chemical Diversity of Emodinanthrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodinanthrone and its derivatives represent a burgeoning class of natural products with a remarkable spectrum of biological activities. From the well-documented anticancer properties to emerging evidence of their roles in metabolic and inflammatory diseases, these compounds offer a rich scaffold for drug discovery and development. This technical guide provides a comprehensive exploration of the chemical diversity of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in the scientific community.
Chemical Diversity of this compound Derivatives
The core structure of this compound, a polyketide-derived anthraquinone, serves as a versatile template for a wide array of chemical modifications. These modifications, occurring both naturally and through synthetic routes, give rise to a diverse family of compounds with distinct physicochemical properties and biological activities. Key classes of this compound derivatives include:
-
O-Glycosides: Attachment of sugar moieties to the hydroxyl groups of this compound can significantly alter solubility and bioavailability.
-
Alkylated and Acylated Derivatives: Modification of the hydroxyl groups through alkylation or acylation can modulate lipophilicity and target engagement.
-
Amino-derivatives: Introduction of nitrogen-containing functional groups can lead to enhanced biological activity and novel mechanisms of action.
-
Halogenated Derivatives: The incorporation of halogen atoms can influence the electronic properties and metabolic stability of the molecule.
Quantitative Biological Data
The biological activities of this compound derivatives have been extensively evaluated across various disease models. The following tables summarize key quantitative data, primarily focusing on their anticancer effects, to provide a comparative overview.
Table 1: Cytotoxic Activity of Emodin (B1671224) and its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Emodin | HepG2 | 43.87 ± 1.28 | [1] |
| Emodin | MCF-7 | 52.72 ± 2.22 | [1] |
| Amino Acid Derivatives | |||
| Compound 3a (Glycine) | HepG2 | ~22 | [1] |
| Compound 3b ((R)-Alanine) | HepG2 | < 20 | [1] |
| Compound 7a | HepG2 | 4.95 | [1] |
| Compound 7a | MCF-7 | ~12.5 | [1] |
| Rhamnoside Derivatives | |||
| EM-d-Rha (S-8) | A549 | Data not specified | [2] |
| EM-d-Rha (S-8) | HepG2 | Data not specified | [2] |
| EM-d-Rha (S-8) | OVCAR-3 | Data not specified | [2] |
| EM-d-Rha (S-8) | HeLa | Data not specified | [2] |
| EM-d-Rha (S-8) | K562 | Data not specified | [2] |
| Other Derivatives | |||
| 3-acetyl emodin | HepG2 | 0.42 mM | [3] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used.
Signaling Pathways Modulated by this compound Derivatives
Emodin and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Two of the most extensively studied are the AMP-activated protein kinase (AMPK) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.
AMPK Signaling Pathway
AMPK is a crucial sensor of cellular energy status. Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways to restore energy balance. Emodin has been shown to activate AMPK, which contributes to its beneficial effects on metabolism and its anticancer properties.[4][5]
Caption: AMPK signaling pathway activated by emodin derivatives.
EGFR Signaling Pathway and Apoptosis
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Emodin and its derivatives have been shown to inhibit EGFR signaling, leading to decreased cancer cell proliferation and induction of apoptosis.[6][7][8] A key downstream effect of EGFR inhibition is the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Caption: EGFR inhibition by emodin derivatives leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound derivatives.
Synthesis of Emodin Derivatives (General Procedure for Amination)
This protocol describes a general one-pot synthesis for the preparation of amino-substituted emodin derivatives.[9]
Caption: General workflow for the synthesis of amino-emodin derivatives.
Materials:
-
Emodin
-
(Diacetoxyiodo)benzene (DIB)
-
Appropriate amine
-
Solvent (e.g., Dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Eluents for chromatography (e.g., Hexane/Ethyl acetate (B1210297) gradient)
Procedure:
-
Dissolve emodin and the desired amine in the appropriate solvent in a round-bottom flask.
-
Add DIB to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterize the purified derivative using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[10][11][12][13][14]
Materials:
-
Cells in culture
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for EGFR Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound derivatives on the expression and phosphorylation status of proteins in the EGFR signaling pathway.[2][4][6][15][16]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound derivatives and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The chemical diversity of this compound derivatives provides a rich landscape for the discovery of novel therapeutic agents. Their multifaceted biological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in addressing a range of diseases, particularly cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the study and application of these promising natural compounds. Further exploration into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their therapeutic potential into clinical realities.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Emodin Ameliorates Renal Damage and Podocyte Injury in a Rat Model of Diabetic Nephropathy via Regulating AMPK/mTOR-Mediated Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emodin inhibits LOVO colorectal cancer cell proliferation via the regulation of the Bcl-2/Bax ratio and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of new derivatives of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Emodin, a Naturally Occurring Anthraquinone Derivative, Ameliorates Dyslipidemia by Activating AMP-Activated Protein Kinase in High-Fat-Diet-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Significance of Emodinanthrone in Fungal Pigment Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi produce a vast and diverse array of secondary metabolites, including a wide spectrum of pigments that play crucial roles in their survival, acting as protectants against UV radiation and oxidative stress, and contributing to virulence.[1] Among these, polyketide-derived pigments, particularly anthraquinones, are a prominent class known for their vibrant colors and diverse biological activities.[2][3] At the heart of the biosynthesis of many of these fungal anthraquinones lies a key intermediate: emodinanthrone. This technical guide provides a comprehensive overview of the pivotal role of this compound in fungal pigment formation, detailing its biosynthetic pathway, the enzymes involved, and methodologies for its study. Understanding this pathway is not only crucial for fundamental research in mycology and secondary metabolism but also opens avenues for the biotechnological production of valuable bioactive compounds for the pharmaceutical and other industries.[4]
The Biosynthetic Pathway of this compound and its Derivatives
The formation of this compound and its subsequent conversion to a plethora of fungal pigments originates from the polyketide pathway, a major route for the biosynthesis of secondary metabolites in fungi.[4] The core of this pathway is a multi-step enzymatic process that assembles complex molecules from simple acetyl-CoA and malonyl-CoA precursors.
From Polyketide to this compound
The biosynthesis of this compound begins with a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that iteratively condenses one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This poly-β-keto intermediate is highly unstable and undergoes a series of cyclization and aromatization reactions, catalyzed by the product template (PT) domain of the PKS and other associated enzymes, to form the tricyclic aromatic intermediate, atrochrysone (B1255113) carboxylic acid.[4]
A crucial step in the pathway to emodin (B1671224) is the decarboxylation of an atrochrysone carboxylic acid-derived intermediate. This reaction is catalyzed by a specific decarboxylase, which directs the biosynthesis toward emodin by removing a carboxyl group.[4] The resulting product is this compound. The absence or malfunction of this decarboxylase can lead to the accumulation of other compounds, such as endocrocin (B1203551).
The Oxidation of this compound to Emodin
This compound is a relatively unstable compound that is enzymatically oxidized to the more stable anthraquinone (B42736), emodin. This critical oxidation step is catalyzed by This compound oxygenase , also known as an anthrone (B1665570) oxidase. This enzyme facilitates the introduction of an oxygen atom at the C-10 position of this compound. Emodin is a central hub in this biosynthetic network, serving as the direct precursor to a wide variety of other fungal pigments.[4]
Downstream Diversification of Emodin
Once formed, emodin can be subjected to a battery of tailoring enzymes that modify its structure to create a diverse suite of anthraquinone pigments. These modifications include:
-
Hydroxylation: Introduction of additional hydroxyl groups.
-
Methylation: Addition of methyl groups, often catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. For example, emodin is methylated to produce physcion.[5]
-
Dimerization: The coupling of two anthraquinone units to form complex structures like skyrin.[6]
-
Deoxygenation: Removal of oxygen atoms, for instance, in the conversion of emodin to chrysophanol.[7]
This enzymatic toolkit allows different fungal species to produce a unique fingerprint of anthraquinone pigments derived from the common this compound intermediate.
Diagram of the Emodin Biosynthetic Pathway
Caption: Biosynthetic pathway of emodin and its derivatives from primary metabolites.
Quantitative Analysis of Pigment Production
Genetic modification of the fungal strains that produce emodin and its derivatives has a significant impact on the yield of these pigments. The following table summarizes quantitative data from studies on Aspergillus terreus, demonstrating the effects of gene knockout on pigment production.
| Fungal Strain | Genetic Modification | Pigment Measured | Yield (mg/g mycelia) | Fold Change | Reference |
| Aspergillus terreus (Wild-Type Progenitor) | None | Physcion | 10.8 | - | |
| Aspergillus terreus (ΔCYP-H6231) | Deletion of a cytochrome P450 gene | Physcion | 20.1 | 1.8-fold increase | |
| Aspergillus terreus (Wild-Type Progenitor) | None | ω-hydroxyemodin | Present | - | [5] |
| Aspergillus terreus (ΔCYP-H6231) | Deletion of a cytochrome P450 gene | ω-hydroxyemodin | Abolished | - | [5] |
Note: The deletion of the CYP-H6231 gene in A. terreus, which is responsible for the conversion of emodin to ω-hydroxyemodin, not only eliminated the production of this byproduct but also resulted in a significant increase in the yield of physcion, an O-methylated derivative of emodin.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in fungal pigment formation.
Protocol 1: Fungal Cultivation and Pigment Extraction
This protocol describes the general procedure for cultivating an emodin-producing fungus and extracting the anthraquinone pigments.
1. Fungal Cultivation:
- Media: Use Potato Dextrose Agar (PDA) for solid cultures and a liquid fermentation medium such as Potato Dextrose Broth (PDB) or a custom medium (e.g., 59.3 g/L soluble starch, 10 g/L yeast extract, 30 g/L sea salt, 1.04 g/L KH₂PO₄).
- Inoculation: Inoculate the liquid medium with fungal spores or mycelial plugs from a fresh PDA plate.
- Incubation: Incubate the culture in a shaker incubator at 28-32°C and 160-180 rpm for 7-10 days.
2. Pigment Extraction:
- Separation: Separate the mycelia from the culture broth by filtration.
- Mycelial Extraction: Dry the mycelia (e.g., by lyophilization) and grind to a fine powder. Suspend the powder in methanol (B129727) or ethyl acetate (B1210297) and extract using ultrasonication for 30 minutes. Repeat the extraction three times.
- Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and collect the organic layer. Repeat the extraction three times.
- Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude pigment extract.
Protocol 2: HPLC Quantification of Emodin and Related Anthraquinones
This protocol provides a standard method for the quantitative analysis of emodin and its derivatives using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (B52724) (Solvent B).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 254 nm, 280 nm, or 440 nm, depending on the specific anthraquinones of interest.[5]
-
Quantification: Prepare a standard curve using pure emodin (and other relevant standards) of known concentrations. Calculate the concentration of the pigments in the fungal extracts by comparing their peak areas to the standard curve.
Protocol 3: Gene Knockout in Aspergillus using CRISPR/Cas9
This protocol outlines a general workflow for creating a targeted gene deletion in Aspergillus to study the function of genes in the this compound pathway.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. An efficient regioselective synthesis of endocrocin and structural related natural anthraquinones starting from emodin. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Purification of human S-adenosylmethionine decarboxylase expressed in Escherichia coli and use of this protein to investigate the mechanism of inhibition by the irreversible inhibitors, 5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enzymatic Architecture of Emodinanthrone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emodinanthrone is a pivotal intermediate in the biosynthesis of a vast array of bioactive anthraquinone (B42736) natural products, including emodin (B1671224) and its derivatives, which exhibit significant pharmacological activities. Understanding the enzymatic machinery responsible for the formation of this compound is crucial for the metabolic engineering of microbial strains for enhanced production and for the synthesis of novel analogues. This technical guide provides an in-depth exploration of the enzymatic cascade leading to this compound, detailing the biosynthetic pathways in both fungal and plant systems. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex biochemical process.
Introduction
The anthraquinone scaffold is a common motif in a diverse range of natural products with applications in medicine and industry. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) and its precursors are biosynthesized through the polyketide pathway. A key intermediate in this pathway is this compound, the reduced form of emodin. The enzymatic formation of this compound is a multi-step process involving a fascinating interplay of polyketide synthases, cyclases, and tailoring enzymes. This guide will dissect the core enzymatic steps, from the initial assembly of the polyketide chain to the formation of the tricyclic this compound core.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound primarily proceeds through the polyketide pathway in both fungi and plants, with some variations in the enzymatic machinery.
Fungal Biosynthesis
In fungi, the biosynthesis of this compound is initiated by a Type I non-reducing polyketide synthase (NR-PKS).[1] These large, multi-domain enzymes catalyze the iterative condensation of acetyl-CoA with several molecules of malonyl-CoA to form a linear octaketide chain.[1]
The key steps in the fungal pathway are:
-
Octaketide Chain Synthesis: A fungal NR-PKS, specifically an octaketide synthase, catalyzes the condensation of one molecule of acetyl-CoA (starter unit) and seven molecules of malonyl-CoA (extender units) to produce a linear octaketide intermediate.
-
Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of regio- and stereospecific cyclization and aromatization reactions, often guided by the product template (PT) domain of the NR-PKS and discrete cyclase enzymes. This leads to the formation of the first stable tricyclic intermediate, atrochrysone (B1255113) carboxylic acid.
-
Decarboxylation: Atrochrysone carboxylic acid is then decarboxylated to yield atrochrysone.
-
Dehydration: Finally, atrochrysone undergoes dehydration to form this compound.
The subsequent oxidation of this compound to emodin is catalyzed by an this compound oxygenase.
Plant Biosynthesis
In plants, the biosynthesis of this compound also originates from the polyketide pathway but utilizes a Type III polyketide synthase, known as octaketide synthase (OKS).[2][3]
The proposed steps in the plant pathway are:
-
Octaketide Chain Synthesis: A plant OKS condenses eight molecules of malonyl-CoA to form a linear octaketide chain.
-
Cyclization and Subsequent Modification: The linear octaketide is thought to cyclize to form atrochrysone, which is then converted to this compound. The precise enzymatic control of these latter steps in plants is still under investigation, and some transformations may occur spontaneously or be catalyzed by non-specific enzymes.[2]
Quantitative Data
The following tables summarize the available quantitative data on the enzymes and intermediates involved in the this compound biosynthetic pathway.
Table 1: Kinetic Parameters of this compound Oxygenase (AknX)
| Enzyme Variant | Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |
| Wild-type AknX | This compound | 15.4 ± 1.2 | 137 ± 4 | 8.9 |
| W67F Mutant | This compound | 28.6 ± 2.5 | 0.3 ± 0.01 | 0.01 |
| R74K Mutant | This compound | 150 ± 15 | 548 ± 23 | 3.7 |
Data obtained from the characterization of AknX from Streptomyces galilaeus.
Table 2: Purification of Recombinant this compound Oxygenase (AknX)
| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (fold) |
| Cell Extract | 1,200 | 1,200 | 1.0 | 100 | 1 |
| Ni-NTA Affinity | 85 | 980 | 11.5 | 82 | 11.5 |
| Anion Exchange | 38.9 | 760 | 19.5 | 63 | 19.5 |
Purification data for His-tagged AknX expressed in E. coli.
Experimental Protocols
Heterologous Expression and Purification of Plant Octaketide Synthase (PcOKS) in E. coli
This protocol describes the expression and purification of Polygonum cuspidatum octaketide synthase (PcOKS) for in vitro studies.[2]
Methodology:
-
Gene Cloning: The open reading frame (ORF) of PcOKS is cloned into the pET-30a(+) expression vector, incorporating a C-terminal hexahistidine tag.
-
Transformation: The recombinant plasmid is transformed into E. coli BL21-Rosetta (DE3) cells.
-
Protein Expression:
-
A single colony is used to inoculate 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of fresh LB medium.
-
The culture is grown at 37°C until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at 16°C for 20 hours with shaking.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification:
-
The supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
The recombinant protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
In Vitro Assay of Octaketide Synthase (OKS)
This protocol outlines a method for determining the activity of purified OKS.[2]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM acetyl-CoA
-
2 mM malonyl-CoA
-
5 µg of purified OKS
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Product Extraction:
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the products with 200 µL of ethyl acetate (B1210297).
-
Vortex and centrifuge to separate the phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC Analysis of Emodin and its Precursors
This protocol provides a general method for the separation and detection of emodin and related anthraquinones.[4][5][6][7]
Methodology:
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid or phosphoric acid). A typical gradient might be:
-
0-5 min: 30% Methanol
-
5-25 min: 30-90% Methanol (linear gradient)
-
25-30 min: 90% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm, 280 nm, or a photodiode array (PDA) detector for full spectrum analysis.
-
-
Sample Preparation:
-
Dissolve the extracted samples in the initial mobile phase composition.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of emodin.
-
Quantify the amount of emodin in the samples by comparing the peak area to the standard curve.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: The enzymatic cascade for this compound biosynthesis.
Experimental Workflow for OKS Characterization
Caption: Workflow for the characterization of octaketide synthase.
Conclusion
The enzymatic formation of this compound is a well-orchestrated process involving a dedicated set of enzymes that construct and modify a polyketide backbone. While the core pathway is largely understood, particularly in fungi, further research is needed to elucidate the precise mechanisms of cyclization and modification, especially in plant systems. The protocols and data presented in this guide provide a valuable resource for researchers aiming to study these enzymes in detail, engineer biosynthetic pathways for enhanced production of valuable anthraquinones, and explore the potential for generating novel, bioactive compounds.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
Emodinanthrone and its Nexus to Grisandiene Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of grisandienes, a class of fungal polyketides, with a central focus on the pivotal role of the intermediate, emodinanthrone. It elucidates the enzymatic cascade that transforms this precursor into the complex grisandiene scaffold, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to be a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery, offering insights into the intricate chemistry and genetics governing the production of these bioactive secondary metabolites.
Introduction
Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for therapeutic applications. Among these, the "emodin family" of compounds, all stemming from the polyketide pathway, is a prominent group that includes anthraquinones, xanthones, and grisandienes. Grisandienes, such as the well-known geodin (B1663089), are characterized by a complex spirocyclic core and have garnered interest for their biological activities. The biosynthesis of these intricate molecules is a multi-step enzymatic process, with emodin (B1671224) and its corresponding anthrone, this compound, serving as a critical branching point intermediate.[1][2] Understanding the precise mechanisms of grisandiene formation from this compound is crucial for harnessing and engineering these biosynthetic pathways for the production of novel bioactive compounds. This guide will detail the key enzymatic transformations, present available quantitative data on yields and enzyme kinetics, and provide practical experimental protocols for studying this fascinating biosynthetic route.
The Biosynthetic Pathway: From this compound to Grisandiene
The biosynthesis of grisandienes is intrinsically linked to the broader emodin pathway, which originates from the condensation of acetate (B1210297) units by a polyketide synthase (PKS).[1] The geodin biosynthetic gene cluster in Aspergillus terreus encodes the necessary enzymatic machinery for the conversion of the polyketide backbone into the final grisandiene product.
The initial steps involve a non-reducing polyketide synthase (NR-PKS), specifically an atrochrysone (B1255113) carboxylic acid synthase (ACAS), which produces the tricyclic core of atrochrysone carboxylic acid, the first enzyme-free intermediate in the pathway to emodin.[1][2] Subsequent tailoring enzymes, including decarboxylases and hydroxylases, modify this precursor to yield this compound.
The conversion of this compound is a critical juncture. It can be oxidized to emodin, leading to a host of other anthraquinone (B42736) derivatives, or it can be shunted towards the grisandiene pathway. The key enzymatic steps from this compound to geodin are outlined below:
-
Oxidation of this compound: The first committed step towards many anthraquinones is the oxidation of this compound at the C-10 position to form emodin. This reaction is catalyzed by an this compound oxygenase.[1] In the geodin pathway, the gene gedH is believed to encode this enzyme.[1]
-
Methylation: Emodin undergoes O-methylation to form questin, a reaction catalyzed by an O-methyltransferase (GedA).[3]
-
Further Tailoring and Cyclization: A series of further enzymatic modifications, including halogenation and oxidative coupling, are required to form the characteristic grisandiene scaffold. The final step in geodin biosynthesis is a regio- and stereospecific phenol (B47542) oxidative coupling of dihydrogeodin (B1209276), catalyzed by dihydrogeodin oxidase.[4]
The following diagram illustrates the core biosynthetic pathway from this compound to geodin.
Quantitative Data
While comprehensive kinetic data for every enzyme in the grisandiene pathway is not yet available, studies on homologous enzymes and fermentation yields provide valuable quantitative insights.
Table 1: Production Titers and Yields of Emodin and Grisandiene-Related Compounds
| Compound | Producing Strain | Cultivation Method | Titer/Yield | Reference |
| Emodin-O-β-D-glucoside | Engineered E. coli | Bioconversion | 72% conversion from emodin | [4] |
| Lovastatin (B1675250) | Aspergillus terreus gedCΔ mutant | Glycerol-lactose mixture | 113 mg/L (80% increase) | [5] |
| Physcion (B1677767) | Engineered Aspergillus terreus | Fed-batch fermentation | 6.3 g/L | [6] |
Table 2: Kinetic Parameters of AknX Anthrone Oxygenase with this compound Substrate
AknX is a bacterial homolog of the fungal this compound oxygenase. The kinetic parameters for its activity on this compound have been determined.[7]
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | Vmax/Km |
| Wild-type AknX | 10.4 ± 1.2 | 2.5 ± 0.1 | 0.24 |
| R74K mutant | 105.1 ± 11.2 | 10.1 ± 0.5 | 0.10 |
| W67F mutant | 26.1 ± 3.5 | 0.012 ± 0.001 | 0.00046 |
Table 3: Properties of Dihydrogeodin Oxidase from Aspergillus terreus
| Property | Value | Reference |
| Molecular Weight (Gel Filtration) | 153,000 Da | [4] |
| Molecular Weight (SDS-PAGE) | 76,000 Da | [4] |
| Subunit Structure | Dimer | [4] |
| Copper Content | 8 atoms per subunit | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and grisandiene biosynthesis.
Protocol for this compound Oxygenase Activity Assay (Spectrophotometric)
This protocol is adapted from the characterization of the homologous bacterial enzyme, AknX.[7]
Objective: To determine the enzymatic activity of this compound oxygenase by monitoring the formation of emodin.
Materials:
-
Purified this compound oxygenase
-
This compound
-
0.5 M Potassium phosphate (B84403) buffer, pH 6.5
-
Ethylene (B1197577) glycol monomethyl ether
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture consisting of 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5).
-
Add 1 ml of ethylene glycol monomethyl ether containing 0.2 µmol of this compound to the buffer.
-
Initiate the reaction by adding a known amount of the purified enzyme solution to the reaction mixture.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 490 nm at 30°C.
-
Calculate the reaction rate using the difference in the molar extinction coefficient between emodin and this compound at 490 nm (Δε = 6.35 × 10³ M⁻¹cm⁻¹).[7]
The following diagram outlines the workflow for this enzyme assay.
Protocol for Gene Deletion in Aspergillus terreus using CRISPR-Cas9
This protocol provides a general framework for gene deletion in A. terreus, a key technique for functional genomics in the study of biosynthetic pathways.
Objective: To knock out a target gene (e.g., gedC) in A. terreus to study its role in grisandiene biosynthesis.
Materials:
-
Aspergillus terreus wild-type strain
-
CRISPR-Cas9 expression plasmid
-
Donor DNA with homology arms flanking the target gene
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Selective growth media (e.g., containing hygromycin B)
-
PCR reagents for verification
Procedure:
-
Design and construct the sgRNA/Cas9 expression plasmid: Design single guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNA expression cassette into a Cas9-expressing vector.
-
Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology arms) of the target gene and ligate them together, optionally with a selection marker in between.
-
Prepare A. terreus protoplasts: Grow the fungal mycelia and treat with a mixture of cell wall-degrading enzymes to generate protoplasts.
-
Co-transform protoplasts: Co-transform the sgRNA/Cas9 plasmid and the donor DNA into the prepared protoplasts using a PEG-mediated transformation method.
-
Selection and screening: Plate the transformed protoplasts on a selective medium to isolate transformants. Screen the resulting colonies by PCR using primers flanking the target gene to identify successful deletion mutants.
-
Verification: Further verify the gene deletion by Southern blotting or sequencing of the PCR product.
The logical relationship for gene deletion is depicted in the following diagram.
Protocol for Extraction and Analysis of Fungal Secondary Metabolites
Objective: To extract and quantify grisandienes and related polyketides from fungal cultures.
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol (B129727) or other solvent for reconstitution
-
HPLC system with a C18 column and a UV or DAD detector
-
LC-MS/MS system for identification
-
Analytical standards for quantification (if available)
Procedure:
-
Extraction: Separate the mycelia from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelia with methanol or acetone, followed by partitioning with ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol for analysis.
-
HPLC Analysis: Inject the reconstituted extract into an HPLC system equipped with a C18 column. Use a suitable gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or TFA) to separate the metabolites. Monitor the elution profile at a characteristic wavelength for the compounds of interest (e.g., 280 nm).
-
Quantification: Quantify the target compounds by comparing the peak areas to a standard curve generated with authentic standards.
-
LC-MS/MS Identification: For structural confirmation, analyze the extracts using an LC-MS/MS system to obtain the mass spectra and fragmentation patterns of the compounds.
Conclusion
The biosynthesis of grisandienes from the central intermediate this compound is a testament to the complex and elegant enzymatic machinery present in fungi. This guide has provided a comprehensive overview of this pathway, integrating the current understanding of the enzymatic steps with available quantitative data and detailed experimental protocols. The provided diagrams offer a clear visual representation of the biosynthetic and experimental workflows. While significant progress has been made in elucidating the geodin biosynthetic gene cluster and the functions of some of its enzymes, further research is needed to fully characterize the kinetics and mechanisms of each enzymatic step. The methodologies and data presented herein serve as a valuable resource for researchers aiming to further unravel the intricacies of grisandiene biosynthesis and to leverage this knowledge for the discovery and production of novel, biologically active compounds.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and properties of dihydrogeodin oxidase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Emodinanthrone from Emodin Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodin (B1671224), a naturally occurring anthraquinone (B42736), is a bioactive compound found in various plants and fungi and is known for its diverse pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects[1][2][3][4]. Its reduced form, emodinanthrone, is a crucial synthetic precursor for valuable compounds like hypericin (B1674126), a potent natural photosensitizer[5][6][7]. This document provides detailed protocols for the chemical synthesis of this compound via the reduction of emodin, tailored for research and development applications. The methodologies presented are based on established and optimized procedures to ensure high-yield and gram-scale production[5][7].
Chemical Reaction
The synthesis of this compound from emodin is a reduction reaction that converts the anthraquinone moiety of emodin into an anthrone. This transformation is typically achieved using a reducing agent in an acidic medium.
Caption: Chemical reduction of emodin to this compound.
Experimental Protocols
This section details the optimized protocol for the reduction of emodin to this compound, suitable for multigram synthesis[5][7].
Materials and Reagents
-
Emodin (≥90% purity)[1]
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Optimized Synthesis Protocol
This protocol has been shown to produce high yields of this compound[1][7].
-
Reaction Setup: In a round-bottom flask, dissolve emodin in glacial acetic acid.
-
Addition of Reducing Agents: To the stirred solution, add tin (II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid.
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC. A reaction time of approximately 30 minutes has been reported to yield high conversion rates[1].
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The precipitate is then collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed thoroughly with deionized water until the filtrate is neutral.
-
Drying: The product, this compound, is dried under vacuum to remove residual solvent.
Caption: Workflow for the synthesis and isolation of this compound.
Data Presentation
The following table summarizes quantitative data from various studies on the synthesis of this compound.
| Emodin (Initial Amount) | Reducing Agent | Solvent System | Reaction Time | Yield of this compound | Reference |
| Not specified | Tin (II) chloride, conc. HCl | Glacial Acetic Acid | 30 minutes | 90% | [1] |
| Not specified (ω-hydroxyemodin) | Tin (II) chloride, conc. HCl | Glacial Acetic Acid | 30 minutes | 92% | [1] |
| 10 grams | SnCl₂·2H₂O, conc. HCl | Not specified | Not specified | Excellent yield | [5][7] |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for the simultaneous separation and identification of emodin and this compound. A C18 column with a mobile phase consisting of a methanol-water gradient is suitable[8]. Detection can be performed using a photodiode-array (PDA) detector, monitoring at wavelengths specific for anthrones (around 320 nm) and anthraquinones (around 420 nm)[8][9].
-
Spectroscopy: Electronic absorption spectroscopy can be used to monitor the reaction, with emodin showing an absorption band around 450 nm and this compound around 356 nm[7].
-
High-Performance Thin Layer Chromatography (HPTLC): HPTLC can also be employed for rapid analysis, using a stationary phase of silica (B1680970) gel 60 F254 and a mobile phase such as toluene:ethyl acetate:formic acid[10].
Signaling Pathways of Emodin
While the primary focus of this document is the synthesis of this compound, it is valuable for drug development professionals to understand the biological context of the parent molecule, emodin. Emodin has been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer[2][4]. The specific signaling pathways for this compound are less characterized.
Caption: Simplified overview of signaling pathways modulated by emodin.
Emodin has been reported to exert its anti-cancer effects by:
-
Inducing Apoptosis: Emodin promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of anti-apoptotic proteins such as Bcl-2[2].
-
Inhibiting PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by emodin contributes to its anti-tumor activity[2][4][11].
-
Suppressing NF-κB Signaling: Emodin can inhibit the activation of NF-κB, a key regulator of inflammation, which is often dysregulated in cancer[2][3].
-
Modulating MAPK/JNK Pathway: The mitogen-activated protein kinase pathway is another target of emodin in the regulation of cell growth and death[4].
Conclusion
The reduction of emodin to this compound is a straightforward and efficient chemical transformation that provides access to a key intermediate for the synthesis of hypericin and other valuable molecules. The optimized protocol using tin (II) chloride in an acidic medium offers high yields and scalability. Proper analytical techniques are essential to ensure the purity and identity of the final product. A thorough understanding of the biological activities of the parent compound, emodin, provides a strong rationale for the development of its derivatives for therapeutic applications.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Emodinanthrone Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers a significant advantage over traditional solid-support chromatography methods by eliminating irreversible sample adsorption.[1] This makes it an ideal method for the preparative isolation and purification of delicate and complex natural products.[1][2] These application notes provide a detailed protocol for the separation of emodinanthrone, leveraging established methodologies for the closely related compound, emodin (B1671224).[1][3] Given that this compound is the reduced form of emodin, careful consideration of its stability is paramount throughout the separation process.
Principle of HSCCC
HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases. One phase is held stationary in a coil column by a strong centrifugal force, while the other mobile phase is pumped through it. The continuous mixing and settling of the two phases allows for highly efficient separation of compounds based on their differential partition coefficients.
Experimental Protocols
This protocol is adapted from a successful method for the separation of emodin from Rumex japonicus.[1][3] Researchers should optimize these conditions for their specific sample matrix and this compound concentration.
Preparation of Two-Phase Solvent System
The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation.[1] A commonly used system for the separation of anthraquinones like emodin is n-hexane-ethanol-water.[1][3]
Recommended Solvent System:
-
Composition: n-hexane–ethanol (B145695)–water in a volume ratio of 18:22:3.[1]
-
Preparation:
-
Combine the solvents in the specified ratio in a separatory funnel.
-
Shake the funnel vigorously for several minutes to ensure thorough equilibration of the two phases.
-
Allow the mixture to stand until two distinct layers are formed.
-
Separate the upper (n-hexane rich) and lower (aqueous ethanol rich) phases.
-
Degas both phases by sonication for 30 minutes prior to use to prevent bubble formation during the chromatographic run.[1]
-
Sample Preparation
-
Source Material: The protocol is suitable for crude extracts from plant sources known to contain this compound or its precursors, such as Rhubarb (Rheum species).[4][5]
-
Procedure:
-
Dissolve a known quantity of the crude extract (e.g., 500 mg) in a mixture of the upper and lower phases of the solvent system (e.g., 10 mL of each phase).[1]
-
Ensure complete dissolution of the sample. Gentle warming or sonication may be applied, but care must be taken to avoid degradation of the target compound.
-
HSCCC Operation
-
Stationary Phase: The upper phase of the n-hexane-ethanol-water system is typically used as the stationary phase.[1]
-
Mobile Phase: The lower phase is used as the mobile phase.[1]
Operational Parameters:
| Parameter | Recommended Value |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm (for emodin) or 320 nm (recommended for anthrones)[1][6] |
| Temperature | 25 °C[1] |
| Sample Injection Volume | 20 mL[1] |
Procedure:
-
Fill the entire coil column with the stationary phase (upper phase).
-
Set the apparatus to the desired revolution speed (e.g., 850 rpm).[1]
-
Pump the mobile phase (lower phase) into the column at the specified flow rate (e.g., 2.0 mL/min).[1]
-
Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established.
-
Inject the prepared sample solution into the column.[1]
-
Continuously monitor the effluent with a UV detector at the selected wavelength.
-
Collect the fractions corresponding to the peaks of interest.
Post-Separation Analysis
-
Purity Assessment: The purity of the collected fractions should be analyzed using High-Performance Liquid Chromatography (HPLC).[1][3]
-
Structural Confirmation: The chemical structure of the purified this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the separation of emodin from 500 mg of crude extract of Rumex japonicus, which can serve as a benchmark for the separation of this compound.[1][3]
| Compound | Yield (mg) | Purity (%) |
| Emodin | 3.4 | 99.2 |
| Chrysophanol | 24.1 | 98.8 |
| Physcion | 2.0 | 98.2 |
Visualizations
Experimental Workflow for this compound Separation
Caption: HSCCC experimental workflow for this compound separation.
Important Considerations for this compound Separation
-
Stability: Anthrones can be unstable and susceptible to oxidation, especially in the presence of light and oxygen, converting them back to their corresponding anthraquinones (emodin in this case). It is advisable to handle samples under an inert atmosphere (e.g., nitrogen or argon) and protect them from light where possible.
-
Detection Wavelength: While 254 nm is commonly used for anthraquinones, a wavelength of around 320 nm may be more specific for detecting anthrones and should be considered for monitoring the separation of this compound.[6]
-
Optimization: The provided protocol serves as a starting point. The solvent system composition, flow rate, and revolution speed may require optimization to achieve the best separation for this compound from a specific crude extract.
References
Application Note: A Validated HPLC-MS Method for the Sensitive Detection of Emodin Anthrone
Audience: Researchers, scientists, and drug development professionals.
Introduction Emodin (B1671224) anthrone (B1665570) is a key intermediate in the biosynthesis of hypericin (B1674126), a potent natural photosensitizer found in plants of the Hypericum genus.[1] It is the reduced form of emodin, a common hydroxyanthraquinone. Given its role as a precursor and its potential presence in various botanical preparations, a sensitive and specific analytical method is crucial for its detection and quantification.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers excellent selectivity and sensitivity for analyzing complex mixtures, making it the ideal technique for this purpose.[3][4] This application note provides a detailed protocol for the detection of emodin anthrone using a reversed-phase HPLC system coupled with an electrospray ionization mass spectrometer (ESI-MS).
Principle The method employs reversed-phase HPLC to separate emodin anthrone from other components in the sample matrix based on its polarity. A C18 stationary phase is used with a mobile phase gradient of water and an organic solvent (acetonitrile or methanol), often modified with a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency.[5][6] Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is used to generate deprotonated molecules, specifically the [M-H]⁻ ion. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly selective and sensitive detection.[2] For emodin anthrone (C₁₅H₁₂O₄, Molar Mass: ~256.25 g/mol ), the expected primary ion in negative mode is [M-H]⁻ at m/z 255.2.
Experimental Protocols
1. Preparation of Standard Solutions Standard stock solutions are prepared by accurately weighing and dissolving pure emodin anthrone standard in a suitable solvent like methanol (B129727) or 70% ethanol.[2][6]
-
Stock Solution (e.g., 1000 µg/mL): Dissolve 10 mg of emodin anthrone standard in 10 mL of HPLC-grade methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 65% water with 0.1% formic acid / 35% acetonitrile (B52724) with 0.1% formic acid).[5] These solutions are used to build a calibration curve for quantification.
2. Sample Preparation (from Plant Material) This protocol is a general guideline for extracting emodin anthrone from a solid matrix like dried plant bark.[7]
-
Grinding: Grind the dried plant material into a fine, homogenous powder.
-
Extraction: Weigh approximately 0.5 g of the powder into a centrifuge tube. Add 10 mL of methanol-water (1:1, v/v).[7]
-
Shaking/Sonication: Tightly cap the tube and shake vigorously for 15 minutes or sonicate for 30 minutes to ensure efficient extraction.[7]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[7]
-
Collection: Carefully decant the supernatant into a clean tube. For increased concentration, the solvent can be evaporated to dryness under a stream of nitrogen at room temperature.[7]
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to remove any remaining particulate matter.
Instrumentation and Method Parameters
An HPLC system equipped with a quaternary pump, autosampler, and column oven, coupled to a mass spectrometer with an ESI source is recommended.[5]
HPLC System and Conditions The following table summarizes the recommended starting conditions for the HPLC separation.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 30 °C[2][6] |
| Injection Volume | 5 µL |
| UV Detection (Optional) | Diode Array Detector (DAD) monitoring at 320 nm (for anthrones)[7] |
Gradient Elution Program A gradient elution is recommended to achieve optimal separation of emodin anthrone from related compounds like emodin and other matrix components.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 3.0 | 65 | 35 |
| 13.0 | 20 | 80 |
| 23.0 | 0 | 100 |
| 28.0 | 0 | 100 |
| 28.1 | 65 | 35 |
| 35.0 | 65 | 35 |
This gradient is adapted from a method for related anthraquinones and should be optimized as needed.[5]
Mass Spectrometer Conditions The following table provides typical ESI-MS parameters for detecting emodin anthrone and related compounds.
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI)[2][5][6] |
| Polarity | Negative Ion Mode[2][5][6] |
| Capillary Voltage | 3500 V (+3.5 kV)[5] |
| Drying Gas | Nitrogen[5] |
| Drying Gas Temperature | 300 °C[5][6] |
| Drying Gas Flow | 10 L/min[5][6] |
| Nebulizer Pressure | 30 psig[5][6] |
| Detection Mode | Full Scan (m/z 100-500) for identification; Multiple Reaction Monitoring (MRM) for quantification. |
| Target Ion (Scan Mode) | [M-H]⁻ at m/z 255.2 |
Visualizations
Caption: Workflow for emodin anthrone detection by HPLC-MS.
Caption: Logical relationship of the HPLC-MS analysis steps.
References
- 1. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the anthraquinones aloe-emodin and aloin-A by liquid chromatography with mass spectrometric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scispace.com [scispace.com]
- 6. UHPLC-QQQ-MS/MS assay for the quantification of dianthrones as potential toxic markers of Polygonum multiflorum Thunb: applications for the standardization of traditional Chinese medicines (TCMs) with endogenous toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Spectroscopic Characterization of Emodin Anthrone using NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emodin (B1671224) anthrone (B1665570) is a key polyketide intermediate in the biosynthesis of emodin, a naturally occurring anthraquinone (B42736) with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2] The characterization of emodin anthrone is crucial for understanding the biosynthetic pathways of numerous fungal secondary metabolites and for the potential synthetic biology applications aimed at producing emodin and its derivatives.[1][3][4] Due to its relative instability and rapid oxidation to emodin, isolating and characterizing pure emodin anthrone can be challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such intermediates. This document provides a detailed protocol for the characterization of anthrone-type compounds using NMR, presents reference data for the closely related and more stable oxidation product, emodin, and illustrates the experimental workflow and relevant biological pathways.
NMR Data for Emodin (Reference Compound)
While specific, isolated NMR data for emodin anthrone is scarce in publicly available literature due to its nature as a transient intermediate, the data for its direct oxidation product, emodin (1,3,8-trihydroxy-6-methylanthraquinone), is well-documented and serves as a critical reference point for characterization. The following tables summarize the ¹H and ¹³C NMR chemical shifts for emodin, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data for Emodin in DMSO-d₆ [5][6]
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 7.01 - 7.09 | br s |
| H-4 | 7.31 - 7.40 | br s |
| H-5 | 6.98 - 7.05 | d |
| H-7 | 6.49 - 6.55 | d |
| CH₃ | 2.33 - 2.38 | s |
| 1-OH | 11.95 | s |
| 8-OH | 11.87 | s |
(Note: 'br s' denotes a broad singlet, 'd' denotes a doublet, 's' denotes a singlet. Chemical shift ranges are approximate based on reported values.)
Table 2: ¹³C NMR Spectroscopic Data for Emodin in DMSO-d₆ and CDCl₃ [5][7]
| Carbon Atom | Chemical Shift (δ) ppm (DMSO-d₆)[5] | Chemical Shift (δ) ppm (CDCl₃)[7] |
| 1 | 164.42 | 164.4 |
| 2 | 120.42 | 120.5 |
| 3 | 148.19 | 148.3 |
| 4 | 108.84 | 124.2 |
| 4a | 132.67 | 132.9 |
| 5 | 107.87 | 108.9 |
| 6 | 161.38 | 161.4 |
| 7 | 124.07 | 107.9 |
| 8 | 165.54 | 165.6 |
| 8a | 108.74 | 108.8 |
| 9 | 189.61 | 189.9 |
| 9a | 113.23 | 113.4 |
| 10 | 181.19 | 181.5 |
| 10a | 134.97 | 135.2 |
| CH₃ | 21.52 | 21.8 |
Experimental Protocols
This section outlines a general protocol for the acquisition and analysis of NMR data for emodin anthrone.
Sample Preparation
-
Isolation: Isolate emodin anthrone from its biological source (e.g., fungal culture) or chemical synthesis.[7] Due to its susceptibility to oxidation, all steps should be performed rapidly, at low temperatures, and under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice for anthraquinones and related compounds due to its high solubilizing power.[5] Other solvents like CDCl₃ or acetone-d₆ may also be used.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube. If the sample is sensitive to oxygen, the headspace of the NMR tube should be flushed with an inert gas before sealing.
NMR Data Acquisition
A standard suite of NMR experiments is required for complete structural elucidation. These experiments are typically performed on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay (D1), which should be set to at least 5 times the longest T1 relaxation time for accurate integration.[8]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the stereochemistry and conformation.
-
Data Processing and Analysis
-
Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This involves Fourier transformation, phase correction, baseline correction, and calibration to the internal standard (TMS).
-
Interpretation:
-
Analyze the ¹H NMR spectrum to determine chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values).
-
Use the ¹³C and DEPT spectra to identify the number and types of carbon atoms.
-
Use 2D NMR data (COSY, HSQC, HMBC) to connect the different spin systems and build the molecular structure fragment by fragment.
-
Confirm the final structure by ensuring all observed correlations are consistent with the proposed structure of emodin anthrone.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of emodin anthrone using NMR spectroscopy.
Biosynthetic Pathway
Emodin anthrone is a pivotal intermediate in the fungal polyketide pathway leading to emodin and other complex secondary metabolites.[1][9]
Signaling Pathway of Emodin
The final product, emodin, interacts with multiple cellular signaling pathways. One important pathway involves the transcription factor Nrf2, which regulates cellular defense against oxidative stress.[10][11]
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted abrogation of diverse signal transduction cascades by emodin for the treatment of inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bmse001297 Emodin at BMRB [bmrb.io]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Emodin, a Potent Anthraquinone Mitigates MPTP-Induced Parkinsons' Disease Pathology by Regulating Nrf2 and Its Downstream Targets: In Silico and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Emodinanthrone and Emodin in Fungal Extracts
Introduction
Emodinanthrone is a polyketide natural product and a key biosynthetic precursor to emodin (B1671224), an anthraquinone (B42736) with a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.[1][2] Several fungal species, including those from the genera Aspergillus and Cortinarius, are known producers of these compounds.[1][3] The quantification of this compound in fungal extracts is crucial for understanding its biosynthesis, optimizing fermentation processes, and for quality control in drug development.
However, the direct quantification of this compound presents a significant analytical challenge. This compound is highly unstable and is readily oxidized to the more stable emodin, a reaction catalyzed by the enzyme this compound oxygenase, which has been identified in fungi like Aspergillus terreus.[3] This rapid conversion means that analytical methods often quantify emodin as a proxy for this compound production. This document provides detailed protocols for the extraction and quantification of these related compounds from fungal sources using High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Fungal Sample Preparation and Extraction Protocol
The efficient extraction of this compound and emodin from fungal cultures is a critical first step. These compounds can be found within the fungal mycelia or secreted into the fermentation medium.[1] The following protocol outlines a general procedure for their extraction.
Objective: To extract anthraquinone compounds from fungal mycelia and liquid culture media for quantitative analysis.
Materials:
-
Fungal culture (liquid or solid)
-
Solvents: Methanol (B129727) (HPLC grade), Ethanol (B145695) (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)[1][2]
-
Waterproof and inert collection containers[4]
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Ultrasonic bath
Protocol:
-
Harvesting:
-
Liquid Culture: Separate the mycelia from the culture broth by filtration or centrifugation (e.g., 4000 rpm for 15 minutes). The supernatant (broth) and the mycelial pellet should be processed separately.
-
Solid Culture: Scrape the fungal biomass from the solid medium.
-
-
Extraction from Mycelia:
-
Freeze-dry (lyophilize) the mycelial pellet to remove water.
-
Grind the dried mycelia into a fine powder.
-
Suspend the powder in a suitable solvent (e.g., methanol or ethanol) in a ratio of 1:10 (w/v).
-
Perform ultrasonic-assisted extraction by placing the suspension in an ultrasonic bath for 30-60 minutes.[1] This enhances cell wall disruption.
-
Alternatively, use reflux extraction with a solvent like ethanol for 1-2 hours, which is suitable for thermostable compounds.[1]
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant. Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.
-
Pool the collected supernatants.
-
-
Extraction from Culture Broth (Supernatant):
-
Perform liquid-liquid extraction by mixing the culture broth with an equal volume of ethyl acetate.
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer. Repeat this extraction 2-3 times.
-
Pool the collected organic layers.
-
-
Concentration and Reconstitution:
-
Evaporate the pooled solvent extracts to dryness using a rotary evaporator or a stream of nitrogen at room temperature to avoid degradation.[5]
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis (e.g., 1 mL of methanol/water 1:1).[5]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the analytical instrument.
-
Section 2: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of anthraquinones.[6] Coupling HPLC with a UV-Visible, PDA, or Mass Spectrometry detector provides the necessary selectivity and sensitivity.
Protocol 1: Quantification by HPLC with UV/PDA Detection
This method is suitable for the routine quantification of emodin and related anthraquinones.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Visible or PDA detector.[7]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Source(s) |
| Column | C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm) | [7][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile | [6][8] |
| Elution Mode | Isocratic or Gradient. A typical gradient might be: 50% B to 95% B over 15 minutes. | [8][9] |
| Flow Rate | 1.0 mL/min | [5][6] |
| Column Temp. | 35 °C | [7][8] |
| Injection Vol. | 10-20 µL | [5] |
| Detection | This compound (Anthrones): 320 nmEmodin (Anthraquinones): 287 nm, 436 nm, or 425 nm | [5][8][10] |
Procedure:
-
Standard Preparation: Prepare a stock solution of emodin standard in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.
-
Calibration: Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared fungal extracts.
-
Quantification: Identify the emodin peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of emodin using the calibration curve. The limit of quantification (LOQ) for emodin by HPLC-UV is typically around 1 ppm.[4]
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS offers superior sensitivity and selectivity, which is ideal for analyzing complex fungal extracts or detecting trace amounts of compounds.
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[11][12]
Chromatographic and MS Conditions:
| Parameter | Condition | Source(s) |
| Column | C18 reverse-phase column (e.g., ACE C18 or equivalent) | [11] |
| Mobile Phase | A: 1.0 mM Ammonium Acetate or 0.1% Formic Acid in WaterB: Acetonitrile | [11] |
| Flow Rate | 0.3 - 0.8 mL/min | [13] |
| Ionization Mode | ESI Negative ([M-H]⁻) for Emodin | [10][11] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [11] |
| Emodin MRM | Precursor Ion (Q1): m/z 269.2Product Ions (Q3): Monitor characteristic fragments | [10] |
Procedure:
-
Standard and Sample Prep: Prepare standards and samples as described for the HPLC-UV method.
-
Method Development: Infuse a standard solution of emodin to optimize MS parameters (e.g., collision energy) and determine the most abundant and stable fragment ions for MRM transitions.
-
Analysis: Analyze the calibration standards and fungal extracts using the optimized LC-MS/MS method.
-
Quantification: Quantify emodin based on the peak area of its specific MRM transition, using a calibration curve. The Lower Limit of Quantification (LLOQ) for this method can be in the low nM range.[11]
Section 3: Visualizations and Pathways
Biosynthetic Conversion
The enzymatic oxidation of this compound to emodin is a key step in the biosynthesis of many fungal anthraquinones.
General Experimental Workflow
The overall process from fungal culture to data analysis follows a structured workflow.
Comparison of Analytical Methods
Choosing between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound oxygenase in fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of emodin (Anthraquinone / Hydroxyanthracene) - VARIOUS analysis - Analytice [analytice.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Emodin-Anthrone in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodin-anthrone is a key intermediate in the biosynthesis of emodin (B1671224) and a variety of fungal secondary metabolites.[1] Its primary utility in enzymatic studies lies in its role as a substrate for anthrone (B1665570) oxygenases, enzymes that catalyze its oxidation to the biologically active anthraquinone, emodin.[1][2][3][4][5] This conversion is a critical step in the biosynthesis of numerous natural products.[1] Understanding the kinetics and mechanisms of these enzymes is crucial for applications in synthetic biology, drug discovery, and toxicology. Emodin, the product of this reaction, is known to interact with a range of enzymes and signaling pathways, making the study of its immediate precursor, emodin-anthrone, highly relevant.
Application 1: Substrate for Anthrone Oxygenase Activity Assays
Emodin-anthrone is an effective substrate for characterizing the activity of anthrone oxygenases, such as AknX from Streptomyces galilaeus and HypC from Aspergillus parasiticus.[1][2][3][4][5] These enzymes catalyze the conversion of emodin-anthrone to emodin, a reaction that can be monitored spectrophotometrically.
Experimental Protocol: Spectrophotometric Assay of AknX Anthrone Oxygenase Activity
This protocol is adapted from the methodology used to characterize the AknX enzyme.[2][4][5]
Materials:
-
Emodin-anthrone
-
Purified AknX enzyme or cell extract containing the enzyme
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Ethylene (B1197577) glycol monomethyl ether
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1.0 ml of ethylene glycol monomethyl ether containing 0.2 µmol of emodin-anthrone.[2]
-
Initiate the Reaction: Start the enzymatic reaction by adding the enzyme solution (e.g., purified AknX or cell extract) to the reaction mixture.[2]
-
Monitor the Reaction: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 490 nm at 30°C.[2] This increase corresponds to the formation of emodin.
-
Calculate the Reaction Rate: The rate of emodin formation can be calculated using the molar extinction coefficient difference between emodin and emodin-anthrone at 490 nm (Δε = 6.35 × 10³ M⁻¹cm⁻¹).[2]
Data Presentation:
Table 1: Kinetic Parameters of AknX and its Mutants with Emodin-Anthrone as a Substrate.[2]
| Enzyme | Vmax (nmol/min/mg) | Km (µM) | Vmax/Km |
| Wild-type AknX | 1.0 | 10 | 0.1 |
| R74K Mutant | 4.0 | 100 | 0.04 |
| W67F Mutant | < 0.002 | - | < 0.0002 |
Note: The values for Vmax and Km are approximations based on the reported relative values.
Workflow for Anthrone Oxygenase Assay
Caption: Workflow for the enzymatic assay of anthrone oxygenase using emodin-anthrone.
Application 2: Investigating Signaling Pathways (via conversion to Emodin)
While direct studies on the signaling effects of emodin-anthrone are limited, its rapid enzymatic conversion to emodin makes it a useful tool for studying emodin-mediated signaling. Emodin is known to modulate several key inflammatory and cell signaling pathways, including NF-κB and MAPK.[6][7][8][9][10]
NF-κB Signaling Pathway
Emodin has been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory responses.[8][10][11][12] It can suppress the degradation of IκB, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression of inflammatory mediators.[10][12]
Caption: Emodin's inhibitory effect on the NF-κB signaling pathway.
MAPK Signaling Pathway
Emodin has also been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[6][9] Emodin can inhibit the phosphorylation of key MAPK members like ERK1/2, p38, and JNK in various cell types.[6][10]
Caption: Emodin's inhibitory effects on the MAPK signaling pathway.
Concluding Remarks
Emodin-anthrone serves as a valuable substrate for the in vitro characterization of anthrone oxygenases, providing a means to elucidate their enzymatic mechanisms and kinetics. While its direct effects on cellular signaling are not well-documented, its role as the immediate precursor to the bioactive molecule emodin makes it a relevant compound for studies where the in situ generation of emodin is desired. The provided protocols and data offer a foundation for researchers to utilize emodin-anthrone in their enzymatic and cellular studies. Further research is warranted to explore the direct biological activities of emodin-anthrone and its potential interactions with other cellular targets.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HypC, the Anthrone Oxidase Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression, purification, and characterization of AknX anthrone oxygenase, which is involved in aklavinone biosynthesis in Streptomyces galilaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeffreydachmd.com [jeffreydachmd.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application of Emodinanthrone in Reconstituted Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of emodinanthrone as a key intermediate in reconstituted biosynthetic pathways for the production of valuable secondary metabolites, including the bioactive compounds emodin (B1671224) and hypericin (B1674126). This document details the enzymatic conversions, provides protocols for in vitro reconstitution, and presents quantitative data to guide research and development in natural product synthesis and drug discovery.
Introduction
This compound is a polyketide-derived anthrone (B1665570) that serves as a crucial precursor in the biosynthesis of a variety of pharmacologically active anthraquinones and their derivatives. Reconstituting the biosynthetic pathways of these compounds in vitro allows for a controlled environment to study enzyme mechanisms, optimize reaction conditions, and produce novel molecules with therapeutic potential. The primary applications of this compound in reconstituted pathways focus on its conversion to emodin and the subsequent dimerization and modification to form hypericin.
Biosynthetic Pathways Involving this compound
The biosynthesis of emodin and hypericin from this compound involves a series of enzymatic steps. The initial formation of the this compound backbone is catalyzed by a Type II polyketide synthase (PKS).
From Polyketide Precursors to this compound
The biosynthesis of this compound begins with the condensation of acetyl-CoA and malonyl-CoA by a non-reducing polyketide synthase (NR-PKS). In fungi, this process is typically carried out by a single multifunctional protein that lacks a thioesterase (TE) domain and requires a separate metallo-β-lactamase-type thioesterase (MβL-TE) for product release. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the tricyclic anthrone core of this compound.
Conversion of this compound to Emodin
This compound is oxidized to the corresponding anthraquinone, emodin, a reaction catalyzed by an This compound oxygenase . This enzyme utilizes molecular oxygen to introduce a carbonyl group at the C-10 position of the anthrone ring. This conversion can also occur spontaneously, but the enzymatic reaction is significantly more efficient.[1]
Biosynthesis of Hypericin from this compound
The formation of hypericin from this compound is a more complex process, primarily studied in plants of the Hypericum genus. It is hypothesized to proceed through the following key steps:
-
Oxidation to Emodin: As described above, this compound is first oxidized to emodin.
-
Dimerization: A key enzyme, designated Hyp-1 , is proposed to catalyze the dimerization of emodin and this compound to form emodin dianthrone.[2]
-
Cyclization and Oxidation: The emodin dianthrone intermediate undergoes further phenolic oxidation and light-induced cyclization to form protohypericin, which is then converted to hypericin.[2]
Diagram of the Biosynthetic Pathway from this compound to Emodin and Hypericin
References
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Key Anthraquinone Precursors
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous quantification of four key precursors in the anthraquinone (B42736) biosynthesis pathway—shikimic acid, chorismic acid, isochorismic acid, and o-succinylbenzoic acid—using a robust and sensitive LC-MS/MS method.
Introduction
Anthraquinones are a large class of aromatic compounds with diverse applications, ranging from natural dyes to potent pharmacological agents. The biosynthesis of many anthraquinones in higher plants and some bacteria proceeds through the chorismate/o-succinylbenzoic acid pathway.[1][2] Understanding and optimizing the production of bioactive anthraquinones requires precise quantification of the upstream precursors that feed into this pathway. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous, targeted quantification of shikimic acid, chorismic acid, isochorismic acid, and o-succinylbenzoic acid. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity, making this method suitable for analyzing complex biological matrices.[3][4][5]
Biosynthetic Pathway Overview
The targeted precursors are key intermediates in the pathway that converts primary metabolites into the core structure of anthraquinones. The pathway begins with shikimic acid, which is converted to chorismic acid. Chorismic acid is then isomerized to isochorismate, which subsequently reacts to form o-succinylbenzoic acid (OSB), the direct precursor that undergoes cyclization to form the characteristic tricyclic anthraquinone skeleton.[1][2]
Experimental Protocols
Sample Preparation (from Plant Material)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1.5 mL of an 80:20 (v/v) methanol/water solution to the powdered sample in a microcentrifuge tube.
-
Sonication: Sonicate the mixture in an ice-water bath for 30 minutes to ensure thorough extraction.[6]
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development. Optimization, particularly of collision energies, is recommended for achieving maximum sensitivity.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 2% B for 1 min, 2-95% B in 8 min, hold at 95% B for 2 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 450°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Workflow Diagram
Quantitative Data
The following table summarizes the optimized MRM transitions for the simultaneous quantification of the four anthraquinone precursors. These values should be used as a starting point and confirmed on the specific instrument being used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) |
| Shikimic Acid | 173.1 | 111.1 | 50 |
| 173.1 | 135.1 | 50 | |
| Chorismic Acid | 225.1 | 181.1 | 50 |
| 225.1 | 139.0 | 50 | |
| Isochorismic Acid | 225.1 | 181.1 | 50 |
| 225.1 | 107.0 | 50 | |
| o-Succinylbenzoic Acid | 221.1 | 177.1 | 50 |
| 221.1 | 149.1 | 50 |
Note: Chorismic and isochorismic acid are isomers and may co-elute or have very close retention times. Chromatographic conditions must be carefully optimized for their separation. The use of distinct product ions is critical for their differentiation if chromatographic separation is incomplete.
Method Validation Parameters (Representative)
A fully validated method should demonstrate acceptable performance for linearity, precision, accuracy, and sensitivity. The table below provides typical target values for method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | S/N > 3 |
| Limit of Quantification (LOQ) | S/N > 10; RSD < 20% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust tool for the simultaneous quantification of key precursors in the anthraquinone biosynthetic pathway. By enabling accurate measurement of these intermediates, researchers can gain deeper insights into the metabolic regulation of anthraquinone production, facilitating efforts in metabolic engineering, natural product discovery, and quality control of herbal medicines. The provided protocols and parameters serve as a comprehensive starting point for the implementation of this powerful analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of anthraquinones and LC-MS analysis [bio-protocol.org]
Application Note & Protocol: In Vitro Enzymatic Synthesis of Emodin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Emodin (B1671224), a naturally occurring anthraquinone, exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug development. This document provides a detailed protocol for the in vitro synthesis of emodin from its immediate precursor, emodinanthrone. The synthesis is achieved through an enzymatic oxidation reaction catalyzed by a recombinant anthrone (B1665570) oxygenase. This method offers a specific and efficient alternative to spontaneous oxidation. Detailed protocols for the enzymatic reaction and subsequent High-Performance Liquid Chromatography (HPLC) analysis for quantification are provided.
Principle of the Reaction
The in vitro synthesis of emodin is based on the enzymatic oxidation of this compound. This conversion is catalyzed by an anthrone oxygenase, such as AknX from Streptomyces galilaeus, which facilitates the introduction of an oxygen atom at the C-10 position of the anthrone ring. While this oxidation can occur spontaneously, the enzyme significantly enhances the reaction rate and specificity.[1][2] The enzyme AknX is a cofactor-free monooxygenase that utilizes molecular oxygen for the conversion.[2] The reaction progress can be monitored spectrophotometrically or quantified using reverse-phase HPLC.
Caption: Enzymatic conversion of this compound to emodin.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Emodin from this compound
This protocol is adapted from the characterization of the AknX anthrone oxygenase.[2] It outlines the setup for the enzymatic reaction using a crude cell lysate from E. coli overexpressing the AknX enzyme.
Materials and Reagents:
-
This compound (substrate)
-
Recombinant AknX anthrone oxygenase (e.g., in crude cell extract from an E. coli expression system)[2]
-
Potassium Phosphate Buffer (0.5 M, pH 6.5)
-
Ethylene (B1197577) glycol monomethyl ether
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Water bath or incubator set to 30°C
-
Spectrophotometer
-
HPLC system
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in ethylene glycol monomethyl ether.
-
Reaction Mixture Setup: In a suitable reaction vessel (e.g., a 15 mL conical tube), combine the following components:
-
1.8 mL of 0.5 M Potassium Phosphate Buffer (pH 6.5)
-
1.0 mL of this compound solution (final concentration of 0.2 µmol)
-
-
Enzyme Preparation: Prepare the crude cell extract of E. coli expressing the AknX enzyme as described in the literature.[2] Keep the enzyme solution on ice.
-
Initiation of Reaction: Start the reaction by adding a specific amount of the AknX enzyme solution to the reaction mixture. The optimal amount should be determined empirically, but published specific activities can serve as a starting point (e.g., 3-6 nmol/min/mg of total protein).[2]
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking.
-
Reaction Monitoring (Optional): The formation of emodin can be monitored spectrophotometrically by the increase in absorbance at 490 nm. The reaction rate can be calculated using the molar extinction coefficient difference between emodin and this compound (Δε = 6.35 × 10³ M⁻¹cm⁻¹).[2]
-
Reaction Quenching and Extraction: After the desired reaction time (e.g., 1-2 hours, or based on monitoring), stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the emodin product.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the phases. Collect the upper organic (ethyl acetate) layer. Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: Quantification of Emodin by HPLC
This protocol provides a general method for the quantification of emodin using a reverse-phase HPLC system with UV detection, based on established methods.[3][4][5][6]
Materials and Reagents:
-
Emodin standard (for calibration curve)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Ultrapure water
-
Reconstituted sample from Protocol 1
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of emodin in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Setup: Set up the HPLC system according to the parameters outlined in Table 2. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a fixed volume (e.g., 15-20 µL) of each standard solution and the prepared samples from Protocol 1.
-
Data Analysis: Record the chromatograms and integrate the peak area corresponding to the retention time of emodin. Construct a calibration curve by plotting the peak area versus the concentration of the emodin standards.
-
Quantification: Determine the concentration of emodin in the experimental samples by interpolating their peak areas on the calibration curve. Calculate the total yield of emodin based on the initial amount of this compound used.
Data Presentation
Quantitative data for the synthesis and analysis are summarized in the tables below.
Table 1: Key Parameters for In Vitro Enzymatic Synthesis of Emodin
| Parameter | Value / Condition | Reference |
|---|---|---|
| Enzyme | AknX Anthrone Oxygenase | [2] |
| Substrate | This compound | [2] |
| Buffer System | 0.5 M Potassium Phosphate | [2] |
| pH | 6.5 | [2] |
| Temperature | 30°C | [2] |
| Specific Activity (Crude Extract) | 3.35 - 5.39 nmol/min/mg | [2] |
| Monitoring Wavelength | 490 nm |[2] |
Table 2: Representative HPLC Method Parameters for Emodin Quantification
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | RP-18 Column | [4][5],[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 2% Acetic Acid in Water | [5],[3] |
| Mobile Phase B | Methanol | Acetonitrile | [5],[3] |
| Elution Mode | Isocratic or Gradient | Isocratic (55:45, B:A) | [5],[3] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | [5],[3] |
| Detection Wavelength | 287 nm & 436 nm | 280 nm | [4],[3] |
| Column Temperature | 35°C | Room Temperature |[4],[7] |
Visualization of Experimental Workflow
Caption: Workflow for emodin synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
Techniques for Studying the Kinetics of Emodinanthrone Oxygenase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emodinanthrone oxygenase is a critical enzyme in the biosynthetic pathways of many polyketide natural products, including clinically important anthracycline antibiotics. This enzyme catalyzes the oxidation of this compound to emodin (B1671224), a key step in the formation of the anthraquinone (B42736) core. Understanding the kinetic properties of this compound oxygenase is essential for enzyme engineering, pathway elucidation, and the development of novel therapeutics. These application notes provide detailed protocols for studying the kinetics of this compound oxygenase using spectrophotometric, HPLC-based, and stopped-flow techniques.
Key Concepts in this compound Oxygenase Kinetics
This compound oxygenase (such as AknX from Streptomyces galilaeus) is a flavin-independent oxygenase. The enzymatic reaction involves the conversion of the substrate, this compound, to the product, emodin, with the consumption of molecular oxygen. A notable characteristic of this reaction is the potential for spontaneous, non-enzymatic oxidation of this compound, which must be accounted for in kinetic assays.
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant AknX this compound Oxygenase[1]
| Enzyme | Vmax (nmol/min/mg) | Km (μM) | Vmax/Km |
| Wild-Type AknX | 16.7 | 4.8 | 3.48 |
| W67F Mutant | 0.03 | 4.3 | 0.007 |
| R74K Mutant | 66.7 | 50.0 | 1.33 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Oxygenase Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound oxygenase by monitoring the formation of the product, emodin.
Principle: The enzymatic conversion of this compound to emodin results in an increase in absorbance at 490 nm.[1] The initial rate of the reaction is determined by measuring the change in absorbance over time. The difference in the molar extinction coefficient (Δε) between emodin and this compound at 490 nm is 6.35 x 10³ M⁻¹ cm⁻¹.[1]
Materials:
-
Purified this compound oxygenase
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Ethylene (B1197577) glycol monomethyl ether
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ethylene glycol monomethyl ether. The concentration should be determined based on the desired final concentration in the assay.
-
Prepare the potassium phosphate buffer (0.5 M, pH 6.5).
-
Dilute the purified this compound oxygenase to a suitable concentration in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 1 cm cuvette, prepare the reaction mixture consisting of 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1 ml of ethylene glycol monomethyl ether containing a known concentration of this compound.[1]
-
To determine the Michaelis-Menten constants, vary the concentration of this compound over a suitable range (e.g., 0.5 to 10 times the expected Km).
-
Equilibrate the reaction mixture at 30°C in the spectrophotometer.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture and mix quickly.
-
Immediately start monitoring the increase in absorbance at 490 nm for a set period (e.g., 3-5 minutes).
-
Record the absorbance values at regular intervals.
-
Perform a control experiment without the enzyme to measure the rate of non-enzymatic oxidation of this compound. Subtract this rate from the enzymatic reaction rate.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v (M/min) = (ΔA/Δt) / Δε where ΔA is the change in absorbance, Δt is the change in time, and Δε is the difference in molar extinction coefficient (6.35 x 10³ M⁻¹ cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using a non-linear regression software.
-
Protocol 2: HPLC-Based Assay for this compound Oxygenase Activity
This protocol provides a discontinuous method to measure this compound oxygenase activity by quantifying the amount of emodin produced using High-Performance Liquid Chromatography (HPLC).
Principle: The reaction is stopped at specific time points, and the product (emodin) is separated from the substrate (this compound) and other reaction components by reverse-phase HPLC. The concentration of emodin is determined by comparing its peak area to a standard curve.
Materials:
-
Purified this compound oxygenase
-
This compound
-
Emodin standard
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate)
-
HPLC system with a C18 column and a UV-Vis or PDA detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
Procedure:
-
Preparation of Standard Curve:
-
Enzyme Reaction:
-
Set up a series of reaction mixtures in microcentrifuge tubes, each containing buffer, this compound at various concentrations, and the enzyme solution.
-
Incubate the reactions at a constant temperature (e.g., 30°C).
-
At specific time intervals, stop the reaction in individual tubes by adding a quenching solution.
-
Include a no-enzyme control to account for non-enzymatic oxidation.
-
-
Sample Preparation for HPLC:
-
After quenching, centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the components using a suitable gradient program.
-
Monitor the elution profile at the appropriate wavelength for emodin.
-
Identify and integrate the peak corresponding to emodin.
-
-
Data Analysis:
-
Calculate the concentration of emodin produced in each sample using the standard curve.
-
Determine the initial velocity of the reaction for each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 3: Stopped-Flow Kinetic Analysis of this compound Oxygenase
This protocol describes the use of stopped-flow spectroscopy to study the pre-steady-state kinetics of the this compound oxygenase reaction, allowing for the observation of rapid transient intermediates.
Principle: The enzyme and substrate are rapidly mixed, and the reaction is monitored in real-time by observing changes in absorbance or fluorescence on a millisecond timescale. This technique is particularly useful for identifying reaction intermediates and determining the rates of individual steps in the catalytic cycle.[4][5]
Materials:
-
Stopped-flow spectrophotometer equipped with an absorbance or fluorescence detector
-
Purified this compound oxygenase
-
This compound solution
-
Appropriate buffer system
Procedure:
-
Instrument Setup:
-
Set up the stopped-flow instrument according to the manufacturer's instructions.
-
Equilibrate the syringes and the flow circuit with the reaction buffer to the desired temperature.
-
-
Sample Loading:
-
Load one syringe with the purified this compound oxygenase solution.
-
Load the other syringe with the this compound substrate solution.
-
-
Rapid Mixing and Data Acquisition:
-
Initiate the rapid mixing of the enzyme and substrate solutions.
-
Monitor the change in absorbance at 490 nm (for emodin formation) or at other wavelengths if transient spectral species are expected.
-
Collect data over a time course appropriate for the reaction, typically in the millisecond to second range.
-
Perform multiple shots and average the data to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the kinetic traces by fitting the data to appropriate kinetic models (e.g., single or double exponential decay/rise) to obtain rate constants for individual steps of the reaction.
-
By varying the concentrations of the substrate and enzyme, a detailed kinetic model of the reaction mechanism can be constructed.
-
Visualizations
Caption: Figure 1. Reaction Catalyzed by this compound Oxygenase.
Caption: Figure 2. Workflow for Spectrophotometric Kinetic Assay.
Caption: Figure 3. Workflow for HPLC-Based Kinetic Assay.
References
- 1. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 5. A new spectrophotometric assay for dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Free Assay of Emodin-Anthrone Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emodin (B1671224), a naturally occurring anthraquinone, and its derivatives have garnered significant interest in pharmacology for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The biosynthesis of emodin in many fungal and bacterial species proceeds through the oxidation of its precursor, emodin-anthrone. The enzymatic conversion of emodin-anthrone to emodin is a critical step, often catalyzed by a class of enzymes known as anthrone (B1665570) oxygenases. The development of a robust cell-free assay for this conversion is paramount for high-throughput screening of potential enzyme inhibitors or activators, characterization of enzyme kinetics, and for synthetic biology applications aiming to optimize emodin production.
This document provides detailed application notes and protocols for establishing a cell-free assay to monitor the conversion of emodin-anthrone to emodin. The protocols cover the preparation of fungal cell-free extracts, chemical synthesis of the emodin-anthrone substrate, enzymatic assay procedures, and analytical methods for quantifying the reaction product.
Data Presentation
Table 1: Kinetic Parameters of AknX Anthrone Oxygenase with Emodin-Anthrone[1]
| Parameter | Wild-Type AknX | R74K Mutant | W67F Mutant |
| Vmax (nmol/min/mg) | 37.2 | 148.8 | 0.07 |
| Km (µM) | 20 | 200 | - |
| Vmax/Km | 1.86 | 0.74 | <0.0037 |
Table 2: Specific Activity of Purified Recombinant AknX[1]
| Purification Step | Total Protein (mg) | Specific Activity (nmol/min/mg) |
| Cell-free extract | 3,075 | 7.7 |
| Ni2+ affinity column | 58.3 | 31.4 |
| Mono Q column | 38.9 | 37.2 |
Table 3: HPLC Parameters for Emodin Quantification
| Parameter | Condition 1[1] | Condition 2[2] |
| Column | RP-18 | Waters Symmetry C18, 4.6 × 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 2% Acetic Acid (55:45) | 0.1% Formic acid and 0.01% trifluoroacetic acid in water (A) and Methanol (B129727) (B) |
| Flow Rate | 1.5 ml/min | - |
| Detection Wavelength | 280 nm | 287 nm and 436 nm |
| Internal Standard | 2-Methylanthraquinone | - |
| Retention Time (Emodin) | 8.3 min | - |
Experimental Protocols
Protocol 1: Preparation of Fungal Cell-Free Extract
This protocol is adapted for general fungal mycelia and may require optimization for specific species.
Materials:
-
Fungal mycelium
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitor cocktail)
-
Glass homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Harvest fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with sterile, cold water to remove residual media.
-
Blot the mycelia dry and weigh.
-
Freeze the mycelia in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powdered mycelia in 2-3 volumes of cold Lysis Buffer.
-
Homogenize the suspension using a glass homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell-free extract).
-
Determine the protein concentration of the cell-free extract using a standard protein assay.
-
Aliquot the extract and store at -80°C until use.
Protocol 2: Chemical Synthesis of Emodin-Anthrone
This protocol describes the reduction of emodin to emodin-anthrone.[3]
Materials:
-
Emodin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Nitrogen gas
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve emodin in glacial acetic acid.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl to the emodin solution. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change from orange/red to yellow.
-
After the reaction is complete (typically 30-60 minutes), pour the reaction mixture into ice-cold water to precipitate the emodin-anthrone.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid and tin salts.
-
Dry the emodin-anthrone product under vacuum.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Protocol 3: Cell-Free Enzymatic Assay for Emodin-Anthrone Conversion
This protocol is based on the assay for AknX anthrone oxygenase and can be adapted for other similar enzymes.[4]
Materials:
-
Cell-free extract or purified enzyme
-
Emodin-anthrone stock solution (dissolved in a suitable organic solvent like ethylene (B1197577) glycol monomethyl ether or DMSO)
-
Assay Buffer (e.g., 0.5 M potassium phosphate (B84403) buffer, pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 490 nm
Procedure:
-
Prepare the reaction mixture in a cuvette:
-
1.8 ml of Assay Buffer
-
1 ml of emodin-anthrone solution (to a final concentration of 5-100 µM for kinetic studies)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of cell-free extract or purified enzyme.
-
Immediately monitor the increase in absorbance at 490 nm over time. Emodin has a higher absorbance at this wavelength compared to emodin-anthrone.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
The rate of emodin formation can be calculated using the Beer-Lambert law and the molar extinction coefficient difference (Δε) between emodin and emodin-anthrone at 490 nm (Δε = 6.35 x 10³ M⁻¹cm⁻¹).[4]
Calculation of Specific Activity: Specific activity is typically expressed as units of enzyme per milligram of protein (µmol/min/mg). One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
Protocol 4: HPLC Analysis of Emodin-Anthrone Conversion
This protocol provides a more specific and sensitive method for quantifying emodin formation.
Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column
-
Mobile phase (refer to Table 3 for examples)
-
Emodin standard for calibration curve
-
Reaction samples from Protocol 3 (quenched at various time points, e.g., by adding an equal volume of cold methanol or acetonitrile)
Procedure:
-
Prepare a calibration curve using known concentrations of emodin standard.
-
Centrifuge the quenched reaction samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Elute the compounds using the chosen mobile phase and flow rate.
-
Detect emodin at its characteristic wavelength (e.g., 280 nm, 287 nm, or 436 nm).
-
Quantify the amount of emodin produced in each sample by comparing the peak area to the calibration curve.
-
Calculate the reaction rate and enzyme activity based on the amount of emodin produced over time.
Mandatory Visualization
Caption: Experimental workflow for the cell-free assay of emodin-anthrone conversion.
Caption: Enzymatic conversion of emodin-anthrone to emodin by anthrone oxygenase.
References
- 1. Identification of emodinanthrone oxygenase in fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Emodinanthrone in Fungal Metabolic Engineering: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of emodinanthrone in the metabolic engineering of fungi. This compound is a key intermediate in the biosynthesis of numerous bioactive anthraquinones, including the medicinally significant compound emodin (B1671224). By strategically manipulating fungal metabolic pathways, researchers can enhance the production of these valuable secondary metabolites. These notes offer a comprehensive guide, from understanding the biosynthetic pathways to detailed experimental procedures for strain engineering and metabolite analysis.
Introduction to this compound and its Biosynthetic Pathway
This compound is the direct precursor to emodin, a naturally occurring anthraquinone (B42736) with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] In fungi, emodin and its derivatives are synthesized via the polyketide pathway.[1] The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) to form a poly-β-keto chain. This chain undergoes a series of cyclization and aromatization reactions to yield an anthrone (B1665570) intermediate. This compound is then oxidized by the enzyme this compound oxygenase to form emodin.[3] Further enzymatic modifications can lead to a diverse array of related anthraquinones.[1]
Metabolic engineering efforts in fungi such as Aspergillus species and the model yeast Saccharomyces cerevisiae have successfully increased the production of emodin and its derivatives.[4][5] These strategies often involve the overexpression of key biosynthetic genes, the deletion of competing pathways, and the optimization of precursor supply.
Quantitative Data Summary
The following tables summarize quantitative data from various metabolic engineering studies aimed at enhancing emodin and endocrocin (B1203551) (a precursor to emodin) production in fungi.
Table 1: Emodin and Endocrocin Production in Engineered Saccharomyces cerevisiae
| Engineered Strain / Condition | Key Genetic Modifications | Titer (mg/L) | Reference |
| S. cerevisiae expressing SlACAS and HyTE | Heterologous expression of NR-PKS and MβL-TE | Endocrocin: Not specified, but 115.6% higher than with native SlTE | [4] |
| S. cerevisiae with AfDC and ACC1 mutant | Overexpression of decarboxylase and acetyl-CoA carboxylase mutant | Endocrocin: 233.6 ± 20.3, Emodin: 253.2 ± 21.7 | [4] |
| S. cerevisiae engineered strain in fed-batch fermentation | Optimized carbon source and fed-batch culture | Endocrocin: 661.2 ± 50.5, Emodin: 528.4 ± 62.7 | [4] |
Table 2: Emodin Production in Engineered Aspergillus Species
| Fungal Strain | Engineering Strategy / Culture Condition | Titer (mg/L) | Reference |
| Aspergillus favipes HN4-13 | Optimized fermentation medium | 132.40 ± 3.09 | [6] |
| Aspergillus favipes HN4-13 | KH2PO4 supplementation | 185.56 ± 4.39 | [6] |
| Aspergillus ochraceus | Optimized fermentation conditions | 1.453 | |
| Aspergillus nidulans expressing AcOMT | Heterologous expression of O-methyltransferase | Physcion (B1677767) (an emodin derivative): 64.6 |
Signaling Pathways and Experimental Workflows
Emodin Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway leading to emodin from acetyl-CoA and malonyl-CoA.
Caption: Biosynthetic pathway of emodin in fungi.
General Workflow for Metabolic Engineering of Fungi
This diagram outlines a typical workflow for the metabolic engineering of fungi to enhance the production of a target metabolite like emodin.
Caption: A general workflow for fungal metabolic engineering.
Experimental Protocols
Protocol 1: Protoplast-Mediated Transformation of Aspergillus niger
This protocol is adapted from established methods for Aspergillus transformation.
Materials:
-
Aspergillus niger spores
-
Complete Medium (CM) agar (B569324) plates and liquid medium
-
Sorbitol MacConkey (SMC) buffer (1 M sorbitol, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)
-
Lysing enzymes from Trichoderma harzianum (e.g., Glucanex)
-
PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)
-
Transformation DNA (plasmid or linear cassette)
-
Regeneration agar (Minimal Medium with 1 M sucrose (B13894) as osmotic stabilizer)
Procedure:
-
Spore Inoculation: Inoculate 10^8 spores of A. niger into 100 mL of liquid CM and incubate at 30°C with shaking (200 rpm) for 12-16 hours.
-
Mycelium Harvest: Harvest the mycelia by filtration through sterile Miracloth and wash with SMC buffer.
-
Protoplast Formation: Resuspend the mycelia in 10 mL of SMC buffer containing 200 mg of lysing enzymes. Incubate at 30°C with gentle shaking (80 rpm) for 2-4 hours, monitoring protoplast formation microscopically.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool. Pellet the protoplasts by centrifugation at 1,500 x g for 10 minutes.
-
Washing: Gently wash the protoplast pellet twice with ice-cold SMC buffer.
-
Transformation: Resuspend the protoplasts in SMC buffer to a final concentration of 10^8 protoplasts/mL. Add 5-10 µg of transformation DNA to 100 µL of the protoplast suspension.
-
PEG Treatment: Add 250 µL of PEG solution and incubate on ice for 20 minutes.
-
Regeneration: Add 1 mL of SMC buffer and mix gently. Plate the suspension onto regeneration agar plates containing the appropriate selection agent.
-
Incubation: Incubate the plates at 30°C for 3-5 days until transformants appear.
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in Aspergillus terreus
This protocol provides a framework for gene deletion using the CRISPR/Cas9 system.
Materials:
-
A. terreus protoplasts (prepared as in Protocol 4.1)
-
Cas9 expression plasmid
-
sgRNA expression plasmid or in vitro transcribed sgRNA targeting the gene of interest
-
Donor DNA template for homologous recombination (optional, for precise replacement)
-
Selection markers
Procedure:
-
sgRNA Design: Design and clone one or two sgRNAs targeting the gene of interest into an appropriate expression vector.
-
Vector Construction: Construct a Cas9 expression vector, or utilize a commercially available one.
-
Co-transformation: Co-transform the A. terreus protoplasts with the Cas9 expression plasmid and the sgRNA expression plasmid(s), along with a selectable marker if not present on the plasmids. If using a donor DNA template for homologous recombination, include it in the transformation mix.
-
Selection and Screening: Select transformants on appropriate selective media. Screen the resulting colonies by PCR using primers flanking the target gene to identify successful deletions or integrations.
-
Verification: Confirm the gene knockout by Southern blotting or sequencing of the genomic locus.
Protocol 3: Extraction of Anthraquinones from Fungal Culture
This protocol describes a general method for extracting this compound and emodin from fungal cultures.
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction from Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extraction from Mycelia: Homogenize the mycelia and extract three times with ethyl acetate.
-
Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Sample Preparation for HPLC: Dissolve the crude extract in a known volume of methanol and filter through a 0.22 µm syringe filter before HPLC analysis.
Protocol 4: HPLC Analysis of this compound and Emodin
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and emodin.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
Emodin and this compound standards
Procedure:
-
Column and Mobile Phase: Use a C18 column maintained at a constant temperature (e.g., 30°C). Prepare the mobile phases and degas them before use.
-
Gradient Elution: Employ a gradient elution to separate the compounds. A typical gradient might be:
-
0-5 min: 50% B
-
5-20 min: Gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength suitable for both compounds, typically around 280 nm for a general screen, or at their respective absorbance maxima if known.
-
Quantification: Prepare a standard curve using known concentrations of emodin and this compound standards. Inject the prepared fungal extracts and quantify the compounds by comparing their peak areas to the standard curve.
Concluding Remarks
The metabolic engineering of fungi offers a promising platform for the sustainable production of valuable natural products like emodin. This compound, as a key biosynthetic intermediate, is a critical target for these engineering efforts. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and optimizing the fungal production of anthraquinones. By combining rational metabolic engineering strategies with robust analytical methods, it is possible to develop high-yielding fungal cell factories for these medicinally important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Yeast Plasmid Overexpression Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae for efficient production of endocrocin and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing spontaneous oxidation of emodinanthrone during purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the spontaneous oxidation of emodinanthrone during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a natural anthrone (B1665570) and a key biosynthetic precursor to many bioactive anthraquinones, such as emodin (B1671224).[1] Its chemical structure, particularly the anthrone core, is susceptible to oxidation, which can be accelerated by factors such as exposure to oxygen, light, high temperatures, and certain pH conditions. The oxidation product is typically the more stable anthraquinone, emodin.
Q2: What are the primary factors that promote the spontaneous oxidation of this compound?
A2: The primary factors that promote the oxidation of this compound and related compounds include:
-
Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Light: Exposure to light, especially UV radiation, can catalyze the oxidation process. Emodin, a related compound, is known to be sensitive to prolonged light exposure.[2]
-
Temperature: Elevated temperatures can increase the rate of oxidation.[2] Forced degradation studies on similar compounds like aloe-emodin (B1665711) and emodin show moderate degradation at elevated temperatures.[3][4]
-
pH: Both acidic and alkaline conditions can promote the degradation of related anthraquinones.[3][4] For instance, aloe-emodin is highly susceptible to acid hydrolysis.[3][4]
Q3: What are the visible signs of this compound oxidation?
A3: A common visible sign of this compound oxidation is a color change in the sample or solution. While specific color changes for this compound are not extensively documented in the provided results, in the synthesis of emodin anthrone, an abrupt color change can indicate the formation of over-reduced products, suggesting that color monitoring is a useful qualitative tool.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants can be an effective strategy. While specific antioxidants for this compound are not detailed in the search results, general antioxidants used for stabilizing phenolic and other sensitive compounds can be considered. These may include:
-
Ascorbic Acid (Vitamin C): Known for its radical scavenging properties.
-
Dithiothreitol (DTT): Often used to protect thiol groups but can also act as a general reducing agent.
-
It is crucial to perform small-scale pilot experiments to determine the most effective antioxidant and its optimal concentration for your specific application, as some antioxidants can have pro-oxidant effects under certain conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified this compound | Oxidation during purification steps (e.g., chromatography, recrystallization). | - Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon).- De-gas all solvents before use.- Add an appropriate antioxidant to the solvents (conduct small-scale tests to determine compatibility and effectiveness).- Minimize the duration of the purification process. |
| Incomplete extraction or dissolution. | - Ensure the chosen solvent effectively dissolves this compound. Emodin, a similar compound, is soluble in alcohol, alkaline hydroxide (B78521) solutions, and sodium carbonate solutions but practically insoluble in water.[2]- Perform multiple extractions to maximize recovery. | |
| Discoloration of sample during purification | Onset of oxidation. | - Immediately protect the sample from light by using amber glassware or wrapping the container in aluminum foil.- Ensure the inert atmosphere is maintained.- If using chromatography, collect fractions in vials pre-filled with an inert gas. |
| Presence of emodin as an impurity in the final product | Oxidation of this compound to emodin. | - Optimize the purification protocol to strictly exclude oxygen and light.- Consider re-purification of the final product under stringent inert conditions.- Use analytical techniques like HPLC to quantify the level of emodin impurity. |
| Difficulty in recrystallizing the purified compound | Choice of an inappropriate solvent system. | - Conduct small-scale solubility tests with a range of solvents to find a suitable system where this compound has high solubility in the hot solvent and low solubility in the cold solvent.- Consider a two-solvent recrystallization method if a single solvent is not effective. |
Experimental Protocols
While a specific, detailed protocol for the purification of this compound that guarantees no oxidation is not available in the provided search results, the following are generalized protocols for key purification techniques adapted for air-sensitive compounds like this compound. These should be optimized for your specific experimental conditions.
Protocol 1: Inert Atmosphere Column Chromatography
This protocol outlines the general steps for performing column chromatography under a nitrogen or argon atmosphere to minimize oxidation.
Materials:
-
Crude this compound sample
-
Silica (B1680970) gel (or other appropriate stationary phase)
-
Degassed chromatography solvents
-
Glass chromatography column with a stopcock
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Schlenk flasks or round-bottom flasks for sample loading and fraction collection
-
Septa and needles
Procedure:
-
Slurry Packing the Column:
-
Dry the silica gel under vacuum.
-
In a flask, create a slurry of the silica gel in the initial, degassed mobile phase.
-
Under a positive pressure of inert gas, pour the slurry into the chromatography column.
-
Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the degassed mobile phase.
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent under vacuum, and carefully add the dry powder to the top of the column.
-
Cover the sample layer with a small amount of sand or glass wool.
-
-
Elution and Fraction Collection:
-
Carefully add the degassed mobile phase to the top of the column.
-
Connect the top of the column to the inert gas line to maintain a slight positive pressure.
-
Begin elution, collecting fractions in Schlenk flasks or vials that have been purged with inert gas.
-
Monitor the separation using thin-layer chromatography (TLC), also performed in an inert atmosphere if possible.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator equipped with an inert gas inlet to prevent air exposure as the solvent evaporates.
-
Protocol 2: Recrystallization under Inert Atmosphere
This protocol describes the recrystallization of an air-sensitive compound.
Materials:
-
Purified, but potentially oxidized, this compound
-
Degassed recrystallization solvent(s)
-
Schlenk flask or a three-neck round-bottom flask
-
Condenser
-
Heating mantle
-
Cannula or filter stick
-
Receiving Schlenk flask
Procedure:
-
Dissolution:
-
Place the this compound sample into a Schlenk flask.
-
Evacuate the flask and backfill with inert gas (repeat 3 times).
-
Add a minimal amount of degassed solvent to the flask via cannula or syringe.
-
Heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator or freezer.
-
-
Isolation of Crystals:
-
Once crystallization is complete, isolate the crystals by filtration under an inert atmosphere.
-
This can be achieved by using a filter cannula or a Schlenk filter stick to transfer the supernatant to another Schlenk flask, leaving the crystals behind.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold, degassed solvent.
-
Dry the crystals under a high vacuum to remove any residual solvent.
-
Data Summary
Quantitative data specifically detailing the stability of this compound under various conditions is limited in the provided search results. However, forced degradation studies on the structurally similar compounds, aloe-emodin and emodin, provide valuable insights.
| Condition | Compound | Degradation/Stability | Reference |
| Acid Hydrolysis | Aloe-emodin | Highly susceptible (29.22% degradation) | [4] |
| Emodin | Significant degradation (23.88%) | [4] | |
| Alkaline Hydrolysis | Emodin | Least susceptible (95.33% remaining) | [4] |
| Oxidation (H₂O₂) | Aloe-emodin | Moderate degradation (61.87% remaining) | [4] |
| Emodin | Moderate degradation (76.68% remaining) | [4] | |
| Dry Heat (105°C) | Aloe-emodin | Less susceptible (89.23% remaining) | [4] |
| Emodin | Moderate degradation (82.05% remaining) | [4] | |
| Daylight Exposure | Aloe-emodin | Less susceptible (85.74% remaining) | [4] |
| Emodin | Less susceptible (86.54% remaining) | [4] | |
| High Temperature (50°C, 70°C) | Aloin (precursor to aloe-emodin) | Decomposes quickly | [3] |
| High pH (6.0, 6.7) | Aloin | Decomposes quickly | [3] |
| Acidic pH | Aloin | Retains most of its structure | [3] |
Note: The percentages for aloe-emodin and emodin indicate the amount of the compound remaining after the stress test.
Visualizations
Caption: Experimental workflow for preventing oxidation during this compound purification.
Caption: Logical troubleshooting diagram for identifying sources of oxidation.
References
Technical Support Center: Optimizing Fungal Culture for Emodinanthrone Production
Welcome to the technical support center for optimizing fungal culture conditions to increase emodinanthrone and emodin (B1671224) yield. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide & FAQs
This section provides answers to specific problems you may encounter while trying to enhance the production of this compound.
Low or No this compound Yield
Q1: My fungal culture is growing well, but I'm detecting very low or no this compound. What are the potential causes?
A1: Low or no yield of the target metabolite despite good biomass production is a common issue in fungal fermentation. Several factors could be at play:
-
Incorrect Culture Medium Composition: The synthesis of secondary metabolites like this compound is highly dependent on the nutrients available. The carbon-to-nitrogen (C/N) ratio is a critical factor in triggering secondary metabolism.[1]
-
Suboptimal Fermentation Parameters: Physical parameters such as pH, temperature, and aeration are crucial for enzyme activity and metabolite production.[1][2]
-
Silent Biosynthetic Gene Clusters: Many fungal gene clusters for secondary metabolites are "silent" or expressed at very low levels under standard laboratory conditions.[2]
-
Strain Viability: Repeated sub-culturing can sometimes lead to a decrease in the productivity of the fungal strain. It is advisable to use a fresh culture from a cryopreserved stock.[2]
Troubleshooting Steps:
-
Optimize Media Composition: Systematically screen different carbon and nitrogen sources. For example, soluble starch and yeast extract have been shown to be effective for emodin production in Aspergillus favipes.[3]
-
Adjust Physical Parameters: Experiment with a range of pH values (e.g., 3.5 to 7.0) and temperatures (e.g., 15°C to 35°C) to find the optimum for your specific fungal strain.[1]
-
Employ Elicitors: Consider adding elicitors to the culture medium. Elicitors are molecules that can induce a stress response in the fungus, which can, in turn, stimulate the production of secondary metabolites.[4][5][6]
-
Verify Strain Integrity: If possible, use a fresh culture from a reliable source or a low-passage isolate from your own collection.
Inconsistent Yields Between Batches
Q2: I'm observing significant variations in this compound yield from one fermentation batch to another, even though I'm trying to keep the conditions the same. What could be the reason for this inconsistency?
A2: Inconsistency in fermentation outcomes is often due to subtle, overlooked variations in experimental conditions.[1]
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum can have a profound impact on the fermentation process.[1]
-
Water Quality: The mineral content of tap water can vary, potentially affecting fungal growth and metabolism.[1]
-
Equipment Calibration: Inaccurate measurements from uncalibrated balances, pH meters, or temperature controllers can lead to deviations from the intended conditions.[1]
-
Aeration and Agitation: In shake flask cultures, inconsistencies in flask size, culture volume, or shaking speed can alter oxygen transfer rates, impacting metabolite production.[7]
Troubleshooting Steps:
-
Standardize Inoculum: Prepare a large batch of spore suspension and store it in frozen aliquots to ensure a consistent starting material for each experiment.[1]
-
Use Purified Water: Utilize purified, deionized water for media preparation to eliminate variability from this source.[1]
-
Regularly Calibrate Equipment: Ensure that all measuring instruments are regularly calibrated to maintain accuracy.[1]
-
Control Aeration: Maintain consistent parameters for flask size, culture volume, and shaking speed to ensure uniform oxygen availability across experiments.[1]
Issues with Fungal Morphology
Q3: My fungus is forming dense pellets in the liquid culture, and the yield is low. How does morphology affect production, and how can I control it?
A3: Fungal morphology in submerged culture is critical. The formation of large, dense pellets can create mass transfer limitations, where cells in the core of the pellet are deprived of oxygen and nutrients. This can lead to a heterogeneous culture environment and negatively impact overall productivity.[7]
Troubleshooting Steps:
-
Optimize Agitation Rate: High agitation speeds can sometimes promote pellet formation. Experiment with different agitation rates to encourage a more dispersed mycelial growth.[7]
-
Modify Media Composition: The addition of certain polymers or alterations in the concentration of divalent cations can influence fungal morphology.
-
Use Microparticles: The addition of sterile microparticles can sometimes provide nucleation sites for fungal growth, leading to smaller, more uniform pellets.
Data on Optimized Culture Conditions
The following tables summarize quantitative data from studies on optimizing fungal culture conditions for emodin production. This compound is the direct precursor to emodin.[8]
Table 1: Optimized Fermentation Parameters for Emodin Production by Aspergillus favipes HN4-13
| Parameter | Optimized Value | Reference |
| Soluble Starch | 59.3 g/L | [3] |
| Yeast Extract Paste | 10 g/L | [3] |
| Seawater Salt | 30 g/L | [3] |
| KH₂PO₄ | 1.04 g/L | [3] |
| MgSO₄·7H₂O | 0.05 g/L | [3] |
| FeSO₄·7H₂O | 0.01 g/L | [3] |
| Initial pH | 5 | [3] |
| Inoculum Size | 18% (v/v) | [3] |
| Temperature | 32 °C | [3] |
| Shaking Speed | 160 rpm | [3] |
| Fermentation Time | 7 days | [3] |
| Emodin Yield | 132.40 ± 3.09 mg/L | [3] |
| Emodin Yield with KH₂PO₄ supplementation | 185.56 ± 4.39 mg/L | [3] |
Table 2: Influence of Carbon and Nitrogen Sources on Emodin Production
Different fungal species may have varying preferences for carbon and nitrogen sources.
| Fungus | Carbon Source | Nitrogen Source | Effect on Emodin Production | Reference |
| Pyrenophora tritici-repentis | Sucrose | Yeast Extract | Favorable for emodin production | [9] |
| Aspergillus favipes HN4-13 | Soluble Starch | Yeast Extract Paste | Optimal for emodin production | [3] |
| General Fungi | Potato, Sucrose | Polypeptone, Yeast Extract | Generally support good growth and metabolite production | [10] |
Table 3: Effect of pH and Temperature on Fungal Growth and Metabolite Production
| Parameter | General Observation | Reference |
| pH | Fungi generally grow well under acidic conditions, though some prefer neutral to slightly alkaline environments. The optimal pH for metabolite production may differ from that for biomass growth. | [11][12][13][14] |
| Temperature | The optimal temperature for secondary metabolite production is often lower than the optimal temperature for fungal growth. | [15][16][17] |
Experimental Protocols
Protocol 1: General Procedure for Fungal Fermentation to Produce this compound
This protocol provides a general framework. Specific parameters should be optimized for the particular fungal strain being used.
-
Media Preparation:
-
Prepare the fermentation medium based on the optimized composition (refer to Table 1 for an example).
-
Dispense the medium into fermentation vessels (e.g., 250 mL Erlenmeyer flasks with 50 mL of medium).
-
Sterilize the media by autoclaving at 121°C for 15-20 minutes.
-
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile water (with a surfactant like Tween 80, if necessary) to the agar plate and gently scraping the surface.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10⁷ spores/mL).
-
-
Fermentation:
-
Inoculate the sterile fermentation medium with the spore suspension to the optimized inoculum size (e.g., 18% v/v).[3]
-
Incubate the cultures on a rotary shaker at the optimized temperature and agitation speed (e.g., 32°C and 160 rpm).[3]
-
Allow the fermentation to proceed for the determined duration (e.g., 7 days).[3]
-
Protocol 2: Extraction and Quantification of Emodin
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
If this compound is intracellular, extract the biomass with a suitable organic solvent (e.g., acetone (B3395972) or ethyl acetate).[7]
-
If this compound is extracellular, extract the culture filtrate with an equal volume of ethyl acetate.[7]
-
Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).[7]
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantify the emodin concentration by comparing the peak area to a standard curve prepared with pure emodin.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Fungal biosynthesis of emodin from acetyl-CoA.
Experimental Workflow for Optimizing this compound Production
Caption: Workflow for optimizing this compound production.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Use of Elicitors for the Production of Antioxidant Compounds in Liquid Cultures of Ganoderma curtisii from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Emodin Anthrone - CAS 491-60-1 - For Research Use [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ag2.kku.ac.th [ag2.kku.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of pH on the growth of saprotrophic and ectomycorrhizal ammonia fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Influence of temperature on infection, growth, and mycotoxin production by Fusarium langsethiae and F. sporotrichioides in durum wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of media and temperature on gliotoxin production in Aspergillus fumigatus strains [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of emodinanthrone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of emodinanthrone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the reduction of emodin (B1671224).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Reaction Time: Older protocols may specify longer reaction times which can lead to the formation of byproducts. | An optimized reaction time of 30 minutes has been shown to produce high yields (90-92%) when using SnCl₂·2H₂O and concentrated HCl.[1] |
| Inefficient Reducing Agent: The choice and amount of reducing agent are critical. | A combination of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid has been proven effective for the conversion of emodin to this compound.[1][2] | |
| Formation of Over-Reduced Byproducts | Prolonged Reaction Time: Extending the reaction beyond the optimal time can lead to further reduction of the desired product. | Monitor the reaction closely, for instance, using electronic absorption spectroscopy.[2] A significant decrease in the absorption band of this compound can indicate the formation of over-reduced products. |
| Difficult Purification: Presence of Tin Salts | Quenching Procedure: The quenching of the reaction can lead to the formation of hydrated tin oxides, which are challenging to remove from the product.[3] | Careful quenching and washing steps are necessary. While specific details for this compound are limited, general procedures for removing tin salts from reaction mixtures often involve precipitation and filtration, or extraction with appropriate solvents. |
| Product Instability: Re-oxidation to Emodin | Exposure to Oxygen: this compound can spontaneously oxidize back to emodin, especially in the presence of oxygen.[4] | Handle the reaction and the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Presence of Oxidizing Agents: Trace amounts of oxidizing agents in reagents or solvents can promote the re-oxidation of this compound. | Use high-purity, degassed solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound from emodin?
A1: The reduction of emodin using tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid is a highly effective method.[1][2] An optimized protocol with a reaction time of 30 minutes has been reported to achieve yields of 90-92%.[1]
Q2: How can I monitor the progress of the emodin to this compound reduction?
A2: Electronic absorption spectroscopy is a suitable technique for monitoring the reaction. The decrease in the absorbance of emodin and the increase in the absorbance of this compound can be tracked to determine the reaction's progress and endpoint.[2]
Q3: What are the potential side products in the synthesis of this compound?
A3: The primary concerns are the starting material (emodin) remaining if the reaction is incomplete, and over-reduced byproducts if the reaction is allowed to proceed for too long. The formation of tin oxide byproducts during workup can also complicate purification.[3]
Q4: How should I purify the synthesized this compound?
A4: Purification typically involves removing the tin salts and any unreacted starting material or byproducts. This can be achieved through techniques such as column chromatography or recrystallization. The choice of solvent for purification is critical and should be determined based on the solubility of this compound and the impurities.
Q5: What are the storage and handling precautions for this compound?
A5: this compound is susceptible to oxidation back to emodin.[4] Therefore, it should be stored under an inert atmosphere, protected from light, and at low temperatures to enhance its stability.
Quantitative Data Summary
The following table summarizes the yield and reaction time for the synthesis of this compound from emodin using an optimized protocol.
| Reducing System | Reaction Time | Yield | Reference |
| SnCl₂·2H₂O / conc. HCl | 30 minutes | 90-92% | [1] |
| SnCl₂·2H₂O / conc. HCl | Not specified | Excellent (gram-scale) | [2] |
Experimental Protocols
Optimized Protocol for the Reduction of Emodin to this compound
This protocol is based on literature reports demonstrating high-yield synthesis.[1][2]
Materials:
-
Emodin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve emodin in glacial acetic acid. The flask should be purged with an inert gas (nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add tin(II) chloride dihydrate followed by the slow addition of concentrated hydrochloric acid. A large excess of HCl is recommended.[1]
-
Reaction: Heat the reaction mixture and maintain it at the desired temperature for 30 minutes under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or electronic absorption spectroscopy.[2]
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into cold water.
-
Isolation: The precipitated product can be collected by filtration. Wash the solid thoroughly with water to remove inorganic salts.
-
Purification: Further purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography to obtain the final product.
-
Drying and Storage: Dry the purified this compound under vacuum and store it under an inert atmosphere, protected from light.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Technical Support Center: Fungal Fermentation for Emodin and Emodinanthrone Production
Welcome to the technical support center for troubleshooting the production of emodin (B1671224) and its direct precursor, emodinanthrone, in fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: No or Very Low this compound/Emodin Yield
Q1: I have successfully cultured my Aspergillus/Penicillium strain, but I cannot detect any emodin or this compound in the fermentation broth. What are the primary reasons for this?
A1: The complete absence of your target compounds, despite apparent fungal growth, can point to several critical issues:
-
Incorrect Fungal Strain: Verify the identity of your fungal strain. Not all species or even strains within the Aspergillus and Penicillium genera produce emodin. It is also known that the ability to produce secondary metabolites can be lost after repeated sub-culturing on laboratory media.
-
Sub-optimal Fermentation Conditions: The biosynthesis of secondary metabolites like this compound is often tightly regulated and highly sensitive to environmental cues. Key parameters such as media composition, pH, and temperature may not be conducive to inducing the biosynthetic gene cluster. Production of emodin, for instance, has been observed to start only after the fungal growth enters its stationary phase.
-
Silent Biosynthetic Gene Clusters: Many fungal secondary metabolite gene clusters are "silent" under standard laboratory conditions. Specific environmental stressors or signaling molecules might be required to activate their expression.
-
Degradation of Products: this compound is particularly unstable and can be readily oxidized to emodin, or potentially degrade into other compounds. Emodin itself can be sensitive to prolonged light exposure and high pH conditions.[1][2]
Troubleshooting Steps:
-
Strain Verification: Confirm the identity of your strain through molecular methods (e.g., ITS sequencing). If possible, obtain a new culture from a reliable source or revive an early-passage cryopreserved stock.
-
Media Optimization: Start with a known production medium (see Table 1 for an example). Systematically test different carbon and nitrogen sources.
-
pH Control: The initial pH of the medium is crucial. An initial pH of 5.0 has been shown to be favorable for emodin production in Aspergillus favipes.[3] Monitor the pH throughout the fermentation, as fungal metabolism can cause significant shifts. Emodin is more stable in acidic conditions.[2][4]
-
Induction Conditions: Test different fermentation times, as secondary metabolite production is often growth-phase dependent.
Section 2: High Biomass, Low Yield
Q2: My fermentation results in a high density of fungal biomass (mycelia), but the yield of this compound is disappointingly low. What is the cause of this decoupling between growth and production?
A2: This is a classic challenge in secondary metabolite fermentation. It indicates that the culture conditions favor primary metabolism (growth) over secondary metabolism (production of specialized compounds).
-
Carbon and Nitrogen Flux: The primary building blocks for this compound, acetyl-CoA and malonyl-CoA, are also essential for biomass production (e.g., fatty acid synthesis).[5] When nutrients are abundant, the fungus may prioritize growth. Secondary metabolite production is often triggered by nutrient limitation or other stress signals.
-
Oxygen Levels: High aeration and dissolved oxygen (DO) levels generally promote rapid biomass accumulation. However, oxygen limitation can sometimes be a trigger for secondary metabolism. Controlled DO has been shown to lead to dispersed mycelial morphology, while uncontrolled (and thus potentially limited) DO favored extracellular polysaccharide production over biomass in Ganoderma lucidum, illustrating the metabolic shift.
-
Phosphate Concentration: Phosphate is critical for primary metabolism. Its limitation can be a trigger for secondary metabolite production. Conversely, strategic supplementation with phosphate, such as KH2PO4, has been shown to significantly enhance emodin production by upregulating the biosynthetic gene cluster and influencing mycelial morphology.[3]
Troubleshooting Workflow:
The following workflow can help diagnose and address the issue of high biomass with low product yield.
Caption: Troubleshooting logic for high biomass, low yield scenarios.
Section 3: Batch-to-Batch Variability
Q3: I am observing significant variability in this compound yield between different fermentation batches, even when I follow the same protocol. How can I improve consistency?
A3: Batch-to-batch variability is a common issue in fermentation processes and typically stems from minor, often overlooked, inconsistencies in starting materials and conditions.
-
Inoculum Quality: The age, concentration, and physiological state of the spore or mycelial inoculum are critical. An inconsistent inoculum will lead to variable lag phases and growth kinetics, directly impacting the timing and level of secondary metabolite production.
-
Media Preparation: Slight variations in the preparation of complex media components (e.g., yeast extract, peptone) from different lots can introduce nutritional variability. Incomplete dissolution or sterilization effects on media components can also be a factor.
-
Physical Parameters: Small deviations in initial pH, temperature, or agitation speed between batches can have a cascading effect on the entire fermentation process.
Strategies for Improving Reproducibility:
-
Standardize Inoculum Preparation: Develop a strict protocol for inoculum preparation. Use spores from a master stock of a specific age and quantify the spore concentration (e.g., using a hemocytometer) for each inoculation.
-
Consistent Media: If using complex components, purchase large lots to minimize variability. Ensure complete dissolution of all components before sterilization. Validate that your sterilization method (e.g., autoclaving time and temperature) does not degrade critical media components.
-
Calibrate Equipment: Regularly calibrate probes (pH, temperature) and controllers for your fermenters or shakers to ensure consistency.
Quantitative Data Summary
The following tables summarize key quantitative data from literature for optimizing emodin production.
Table 1: Optimized Fermentation Medium for Emodin Production by Aspergillus favipes HN4-13 [3][6]
| Component | Optimized Concentration (g/L) | Role |
| Soluble Starch | 59.3 | Carbon Source |
| Yeast Extract Paste | 10.0 | Nitrogen Source, Vitamins |
| Seawater Salt | 30.0 | Minerals, Osmotic Balance |
| KH₂PO₄ | 1.04 | Phosphorus Source, pH Buffer, Inducer |
| MgSO₄·7H₂O | 0.05 | Cofactor for Enzymes |
| FeSO₄·7H₂O | 0.01 | Cofactor for Enzymes |
Table 2: Key Fermentation Parameters for Emodin Production by Aspergillus favipes HN4-13 [3][6]
| Parameter | Optimal Value | Impact on Production |
| Initial pH | 5.0 | Affects enzyme activity and nutrient uptake. |
| Temperature | 32 °C | Influences fungal growth rate and enzyme kinetics. |
| Inoculum Size | 18% (v/v) | Determines initial biomass and onset of production. |
| Agitation Speed | 160 rpm | Affects mixing, nutrient distribution, and aeration. |
| Fermentation Time | 7 days | Duration to reach optimal production phase. |
Under these optimized conditions, the emodin yield reached 132.40 ± 3.09 mg/L, which was an 11-fold increase compared to the initial medium. Further enhancement to 185.56 ± 4.39 mg/L was achieved with a KH₂PO₄ supplementation strategy.[6]
Key Experimental Protocols
Protocol 1: Fermentation of Aspergillus for Emodin Production
This protocol is based on the optimized conditions for Aspergillus favipes HN4-13.[3]
-
Medium Preparation: Prepare the liquid medium according to the composition in Table 1. Adjust the initial pH to 5.0 using HCl or NaOH. Dispense 50 mL of medium into 250 mL Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculum Preparation: Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) for 7-10 days until sporulation is abundant. Prepare a spore suspension in sterile 0.1% Tween 80 solution. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
Inoculation: Inoculate the sterile liquid medium with the spore suspension to a final concentration of 18% (v/v).
-
Incubation: Incubate the flasks in a rotary shaker at 32°C with an agitation speed of 160 rpm.
-
Cultivation: Allow the fermentation to proceed for 7 days.
-
Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation. The this compound/emodin can be extracted from both the mycelia and the broth.
Protocol 2: Extraction and Quantification of Emodin
-
Extraction:
-
Combine the harvested mycelia and fermentation broth.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297).
-
Shake the mixture vigorously for 30 minutes. For better extraction, sonication for 30 minutes followed by shaking can be employed.[3]
-
Separate the organic (ethyl acetate) layer.
-
Repeat the extraction process two more times to ensure complete recovery.
-
Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
-
Sample Preparation:
-
Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Re-dissolve the crude extract in a known volume of methanol (B129727) for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm).[3]
-
Mobile Phase: Isocratic elution with methanol containing 0.1% formic acid (v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV detector set at 254 nm or 310 nm.[3]
-
Quantification: Prepare a standard curve using pure emodin standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process starting from basic metabolic building blocks, catalyzed by a Type I non-reducing polyketide synthase (NR-PKS).
Caption: Simplified biosynthetic pathway of this compound and its oxidation to emodin.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies of the Production of Fungal Polyketides in Aspergillus nidulans by Using Systems Biology Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the Production of Fungal Polyketides in Aspergillus nidulans by Using Systems Biology Tools [research.chalmers.se]
Strategies to improve the stability of emodinanthrone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of emodinanthrone in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency. What are the primary factors affecting its stability?
A1: this compound, like other anthraquinone (B42736) derivatives, is susceptible to degradation in solution. The primary factors influencing its stability are:
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pH: this compound stability is highly pH-dependent. Generally, neutral to slightly acidic conditions are preferred. Similar anthraquinones, like aloe-emodin (B1665711) and emodin (B1671224), exhibit greater stability in acidic environments and are prone to degradation under basic conditions.[1][2]
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Temperature: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C). Studies on related compounds show significant degradation at higher temperatures (e.g., 50°C and 70°C).[1][2]
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Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3] It is crucial to protect this compound solutions from light by using amber vials or by working in low-light conditions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. The anthrone (B1665570) moiety is susceptible to oxidation, which can convert this compound to emodin and other degradation products.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound in solution can be observed through:
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Color change: A noticeable change in the color of the solution, often a fading of its characteristic hue or the appearance of a brownish tint, can indicate degradation.
-
Precipitation: The formation of precipitates can occur as degradation products may have lower solubility.
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Loss of biological activity/potency: The most critical indicator of degradation is a decrease in the expected biological activity or a lower-than-expected concentration when analyzed by techniques like HPLC.
Q3: How can I prevent the degradation of my this compound solution?
A3: To enhance the stability of this compound in solution, consider the following strategies:
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pH Control: Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid alkaline conditions.
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Temperature Control: Store stock and working solutions at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C, but be mindful of freeze-thaw cycles which can also affect stability.
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Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the solution from light.
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Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Common antioxidants used in pharmaceutical preparations include:
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Butylated hydroxyanisole (BHA)
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Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
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Glutathione (B108866) (GSH)[4]
-
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Co-solvents: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, the final aqueous solution composition matters. Minimizing the concentration of organic solvents in the final working solution is generally advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of potency in working solution | pH of the medium is too high (alkaline). | Adjust the pH of your experimental medium to a slightly acidic range (pH 4-6) using a suitable buffer. |
| Exposure to light during the experiment. | Conduct experiments under subdued light and use amber-colored labware. | |
| High incubation temperature. | If the experimental protocol allows, lower the incubation temperature. For cell-based assays, this may not be feasible, so minimizing the duration of the experiment is key. | |
| Color of the solution changes over a short period | Oxidation of this compound. | Add an antioxidant such as ascorbic acid or glutathione to the solution. Prepare fresh solutions before each experiment. |
| Photodegradation. | Protect the solution from light at all times. | |
| Precipitate forms in the solution upon storage | Degradation products are precipitating. | Filter the solution before use. This is a temporary fix; the underlying degradation issue must be addressed. |
| Poor solubility in the chosen buffer. | Re-evaluate the solvent system. A small percentage of a co-solvent like ethanol (B145695) or DMSO might be necessary to maintain solubility, but its effect on stability should be tested. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating capability of an analytical method (e.g., HPLC).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Water bath
-
UV chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours in the dark.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized for specific needs.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound and its related compounds typically absorb in the UV region. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths (e.g., 254 nm, 280 nm, and 360 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Temperature (°C) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60 | 65 | 3 |
| 0.1 M NaOH | 24 | 60 | 40 | 4 |
| 3% H₂O₂ | 24 | 25 | 55 | 2 |
| Heat | 48 | 60 | 80 | 1 |
| UV Light (254 nm) | 24 | 25 | 50 | 3 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common impurities in emodinanthrone preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emodinanthrone. The information is designed to help address common issues related to impurities that may be encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: this compound is a relatively unstable intermediate. Impurities can arise from the starting materials, side-reactions during synthesis, or degradation. The most common impurities include:
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Unreacted Emodin (B1671224): The starting material for the most common synthetic route (reduction). Its presence indicates an incomplete reaction.
-
Emodin: The direct oxidation product of this compound. Due to the instability of the anthrone (B1665570) form, some level of oxidation back to the more stable anthraquinone (B42736) (emodin) is common, especially during workup and storage.
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Emodin Bianthrone (B1198128): This impurity is formed through the oxidative dimerization of two this compound molecules.[1][2] It can exist as a mixture of meso- and (±)-diastereomers.[2]
-
Over-reduced Products: During the reduction of emodin, over-reduction can lead to the formation of anthracene (B1667546) derivatives or other highly reduced species.[3] These are often associated with significant color changes in the reaction mixture.[3]
Q2: Why is my isolated this compound product quickly turning back into emodin?
A2: this compound is highly susceptible to oxidation and can readily convert back to the more stable anthraquinone, emodin, particularly when exposed to atmospheric oxygen. This process can be accelerated by light, heat, and certain solvents. To minimize this, it is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber vials or foil, and store it at low temperatures.
Q3: I see an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unknown peak could be one of the common impurities listed in Q1, a solvent artifact, or a degradation product. A logical approach to identification is outlined in the workflow diagram below. The first step is to co-inject your sample with an authentic standard of emodin. If the peak matches, you have confirmed the presence of unreacted starting material or oxidation product. For other impurities like emodin bianthrone, analysis by mass spectrometry (LC-MS) is the most effective method for identification by comparing the observed mass with the expected molecular weights of potential by-products.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure stability and minimize the formation of degradation-related impurities, this compound should be stored as a solid in a tightly sealed container, protected from light (amber vial), under an inert atmosphere (nitrogen or argon), and at a low temperature (ideally ≤ -20°C). Solutions of this compound are generally less stable and should be prepared fresh for immediate use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield of this compound after synthesis. | Incomplete Reduction: Insufficient reducing agent or reaction time. | Increase the molar excess of the reducing agent (e.g., SnCl₂·2H₂O) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC to ensure full conversion of emodin. |
| Oxidation during Workup: The product was exposed to air for an extended period during filtration or extraction. | Perform all workup steps as quickly as possible. Use de-gassed solvents and consider performing filtration and extractions under a blanket of inert gas (N₂ or Ar). | |
| The reaction mixture turned dark green or black. | Over-reduction: Reaction conditions (e.g., prolonged time, high temperature) may have caused the formation of over-reduced species.[3] | Carefully control the reaction time and temperature. The optimized protocol suggests the reaction should be complete within 30 minutes. A color change may indicate that the desired product is degrading. |
| HPLC shows two closely eluting peaks for what should be emodin bianthrone. | Diastereomers: Emodin bianthrone can form as a mixture of meso- and (±)-diastereomers, which may be partially resolved by HPLC. | This is not necessarily a problem unless a single diastereomer is required. Further purification by preparative HPLC or chiral chromatography would be needed to separate them. |
| Purified product contains residual tin salts. | Inadequate Washing: Insufficient washing of the crude product after precipitation. | Wash the filtered product thoroughly with dilute acid (e.g., 0.1 M HCl) to remove tin salts, followed by washing with deionized water until the washings are neutral. |
Data Presentation: Impurity Analysis
While specific batch-to-batch impurity levels vary, forced degradation studies of the closely related compound, emodin, provide insight into the types of degradation products that can form under stress. This compound is expected to be even more sensitive. The following table summarizes the degradation of emodin under various conditions, which can be used as a proxy to understand potential impurities in this compound arising from instability.
Table 1: Summary of Emodin Degradation Under Forced Stress Conditions
| Stress Condition | % Emodin Remaining | Observations & Potential Impurities | Reference |
|---|---|---|---|
| Acid Hydrolysis (0.1 N HCl, 2h) | 23.88% | Significant degradation. Formation of multiple polar degradants. | |
| Base Hydrolysis (0.1 N NaOH, 2h) | 95.33% | Relatively stable, minor degradation. | |
| Oxidation (6% H₂O₂, 3h) | 76.68% | Moderate degradation. Formation of oxidative by-products. | |
| Thermal (Dry Heat, 105°C, 8h) | 82.05% | Moderate degradation. |
| Photolytic (Sunlight, 8h) | 86.54% | Minor degradation. | |
Experimental Protocols
Protocol 1: Synthesis of this compound from Emodin
This protocol is adapted from an optimized method for the multigram synthesis of this compound.[3]
-
Reagents & Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add emodin (1.0 eq).
-
Add glacial acetic acid (approx. 10 mL per gram of emodin).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 2.5 eq).
-
-
Reaction:
-
With vigorous stirring, add concentrated hydrochloric acid (approx. 5 mL per gram of emodin).
-
Heat the mixture to 60-70°C. The solution should turn from orange to a yellowish color.
-
Maintain the temperature and stir for 30-45 minutes. Monitor the reaction by TLC (e.g., mobile phase Dichloromethane:Methanol (B129727) 95:5). This compound should have a higher Rf than emodin.
-
-
Workup & Isolation:
-
Cool the reaction mixture in an ice bath.
-
Add cold deionized water to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid sequentially with a small amount of dilute HCl, followed by copious deionized water until the filtrate is neutral.
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Dry the product under vacuum to yield crude this compound.
-
Protocol 2: HPLC Analysis of this compound and Impurities
This method is designed to separate this compound from its primary impurities, emodin and emodin bianthrone. It is based on methods for separating labile anthrones from anthraquinones.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: Gradient from 70% to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD). Monitor at two wavelengths:
-
~320 nm for this compound
-
~420-440 nm for Emodin (anthraquinone)
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in methanol or mobile phase B.
Expected Elution Order: Emodin (more polar) will elute before this compound. Emodin bianthrone (less polar, larger molecule) will elute last.
Protocol 3: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (standard grade, 60 Å).
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent and a moderately polar solvent is recommended. Start with a mixture such as Hexane:Ethyl Acetate (B1210297) (e.g., 8:2) or Dichloromethane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution:
-
Begin elution with the initial, less polar solvent mixture.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate or by adding a small amount of methanol to the dichloromethane.
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product. This compound should elute after any non-polar impurities but before the more polar unreacted emodin. Emodin bianthrone, being less polar than emodin, will likely elute closer to this compound.
-
Visualizations (Graphviz)
References
Optimization of extraction protocols for emodinanthrone from mycelia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of emodinanthrone from fungal mycelia.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from mycelial cultures.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Lysis: Fungal cell walls can be robust, preventing efficient solvent penetration. | - Pretreat the mycelia: Freeze-drying (lyophilization) followed by grinding to a fine powder can significantly improve extraction efficiency.- Incorporate a cell disruption step: Sonication or bead beating before or during solvent extraction can break down cell walls.[1][2] |
| Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. | - this compound is a relatively polar molecule. Use polar organic solvents like ethanol (B145695), methanol, or acetone.[3][4]- Solvent-water mixtures (e.g., 80% ethanol) can enhance extraction by increasing the swelling of the mycelial matrix.[4] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to effectively solvate the target compound. | - Optimize extraction time and temperature. For ultrasonic-assisted extraction (UAE), times of 15-45 minutes and temperatures of 35-60°C have been shown to be effective for related compounds.[5][6]- Be cautious with high temperatures in methods like Soxhlet extraction, as they can lead to thermal degradation of anthraquinones.[3] | |
| Degradation of this compound: this compound can be sensitive to light, high temperatures, and oxidative conditions. | - Protect the samples from light throughout the extraction and storage process.[3]- Avoid prolonged exposure to high temperatures.[3]- Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| Presence of Impurities in Extract | Co-extraction of Other Metabolites: The chosen solvent may also extract other fungal metabolites with similar polarities. | - Employ a multi-step extraction or purification protocol. A sequential extraction with solvents of increasing polarity can help to separate compounds.- Utilize purification techniques such as solid-phase extraction (SPE) or column chromatography to isolate this compound from the crude extract. |
| Extraction of Media Components: If not properly washed, residual components from the fermentation broth can contaminate the extract. | - Thoroughly wash the mycelial biomass with distilled water before extraction to remove any remaining media.[7][8] | |
| Inconsistent Results | Variability in Mycelial Biomass: Differences in culture age, growth conditions, or harvesting time can lead to variations in this compound content. | - Standardize fermentation and harvesting protocols to ensure consistent mycelial quality and age.- Measure and record the dry weight of the mycelia used for each extraction to normalize the yield. |
| Incomplete Solvent Removal: Residual solvent in the final extract can affect downstream applications and yield calculations. | - Use a rotary evaporator to efficiently remove the extraction solvent under reduced pressure.- For final drying, a vacuum oven or freeze-dryer can be used to remove any remaining traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from mycelia?
A1: While the optimal solvent can depend on the specific fungal species and experimental setup, polar organic solvents are generally effective. Ethanol and methanol, often in aqueous solutions (e.g., 60-80%), are commonly used for extracting anthraquinones from fungal and plant materials.[3][5][9] Acetone has also been shown to be effective.[4] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the best one for your specific application.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider implementing the following:
-
Pre-treatment of Mycelia: Freeze-dry and grind the mycelia to increase the surface area for solvent interaction.[5]
-
Assisted Extraction Techniques: Employ methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][3][10] These techniques can reduce extraction time and solvent consumption while increasing yield.[5]
-
Optimization of Parameters: Systematically optimize parameters such as solvent-to-solid ratio, extraction time, and temperature.[6]
Q3: My this compound seems to be degrading during extraction. What can I do to prevent this?
A3: this compound, like its derivative emodin (B1671224), can be sensitive to degradation. To minimize this:
-
Protect from Light: Conduct the extraction in amber glassware or cover your glassware with aluminum foil.[3]
-
Control Temperature: Avoid excessive heat. If using a heating method, use the lowest effective temperature and minimize the duration.[3]
-
Use an Inert Atmosphere: If oxidation is a concern, bubbling nitrogen through your solvent and maintaining a nitrogen blanket over your extraction mixture can help.
Q4: Should I extract this compound from the mycelia or the fermentation broth?
A4: this compound is a precursor to emodin and is generally found within the mycelia.[3] However, some related compounds may be secreted into the fermentation broth.[3] For this compound, the primary focus should be on extracting the mycelial biomass. It is good practice to analyze both the mycelia and the broth in preliminary experiments to determine the location of your target compound.
Q5: What is a simple way to check for the presence of this compound in my extract?
A5: A simple preliminary check can be done using thin-layer chromatography (TLC). Spot your extract onto a TLC plate alongside a pure this compound standard (if available). Develop the plate with an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent. For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of emodin and related anthraquinones. This data can serve as a starting point for the optimization of this compound extraction.
Table 1: Comparison of Extraction Methods for Anthraquinones
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Source Material | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 83% Ethanol | - | 23 min | 2.18 ± 0.11 mg/g | Rheum officinale | [11] |
| Soxhlet Extraction | Ethanol | - | - | 8.32% | Rumex acetosa | [3] |
| Reflux | 80% Ethanol | 95°C | 90 min | 0.97 mg/g | Rheum palmatum | [3] |
| Maceration | Methanol | Room Temp. | 24 h | Lower than UAE & Soxhlet | Rhamnus alpinus | [12] |
Table 2: Optimization of Ultrasonic-Assisted Extraction (UAE) Parameters for Anthraquinones
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Reference |
| Solvent Composition | 60-96% Ethanol in Water | 80% Ethanol | Significant | [6] |
| Temperature | 35-55°C | 55°C | Significant | [6] |
| Extraction Time | 15-45 min | 15 min | Significant | [6] |
| Solvent/Sample Ratio | 10:1 - 30:1 (mL/g) | 20:1 | Less Significant | [6] |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the UAE of this compound from fungal mycelia.
1. Mycelia Preparation: a. Harvest mycelia from the fermentation broth by filtration. b. Wash the mycelial biomass thoroughly with distilled water to remove residual media. c. Freeze-dry (lyophilize) the mycelia to remove water. d. Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.[5]
2. Extraction: a. Weigh 1 gram of the dried mycelial powder and place it in a 50 mL flask. b. Add 20 mL of 80% ethanol to the flask (1:20 solid-to-liquid ratio).[6] c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.[5]
3. Isolation: a. After sonication, separate the extract from the mycelial debris by centrifugation followed by decanting the supernatant, or by vacuum filtration. b. Collect the supernatant/filtrate. c. To ensure complete extraction, the mycelial pellet can be re-extracted with a fresh portion of the solvent. d. Combine the supernatants/filtrates from all extractions.
4. Solvent Removal: a. Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
5. Storage: a. Store the dried crude extract in a desiccator, protected from light, at 4°C for further analysis or purification.
Protocol 2: Maceration (Solvent Soaking) Extraction
This is a simpler, though potentially less efficient, extraction method.
1. Mycelia Preparation: a. Prepare the dried, powdered mycelia as described in Protocol 1 (steps 1a-1d).
2. Extraction: a. Place 1 gram of the dried mycelial powder into a sealable flask. b. Add 30 mL of methanol. c. Seal the flask and keep it at room temperature for 24 hours, with occasional agitation (e.g., on an orbital shaker).
3. Isolation: a. Separate the extract from the solid residue by filtration.
4. Solvent Removal: a. Remove the solvent from the filtrate using a rotary evaporator.
5. Storage: a. Store the resulting crude extract as described in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Maximizing dopa-oxidase activity in Aspergillus oryzae mycelia: insights into production optimization and potential biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound oxygenase in fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expression of emodin (B1671224) anthrone-related biosynthetic genes.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at expressing emodin anthrone (B1665570) and related polyketide biosynthetic gene clusters.
Issue 1: Low or No Emodin/Emodin Anthrone Production
Question: We have cloned the entire biosynthetic gene cluster into our expression host, but we are detecting very low levels of the final product, or none at all. What are the potential causes and how can we troubleshoot this?
Answer:
Low or no product yield is a common challenge in the heterologous expression of secondary metabolite gene clusters. The issue can stem from transcriptional, translational, or post-translational problems, as well as precursor availability. Here is a systematic approach to troubleshooting this issue:
-
Verify Gene Expression at the Transcriptional Level:
-
Are the genes being transcribed? Perform Reverse Transcription PCR (RT-PCR) or quantitative PCR (qPCR) to confirm the presence of transcripts for the key biosynthetic genes, particularly the polyketide synthase (PKS). Some biosynthetic gene clusters are silent or poorly expressed under laboratory conditions.[1][2]
-
Is the promoter strong enough and active under your culture conditions? Many fungal gene clusters are natively regulated by complex, often unknown, mechanisms. Replacing the native promoters with strong, well-characterized, and often inducible promoters is a common strategy.[3][4] For example, the alcA promoter in Aspergillus nidulans is a regulatable promoter used for this purpose.[3][4] In bacterial hosts like E. coli, promoters like the T7 promoter are frequently used.[5]
-
-
Optimize Translational Efficiency:
-
Is the codon usage of your genes optimized for the expression host? Genes from fungi or other organisms may contain codons that are rare in your expression host (e.g., E. coli or Saccharomyces cerevisiae), which can lead to translational stalling and low protein yields. Codon optimization of the gene sequence for the specific host can significantly improve protein expression.[6]
-
Is the Ribosome Binding Site (RBS) sequence optimal? In prokaryotic hosts, the RBS sequence is critical for efficient translation initiation. Engineering the RBS sequence can dramatically impact protein expression levels.[7][8] Computational tools can be used to design and optimize RBS sequences.[9]
-
-
Assess Protein Expression and Stability:
-
Are the biosynthetic enzymes being produced? Use Western blotting (if antibodies are available) or mass spectrometry-based proteomics to check for the presence of the key enzymes, like the PKS.
-
Are the proteins soluble or are they forming inclusion bodies? Overexpression of large, complex enzymes like PKSs in hosts like E. coli can lead to misfolding and aggregation into insoluble inclusion bodies.[10] Strategies to improve solubility include lowering the cultivation temperature after induction, co-expressing molecular chaperones, and fusing the protein to a highly soluble partner like thioredoxin.[11][12]
-
-
Ensure Precursor and Cofactor Availability:
-
Is the host producing sufficient starter and extender units? The biosynthesis of emodin anthrone requires a specific starter unit (acetyl-CoA) and multiple extender units (malonyl-CoA).[13][14] Your host's central metabolism may not produce these precursors at a high enough rate to support robust polyketide production. Metabolic engineering of the host to upregulate pathways leading to these precursors can boost yields.[14][15]
-
Is the phosphopantetheinyl transferase (PPTase) active? Polyketide synthases must be converted from their inactive apo-form to the active holo-form by a PPTase. While many hosts have a native PPTase, co-expressing a compatible PPTase can sometimes enhance PKS activity.[15]
-
-
Verify the Function of Essential Tailoring Enzymes:
-
Are all necessary tailoring enzymes present and functional? The conversion of the initial polyketide chain to emodin anthrone and subsequently to emodin requires the action of specific tailoring enzymes, such as cyclases and oxidases.[13][16] For instance, an anthrone oxygenase is crucial for the oxidation of emodin anthrone to emodin.[13] Ensure that the genes for these enzymes are co-expressed with the PKS.
-
Issue 2: Host Strain Toxicity or Growth Inhibition
Question: After transforming our host with the expression plasmid containing the emodin biosynthesis genes, we observe significant growth inhibition or cell death, especially after inducing gene expression. What could be the cause?
Answer:
Host toxicity can be caused by the metabolic burden of overexpressing large gene clusters, the accumulation of toxic intermediates, or the toxicity of the final product itself.
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Metabolic Burden: The overexpression of multiple large proteins can drain cellular resources (amino acids, ATP, etc.), leading to slower growth.[10]
-
Troubleshooting:
-
Use lower-copy number plasmids to reduce the overall expression level.[10]
-
Employ tunable promoter systems to finely control the level of gene expression. Attenuating promoter strength can sometimes lead to higher final titers by balancing production with host viability.[5]
-
Optimize culture media to be richer in essential nutrients.
-
-
-
Accumulation of Toxic Intermediates: If there is a bottleneck in the biosynthetic pathway (e.g., one enzyme is expressed at a much lower level than others), pathway intermediates can accumulate to toxic concentrations.
-
Troubleshooting:
-
Analyze culture extracts using LC-MS to identify any accumulating intermediates.
-
Balance the expression levels of the different biosynthetic genes. This can be achieved by using promoters of different strengths or by optimizing the RBS for each gene individually.[9]
-
-
-
Product Toxicity: Emodin and related anthraquinones can have antimicrobial and cytotoxic activities, which may inhibit the growth of the production host.
-
Troubleshooting:
-
Implement an in situ product removal strategy, such as adding a resin to the culture medium to adsorb the product as it is produced.
-
Engineer the host to express an efflux pump that can export the product out of the cell.
-
-
Frequently Asked Questions (FAQs)
Q1: Which host system is best for expressing fungal polyketide synthase genes like those for emodin biosynthesis?
A1: The choice of host is critical and depends on several factors.
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Aspergillus species (A. nidulans, A. oryzae): These are often excellent hosts as they are filamentous fungi themselves and are well-suited for expressing other fungal genes. They can perform necessary post-translational modifications and often have the required precursor supply pathways.[1][3][4][17]
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Saccharomyces cerevisiae (Yeast): A well-characterized eukaryotic host that can be easily manipulated genetically. It is suitable for expressing PKSs and can handle the post-translational modifications required.[17]
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Escherichia coli: A popular choice due to its rapid growth and the vast number of available genetic tools. However, expressing large, multi-domain fungal PKSs can be challenging due to potential misfolding (inclusion bodies) and the lack of certain eukaryotic post-translational modifications. Codon optimization is often essential.[5][6]
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Streptomyces species: As prolific producers of polyketides themselves, they are well-equipped with the necessary precursors and cofactors for polyketide biosynthesis.[15]
Q2: What is promoter engineering and how can it be applied to emodin biosynthesis?
A2: Promoter engineering involves replacing the native, often weak or silent, promoters of a biosynthetic gene cluster with strong, well-characterized promoters to drive high levels of transcription.[2] For instance, you can synthesize the PKS gene and place it under the control of the inducible alcA promoter for expression in Aspergillus[3][4] or the T7 promoter for expression in E. coli.[5] It is also possible to "tune" promoter strength to balance enzyme expression, which can be crucial when dealing with a multi-enzyme pathway to avoid bottlenecks.[5]
Q3: How important is codon optimization?
A3: Codon optimization is often critical, especially when expressing fungal genes in a bacterial host like E. coli. Different organisms have different preferences for the codons they use to encode amino acids. A gene with codons that are rare in the expression host can lead to slow translation and truncated or misfolded proteins. Synthesizing a version of the gene with codons optimized for the host can dramatically increase the yield of functional protein.[6]
Q4: Can I express just the polyketide synthase (PKS) to get emodin anthrone?
A4: No, expressing only the PKS is insufficient. The PKS is responsible for synthesizing the core polyketide backbone. However, this backbone must then be correctly folded, cyclized, and modified by a series of "tailoring" enzymes to produce emodin anthrone and subsequently emodin.[16] You will need to co-express the PKS along with the necessary cyclases and oxidases from the gene cluster.[13]
Quantitative Data on Expression Enhancement
The following table summarizes results from various studies where different strategies were employed to enhance the production of polyketides.
| Strategy | Gene/Product | Host Organism | Fold Increase in Titer | Reference |
| Promoter Tuning | Triketide Lactone | E. coli | 1.8-fold | [5] |
| Promoter Tuning | Tetraketide Lactone | E. coli | 5-fold | [5] |
| RBS Engineering | Violaceins | E. coli | 2.41-fold | [7][8] |
| Medium Optimization & Precursor Feeding | Emodin | Aspergillus flavipes | ~2.4-fold (from 76.6 to 185.56 mg/L) | [18] |
| Codon Optimization | LipPKS | Pseudomonas putida | Undetectable to significant protein levels | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression of a PKS Gene in Aspergillus nidulans using the alcA Promoter
This protocol is a generalized summary based on the approach described by Soukup et al.[3][4]
-
Gene Amplification: Amplify the target PKS gene from the genomic DNA of the source fungus using high-fidelity PCR. Design primers to include flanking regions homologous to the expression vector for fusion PCR or Gibson assembly.
-
Fusion PCR for Expression Cassette Construction:
-
In separate PCR reactions, amplify the PKS gene, the A. nidulans alcA promoter (alcA(p)), and the trpC terminator (trpC(T)).
-
"Fuse" these three fragments together in a subsequent PCR reaction where the fragments overlap, creating a single alcA(p)-PKS-trpC(T) expression cassette.
-
-
Vector Integration: Ligate the expression cassette into an A. nidulans expression vector that contains a selectable marker (e.g., argB).
-
Protoplast Transformation:
-
Grow A. nidulans mycelia and treat with a lytic enzyme solution to generate protoplasts.
-
Transform the protoplasts with the expression vector using a PEG-calcium chloride mediated method.
-
Plate the transformed protoplasts on selective minimal medium to select for transformants.
-
-
Expression and Analysis:
-
Grow a successful transformant in a minimal medium with a non-inducing carbon source (e.g., glucose).
-
To induce expression from the alcA promoter, transfer the mycelia to a minimal medium containing an inducing carbon source (e.g., ethanol (B145695) or threonine) and lacking the repressing carbon source (glucose).
-
After a period of induction (e.g., 24-48 hours), harvest the mycelia and the culture filtrate.
-
Extract the secondary metabolites from the filtrate and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of the desired product using HPLC and LC-MS.
-
Protocol 2: RBS Engineering for Enhanced Protein Expression in E. coli
This protocol outlines a general strategy for optimizing translation initiation based on methods for direct RBS engineering.[7][8]
-
Identify the Native RBS: Locate the native RBS sequence upstream of the start codon of your biosynthetic gene in its expression vector.
-
Select a Strong RBS Sequence: Choose a consensus or previously validated strong RBS sequence for E. coli (e.g., AAGGAG).
-
Site-Directed Mutagenesis: Use a site-directed mutagenesis technique, such as inverse PCR, to replace the native RBS sequence with the strong RBS sequence.
-
Design primers that are complementary to the plasmid sequence but contain the desired RBS mutation. The primers should bind back-to-back on the plasmid.
-
Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation.
-
Digest the parental (non-mutated) template plasmid using the DpnI enzyme, which specifically cleaves methylated DNA.
-
Transform the mutated plasmids into E. coli.
-
-
Verify the Mutation: Sequence the plasmid from successful transformants to confirm that the RBS has been correctly modified.
-
Compare Expression Levels:
-
Culture both the original (wild-type RBS) and the engineered (strong RBS) strains under identical conditions.
-
Induce protein expression (e.g., with IPTG if using a T7 promoter system).
-
Compare the final product titers between the two strains using HPLC or LC-MS to quantify the effect of the RBS modification.
-
Visualizations
References
- 1. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 2. Promoter engineering of natural product biosynthetic gene clusters in actinomycetes: concepts and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Boosting titers of engineered triketide and tetraketide synthases to record levels through T7 promoter tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct RBS Engineering of the biosynthetic gene cluster for efficient productivity of violaceins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient search, mapping, and optimization of multi-protein genetic systems in diverse bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds [mdpi.com]
- 12. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the degradation of emodinanthrone during sample preparation
This technical support center provides guidance on mitigating the degradation of emodinanthrone during sample preparation. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the reduced form of emodin (B1671224), an anthraquinone (B42736) with various pharmacological activities. This compound itself is considered a biologically active compound. However, it is highly susceptible to degradation, primarily through oxidation, which converts it back to the more stable emodin. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that cause this compound degradation?
This compound degradation is primarily caused by:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, converting this compound to emodin. This process can be accelerated by the presence of oxidizing agents.
-
pH: this compound is more stable in acidic conditions. Alkaline and even neutral pH can promote its degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
Q3: How can I prevent the oxidation of this compound during sample extraction?
To prevent oxidation during extraction, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use deoxygenated solvents.
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Add antioxidants to the extraction solvent.
Q4: What are some recommended antioxidants for stabilizing this compound?
While specific studies on this compound are limited, antioxidants commonly used for stabilizing similar compounds include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Reduced glutathione (B108866) (GSH)
-
Sodium azide
The choice and concentration of the antioxidant may need to be optimized for your specific sample matrix and analytical method.
Q5: What is the optimal pH for storing this compound solutions?
Based on the stability of related anthraquinones, acidic conditions (pH < 7) are generally preferred for storing this compound solutions to minimize degradation.[1][2] If your experimental conditions require a neutral or alkaline pH, it is crucial to prepare the solution fresh and use it immediately.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no detection of this compound in my sample. | Degradation of this compound to emodin during sample preparation. | - Prepare samples under an inert atmosphere (e.g., nitrogen).- Use deoxygenated solvents.- Add an antioxidant (e.g., ascorbic acid) to your extraction solvent.- Work at low temperatures (e.g., on ice).- Protect samples from light by using amber vials or wrapping them in aluminum foil. |
| I see a significant peak for emodin but not for this compound. | Complete oxidation of this compound to emodin. | - Implement all the stabilization strategies mentioned above.- Analyze the sample immediately after preparation.- Check the pH of your sample and buffers; ensure they are not alkaline. |
| My this compound peak area is inconsistent between replicate injections. | Ongoing degradation in the prepared sample vial. | - Use an autosampler with temperature control and keep the sample vials cooled.- Reduce the time between sample preparation and injection.- Ensure the mobile phase for HPLC is not promoting degradation (e.g., is slightly acidic). |
| I observe unexpected peaks in my chromatogram. | Formation of degradation products other than emodin. | - Review your sample preparation procedure for any harsh conditions (e.g., strong acids/bases, high heat).- Use a milder extraction method.- Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products.[3] |
Quantitative Data on Emodin Stability
While quantitative data specifically for this compound is scarce, studies on its oxidized form, emodin, provide valuable insights into its stability under various stress conditions. This compound is expected to be even more susceptible to degradation, particularly oxidation.
Table 1: Forced Degradation of Emodin [4]
| Condition | % Emodin Degraded |
| Acid Hydrolysis (0.1 N HCl, 80°C, 8h) | 76.12% |
| Base Hydrolysis (0.1 N NaOH, 2h) | 4.67% |
| Oxidation (6% v/v H₂O₂, 3h) | 23.32% |
| Dry Heat (105°C, 8h) | 17.95% |
| Photolysis (Sunlight, 8h) | 13.46% |
| Hydrolytic (Water, 80°C, 8h) | 29.78% |
Data from forced degradation studies on emodin. This compound is expected to be more labile.
Experimental Protocols
Protocol 1: Stabilization of this compound during Extraction
This protocol outlines a method for extracting this compound from plant material while minimizing its degradation.
-
Preparation:
-
Pre-cool all glassware and solvents.
-
Prepare an extraction solvent of methanol (B129727):water (1:1) and deoxygenate it by bubbling with nitrogen gas for 15-20 minutes.
-
Add an antioxidant such as ascorbic acid to the extraction solvent at a final concentration of 0.1% (w/v).
-
-
Extraction:
-
Weigh the powdered plant material into a flask.
-
Add the deoxygenated extraction solvent containing the antioxidant.
-
Continuously flush the headspace of the flask with nitrogen gas.
-
Perform the extraction on an ice bath using an ultrasonic shaker for 15 minutes.
-
-
Sample Processing:
-
Centrifuge the extract at 4°C.
-
Decant the supernatant into a clean, amber vial.
-
If concentration is needed, evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable deoxygenated solvent for analysis.
-
Protocol 2: HPLC-UV Analysis of this compound and Emodin
This method allows for the simultaneous separation and quantification of this compound and its oxidized form, emodin.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
Column Temperature: Room temperature.
-
Detection:
-
Monitor at 320 nm for anthrones (this compound).
-
Monitor at 420 nm for anthraquinones (emodin).
-
-
Standard Preparation: Prepare standards of emodin and, if available, this compound in a deoxygenated solvent and handle them with the same care as the samples.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound detection.
References
Technical Support Center: Structural Elucidation of Unstable Anthrone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable anthrone (B1665570) intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
I. FAQs: Anthrone-Anthranol Tautomerism
Q1: My NMR spectrum shows a complex mixture of peaks that I suspect are due to tautomerism. How can I confirm this?
A1: The presence of multiple sets of signals for aromatic and aliphatic protons in your NMR spectrum is a strong indication of tautomerism between the anthrone and anthranol forms. To confirm, you can perform a variable temperature (VT) NMR experiment. As the temperature increases, the rate of interconversion between tautomers will increase, leading to coalescence of the corresponding peaks into a single, averaged signal.
Q2: The ratio of my anthrone to anthranol tautomers seems to vary between experiments. What factors could be causing this?
A2: The equilibrium between anthrone and its anthranol tautomer is highly sensitive to the solvent environment. Polar, protic solvents and basic conditions tend to favor the anthranol form, while nonpolar, aprotic solvents favor the anthrone form.[1][2] Ensure that you are using the exact same solvent and conditions, including pH and concentration, for reproducible results. Even trace amounts of water or acid/base impurities in your solvent can significantly shift the equilibrium.
Q3: I am trying to isolate the pure anthrone or anthranol tautomer, but they keep interconverting. What can I do?
A3: Complete separation and isolation of the individual tautomers is often challenging due to their rapid interconversion. One strategy is to derivatize the desired tautomer to "lock" it in that form. For example, the hydroxyl group of the anthranol tautomer can be alkylated or acylated to prevent tautomerization back to the anthrone form. Another approach is to perform chromatography at low temperatures to slow down the interconversion rate.[3]
II. Troubleshooting Guides
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Unresolved Peaks | Rapid tautomeric interconversion on the NMR timescale. | - Lower the temperature of the NMR experiment to slow down the exchange rate and resolve the individual tautomer signals.- Use a different deuterated solvent that may favor one tautomer, simplifying the spectrum. |
| Overlapping Aromatic Signals | The complex aromatic region makes assignment difficult. | - Perform 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations, which can aid in assigning the signals for each tautomer. |
| Inconsistent Integration Values | Fluctuation in the tautomeric equilibrium. | - Ensure the sample has reached equilibrium at the desired temperature before acquiring the spectrum. This may take several minutes. - Use a solvent system that strongly favors one tautomer to obtain more consistent integration. |
| Disappearance of OH or NH protons | Exchange with residual D2O in the NMR solvent. | - To confirm an OH or NH peak, add a drop of D2O to the NMR tube and re-acquire the spectrum. The peak should broaden or disappear. |
B. Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | The anthrone intermediate is too unstable and fragments immediately upon ionization. | - Use a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI) to minimize fragmentation. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways from the different tautomers. | - Analyze the fragmentation patterns carefully. The loss of CO is a characteristic fragmentation pathway for the anthrone tautomer. - Use tandem mass spectrometry (MS/MS) to isolate and fragment specific parent ions to elucidate the fragmentation pathways of each tautomer. |
| Non-Reproducible Spectra | In-source tautomerization or degradation. | - Optimize the source temperature and other instrument parameters to minimize in-source reactions. - Prepare fresh samples immediately before analysis. |
C. High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | On-column interconversion of tautomers. | - Lower the column temperature to slow down the tautomerization rate. - Adjust the mobile phase pH to a value that favors one tautomer, resulting in a sharper peak.[3] |
| Multiple, Poorly Resolved Peaks | Co-elution of tautomers. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to water, type of organic modifier) to improve the separation of the tautomers. - Try a different stationary phase with alternative selectivity. |
| Ghost Peaks or Baseline Drift | Sample degradation on the column or in the mobile phase. | - Ensure the mobile phase is freshly prepared and degassed. - Use a mobile phase pH that stabilizes the anthrone intermediate. |
D. Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Anthrone Intermediate | The intermediate is degrading during the reaction or workup. | - Perform the reaction at a lower temperature to minimize degradation. - Use a non-aqueous workup if the intermediate is sensitive to water. - Minimize the time between the end of the reaction and purification. |
| Discoloration of the Product (e.g., dark brown instead of yellow) | Oxidation or decomposition of the anthrone. | - Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified, degassed solvents. |
| Difficulty in Crystallization | Presence of impurities or a mixture of tautomers. | - Purify the crude product by column chromatography before attempting crystallization. - Try different crystallization solvents or solvent mixtures. |
III. Data Presentation
Tautomeric Equilibrium of Anthrone in Various Solvents
The equilibrium between the anthrone (keto) and 9-anthranol (enol) tautomers is significantly influenced by the solvent. The equilibrium constant, KT = [Enol]/[Keto], provides a quantitative measure of this effect.
| Solvent | Equilibrium Constant (KT) | Reference |
| Absolute Alcohol | 0.12 | |
| Aqueous Acetic Acid | 0.008 |
1H and 13C NMR Chemical Shifts of Anthrone
The following table provides approximate chemical shifts for the parent anthrone molecule. Note that these values can vary depending on the solvent and the presence of substituents.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Solvent |
| H1, H8 | ~8.3 | ~132 | CDCl3 |
| H2, H7 | ~7.5 | ~128 | CDCl3 |
| H3, H6 | ~7.6 | ~127 | CDCl3 |
| H4, H5 | ~7.4 | ~127 | CDCl3 |
| H10 | ~4.3 | ~32 | CDCl3 |
| C9 (C=O) | - | ~184 | CDCl3 |
Note: The chemical shifts for the anthranol tautomer are more variable due to the influence of hydrogen bonding on the hydroxyl proton and the aromatic rings.
IV. Experimental Protocols
A. In-Situ NMR Monitoring of Anthrone-Anthranol Tautomerism
This protocol allows for the real-time observation of the tautomeric equilibrium within the NMR spectrometer.
Materials:
-
NMR tube with a sealable cap
-
Deuterated solvent of choice (e.g., DMSO-d6, CDCl3)
-
Anthrone sample
Procedure:
-
Prepare a solution of the anthrone sample in the chosen deuterated solvent directly in the NMR tube to the desired concentration.
-
Insert the NMR tube into the spectrometer.
-
Acquire a standard 1H NMR spectrum at room temperature to identify the initial tautomeric ratio.
-
Set the spectrometer to the desired temperature for the variable-temperature experiment (e.g., start at 298 K and increase in 10 K increments).
-
Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
-
Acquire a 1H NMR spectrum at each temperature point.
-
Process and analyze the spectra to observe changes in chemical shifts, peak broadening, and coalescence as a function of temperature.
B. Trapping of Unstable Anthrone Intermediates
This protocol describes a general method for trapping reactive intermediates, such as radicals or other short-lived species, for subsequent analysis.
Materials:
-
Reaction vessel
-
Anthrone precursor
-
Reagents to generate the intermediate
-
Trapping agent (e.g., N-phenylmaleimide for Diels-Alder trapping, or a spin trap like DMPO for radical intermediates)
-
Anhydrous solvent
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the anthrone precursor and the trapping agent in the anhydrous solvent.
-
Initiate the reaction to generate the unstable intermediate (e.g., by adding a reagent or by photolysis).
-
Allow the reaction to proceed for the desired amount of time. The trapping agent will react with the unstable intermediate to form a more stable adduct.
-
Quench the reaction and work up the reaction mixture to isolate the crude product containing the trapped adduct.
-
Purify the adduct using standard techniques such as column chromatography or recrystallization.
-
Characterize the structure of the purified adduct using spectroscopic methods (NMR, MS, etc.) to confirm the structure of the original unstable intermediate.
C. HPLC-UV Method for Separation of Anthrone and Anthranol
This protocol provides a starting point for developing a validated HPLC method for the separation and quantification of anthrone and its tautomer.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
| Time (min) | % Solvent B |
|---|---|
| 0 | 30 |
| 15 | 90 |
| 20 | 90 |
| 21 | 30 |
| 25 | 30 |
Detection:
-
UV at 254 nm
Procedure:
-
Prepare standard solutions of your anthrone sample at known concentrations.
-
Equilibrate the HPLC column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject a known volume of the standard or sample solution.
-
Run the gradient program and collect the chromatogram.
-
Identify the peaks corresponding to anthrone and anthranol based on their retention times and UV spectra.
-
Quantify the amounts of each tautomer by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.
D. EPR Spectroscopy of Anthrone Radical Intermediates
This protocol outlines the general steps for generating and analyzing anthrone radical intermediates using EPR spectroscopy.
Materials:
-
EPR spectrometer
-
EPR flat cell or quartz tube
-
Electrochemical cell (for electrochemical generation)
-
Anthrone sample
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, for electrochemical generation)
Procedure:
-
Chemical Generation:
-
In an inert atmosphere, prepare a solution of the anthrone sample in the chosen solvent.
-
Add a chemical oxidant (e.g., a strong acid like concentrated sulfuric acid, or a one-electron oxidant) to generate the radical cation.
-
Quickly transfer the solution to an EPR tube, flash-freeze in liquid nitrogen, and insert into the EPR spectrometer.
-
-
Electrochemical Generation:
-
Prepare a solution of the anthrone sample and the supporting electrolyte in the chosen solvent.
-
Place the solution in the electrochemical EPR cell.
-
Apply a potential to the working electrode to generate the radical cation in-situ within the EPR cavity.
-
-
EPR Analysis:
-
Acquire the EPR spectrum at a suitable temperature (often low temperature is required to stabilize the radical).
-
Analyze the spectrum to determine the g-value and hyperfine coupling constants.
-
Simulate the spectrum to confirm the identity of the radical species and extract detailed structural information.
-
V. Visualizations
Caption: Experimental workflow for the study of unstable anthrone intermediates.
Caption: Tautomeric equilibrium between anthrone and 9-anthranol.
Caption: Logical flow for troubleshooting common analytical issues.
References
Technical Support Center: Optimization of Ni-NTA Purification for His-tagged Emodinanthrone Synthase
Welcome to the technical support center for the purification of His-tagged emodinanthrone synthase. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your purification workflow and achieve high-purity, active enzyme.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Ni-NTA purification of His-tagged this compound synthase.
Question: Why is the yield of my His-tagged this compound synthase low?
Answer: Low protein yield can stem from several factors throughout the expression and purification process.[1][2] A primary cause can be inefficient cell lysis, preventing the release of the protein.[1] Another significant factor is protein insolubility, where the this compound synthase forms inclusion bodies.[1] To address this, consider optimizing expression conditions such as lowering the induction temperature or using solubility-enhancing tags.[1] During purification, ensure your affinity tag is accessible; if it's buried within the protein's structure, the protein won't bind effectively to the Ni-NTA resin.[3] In such cases, purification under denaturing conditions might be necessary.[3][4][5] Also, verify the binding capacity of your Ni-NTA resin to avoid overloading the column.[1]
Question: I am observing many non-specific protein bands in my eluate. How can I increase the purity of my this compound synthase?
Answer: Non-specific binding is a common challenge in Ni-NTA chromatography. The primary strategy to reduce contaminants is to optimize the imidazole (B134444) concentration in your buffers.[6] Adding a low concentration of imidazole (e.g., 10-40 mM) to your lysis and wash buffers can help prevent weakly binding proteins from associating with the resin.[7] Additionally, increasing the salt concentration (up to 2 M NaCl) in the lysis and wash buffers can minimize non-specific ionic interactions.[5] To disrupt hydrophobic interactions, consider adding detergents like Triton X-100 or Tween 20 (up to 2%) or additives such as glycerol (B35011) (up to 50%).[5] Performing additional or more stringent wash steps can also significantly improve purity.
Question: My His-tagged this compound synthase is not binding to the Ni-NTA column. What could be the problem?
Answer: Several factors can prevent your protein from binding to the Ni-NTA resin.[4] First, ensure that your lysis and binding buffers do not contain chelating agents like EDTA or reducing agents such as DTT at high concentrations, as these can strip the nickel ions from the resin.[4][8][9] The pH of your buffers is also critical; a low pH can cause protonation of the histidine tag, preventing it from binding to the nickel.[4] It's also possible that the His-tag is inaccessible, being buried within the folded structure of the this compound synthase.[4][5] To test for this, you can attempt a small-scale purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride.[4][5] Finally, ensure your Ni-NTA resin is fresh and has not been compromised.
Question: My this compound synthase precipitates after elution. How can I improve its solubility?
Answer: Protein precipitation post-elution is often due to suboptimal buffer conditions or high protein concentration. To enhance solubility, you can screen for suitable conditions by varying the pH and ionic strength of the elution buffer. The addition of stabilizing agents such as glycerol (up to 20%), or non-ionic detergents can also be beneficial. It is also recommended to perform a buffer exchange step immediately after elution to transfer the protein into a buffer that is optimal for its stability and downstream applications.
Data Presentation: Buffer Optimization
Optimizing buffer components is crucial for successful purification. The following tables provide recommended starting concentrations and ranges for key buffer additives.
Table 1: Imidazole Concentration Optimization
| Buffer | Starting Concentration (mM) | Optimization Range (mM) | Purpose |
| Lysis/Binding | 10-20 | 5-40 | Reduce non-specific binding of host proteins.[10] |
| Wash | 20-40 | 20-100 | Remove weakly bound contaminants.[6][10] |
| Elution | 250 | 250-500 | Elute the His-tagged target protein.[6][10] |
Table 2: Common Buffer Additives for Improved Purity and Stability
| Additive | Concentration Range | Purpose |
| NaCl | 300 mM - 2 M | Reduce non-specific ionic interactions.[5][7] |
| Glycerol | 10% - 50% (v/v) | Stabilize the protein and reduce non-specific hydrophobic interactions.[5] |
| Triton X-100 / Tween 20 | 0.1% - 2% (v/v) | Reduce non-specific hydrophobic interactions. |
| β-mercaptoethanol | up to 20 mM | Prevent co-purification of proteins linked by disulfide bonds. |
Experimental Protocols
Protocol 1: Cell Lysis (Native Conditions)
-
Thaw the cell pellet expressing His-tagged this compound synthase on ice.
-
Resuspend the cells in ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Use 3-5 mL of buffer per gram of wet cell paste.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged this compound synthase.
Protocol 2: Ni-NTA Affinity Chromatography (Native Conditions)
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified cell lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).
-
Elute the His-tagged this compound synthase with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to determine the purity of the eluted protein.
Visualizations
The following diagrams illustrate key workflows and concepts in the purification of His-tagged this compound synthase.
Caption: Overview of the experimental workflow for this compound synthase purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. goldbio.com [goldbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-works.com [bio-works.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Stabilizing Pharmaceutical Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing pharmaceutical proteins, with a specific focus on enzymes.
Troubleshooting Guides
Issue: Loss of Enzymatic Activity After Formulation
Possible Cause: Suboptimal buffer conditions (pH, ionic strength).
Troubleshooting Steps:
-
Verify pH: Ensure the buffer pH is optimal for your specific enzyme's activity and stability. Even minor pH shifts can lead to denaturation and loss of function.
-
Adjust Ionic Strength: The concentration of salts in the formulation can impact enzyme stability. High ionic strength can lead to "salting out" and aggregation, while very low ionic strength may not sufficiently shield charged residues, leading to electrostatic interactions and aggregation.
-
Buffer Species: Some buffer components can interact with the enzyme or its cofactors. For example, phosphate (B84403) buffers may inhibit certain kinases.[1] Consider screening a panel of buffers (e.g., citrate, acetate, histidine, Tris) to identify the most suitable one for your enzyme.[1]
Possible Cause: Proteolytic degradation by contaminating proteases.
Troubleshooting Steps:
-
Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your purification and formulation buffers to minimize degradation by endogenous proteases.
-
Purification Strategy: Optimize your purification protocol to remove contaminating proteases effectively. Techniques like affinity chromatography can be highly specific.
-
Host Cell Line Selection: If using a recombinant expression system, consider engineered cell lines with reduced protease expression.
Issue: Observation of Protein Aggregates in the Formulation
Possible Cause: Physical instability leading to unfolding and aggregation.
Troubleshooting Steps:
-
Introduce Stabilizing Excipients:
-
Sugars (e.g., sucrose (B13894), trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the enzyme during freezing and drying by forming a glassy matrix.[2][3]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches on the protein surface.[4][5][6]
-
Surfactants (e.g., Polysorbate 80, Polysorbate 20): These non-ionic surfactants prevent surface-induced aggregation at the air-water and container-water interfaces.[7][8][9]
-
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Determine the optimal concentration range for your enzyme.
-
Control Temperature: Avoid temperature fluctuations and exposure to high temperatures, which can induce unfolding and subsequent aggregation.
Issue: Poor Recovery or Activity after Lyophilization
Possible Cause: Inadequate lyophilization cycle or formulation.
Troubleshooting Steps:
-
Optimize the Lyophilization Cycle: The freezing rate, primary drying temperature and pressure, and secondary drying temperature and duration are critical parameters. A suboptimal cycle can lead to collapse of the cake structure and loss of protein integrity.
-
Screen Cryoprotectants/Lyoprotectants: The choice and concentration of excipients are crucial for protecting the enzyme during the stresses of freezing and drying. Sugars like sucrose and trehalose (B1683222) are commonly used.
-
Ensure Proper Reconstitution: Use the correct reconstitution buffer and gentle mixing to avoid foaming and denaturation. The final protein concentration after reconstitution should also be within the stable range.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of enzyme degradation in a pharmaceutical formulation?
A1: Enzymes in pharmaceutical formulations can degrade through two primary pathways:
-
Physical Instability: This involves changes to the protein's higher-order structure (secondary, tertiary, and quaternary). Common manifestations include denaturation (unfolding), aggregation (clumping of protein molecules), and adsorption to surfaces.[1] These changes are often triggered by environmental stresses like temperature fluctuations, agitation, and exposure to interfaces.
-
Chemical Instability: This involves the covalent modification of the protein's primary structure. Key chemical degradation pathways include oxidation of susceptible amino acid residues (like methionine and cysteine), deamidation of asparagine and glutamine residues, and hydrolysis of the peptide backbone.[1]
Q2: How do excipients stabilize enzymes?
A2: Excipients stabilize enzymes through various mechanisms:
-
Sugars (Sucrose, Trehalose): They form a rigid, amorphous glassy matrix during lyophilization, which restricts protein mobility and prevents unfolding. In solution, they are preferentially excluded from the protein surface, which favors the compact, native state.
-
Amino Acids (Arginine): Arginine's unique side chain allows it to interact with both hydrophobic and charged regions on the protein surface, thereby masking aggregation-prone sites and increasing protein solubility.[4][5][6]
-
Surfactants (Polysorbates): These molecules accumulate at interfaces (air-liquid, liquid-solid) and prevent the protein from adsorbing and unfolding at these surfaces.[7][8][9]
-
Buffers: Maintain a stable pH, which is critical for preserving the native charge distribution and conformation of the enzyme.
Q3: What is the purpose of a forced degradation study?
A3: A forced degradation study, or stress testing, involves subjecting the enzyme formulation to harsh conditions (e.g., high temperature, extreme pH, light exposure, oxidation) to deliberately induce degradation.[11] The primary purposes of these studies are to:
-
Identify potential degradation products and pathways.
-
Develop and validate stability-indicating analytical methods that can detect and quantify these degradation products.
-
Understand the intrinsic stability of the enzyme and inform formulation and packaging development.
Quantitative Data on Stabilizing Excipients
| Excipient | Enzyme/Protein Class | Typical Concentration Range | Purpose | Reference(s) |
| Sucrose | Lysozyme | 0-0.25 M | Cryoprotectant, Lyoprotectant, Stabilizer in solution | [12][13] |
| Trehalose | Lactate (B86563) Dehydrogenase | ~300 mM | Cryoprotectant, Lyoprotectant, improved storage stability | [3][14] |
| Arginine | General (prevents aggregation) | 50 mM - 2 M | Aggregation suppressor, enhances solubility | [4][5][6][15] |
| Polysorbate 80 | Monoclonal Antibodies | 0.005% - 0.1% (w/v) | Prevents surface-induced aggregation | [7][8][11][16][17] |
| Polysorbate 20 | Monoclonal Antibodies | 0.001% - 0.1% (w/v) | Prevents surface-induced aggregation | [17] |
Experimental Protocols
Protocol 1: Determination of Protein Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system with a UV detector.
-
Equilibrate a suitable size-exclusion column (e.g., with a pore size of ~300 Å for monoclonal antibodies and similarly sized enzymes) with the mobile phase.
-
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). The salt is crucial to minimize non-specific ionic interactions between the protein and the stationary phase.
-
Filter the mobile phase through a 0.22 µm filter and degas it before use.
-
-
Sample Preparation:
-
Dilute the enzyme sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 10-50 µL) onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile at 280 nm (for protein absorbance).
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earlier), monomer (main peak), and fragments (eluting later).
-
Integrate the peak areas to determine the percentage of each species.
-
For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be coupled with the SEC system (SEC-MALS).[18][19]
-
Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of an enzyme, which is a measure of its conformational stability.
Methodology:
-
Sample Preparation:
-
Dialyze the enzyme sample extensively against the formulation buffer to ensure a perfect match between the sample and reference buffers.
-
Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm). The typical concentration range is 0.5-2.0 mg/mL.[1]
-
Degas both the protein sample and the reference buffer immediately before the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the DSC cells with a suitable cleaning solution followed by extensive rinsing with water.
-
Load the reference cell with the dialysis buffer and the sample cell with the protein solution.
-
-
DSC Scan:
-
Equilibrate the system at a starting temperature well below the expected unfolding transition (e.g., 20°C).
-
Scan to a final temperature well above the transition (e.g., 100°C) at a constant scan rate (e.g., 60-90 °C/hour).[1]
-
After the first scan, cool the sample and perform a second scan to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve of the protein.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm (the temperature at the peak of the endotherm) and the calorimetric enthalpy (ΔHcal) of unfolding.
-
Protocol 3: Lyophilization Cycle for a Model Enzyme (e.g., Recombinant Human DNase)
Objective: To freeze-dry an enzyme formulation to enhance its long-term stability.
Methodology:
-
Formulation Preparation:
-
Prepare the enzyme in a formulation buffer containing a cryoprotectant/lyoprotectant (e.g., 5% sucrose) and a bulking agent (e.g., 2% mannitol).
-
Aseptically fill the formulation into lyophilization vials and partially insert stoppers.
-
-
Freezing:
-
Load the vials onto the lyophilizer shelves pre-cooled to 5°C.
-
Ramp the shelf temperature down to -45°C at a controlled rate (e.g., 1°C/minute).
-
Hold at -45°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -25°C and hold for an extended period (e.g., 24-48 hours) until all the ice has sublimated. The product temperature should remain below its collapse temperature.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to 25°C over several hours.
-
Maintain the low pressure and hold at 25°C for an additional 8-12 hours to remove residual bound water.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Fully stopper the vials under vacuum or the inert atmosphere.
-
Remove the vials from the lyophilizer and seal with aluminum crimp caps.
-
Visualizations
Caption: Major pathways of enzyme instability.
Caption: Workflow for assessing enzyme stability.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not only an inhibitor: Trehalose enhances the catalytic action exerted on oxaloacetate by rabbit lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of polysorbate 80 concentration on thermal and photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leukocare.com [leukocare.com]
- 10. betalifesci.com [betalifesci.com]
- 11. Effect of polysorbate 80 quality on photostability of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of lactate dehydrogenase following freeze thawing and vacuum-drying in the presence of trehalose and borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
Improving the yield of emodinanthrone through fungal elicitor selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of fungal elicitors to improve the yield of emodin (B1671224) anthrone (B1665570), a key precursor in the biosynthesis of many valuable secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are fungal elicitors and how do they increase emodin anthrone yield?
A1: Fungal elicitors are biologically active molecules derived from fungi that stimulate defense responses in plant cells.[1][2] These molecules, which include polysaccharides (chitin, glucans), proteins, glycoproteins, and cell wall fragments, are recognized by plant cell receptors, triggering a cascade of signaling events.[1][3][4] This defense response often involves the activation of secondary metabolic pathways, leading to the increased synthesis and accumulation of compounds like emodin anthrone.[3][5] The process mimics a natural plant-pathogen interaction, switching on the plant's chemical defense factory.[2]
Q2: Which fungal species are commonly used to prepare elicitors?
A2: A wide range of fungi, including both pathogenic and endophytic species, have been successfully used. Commonly cited examples include species from Aspergillus (e.g., A. niger), Trichoderma, Penicillium, and Fusarium.[2][6] Endophytic fungi, which live symbiotically within plant tissues, are also a significant source of effective elicitors.[3][5] The choice of fungus can significantly impact the type and quantity of the secondary metabolite produced.[7]
Q3: What is the general mechanism by which plant cells perceive fungal elicitors to produce emodin anthrone?
A3: The process begins with the recognition of the elicitor molecule by specific receptors on the plant cell membrane. This recognition triggers a complex signal transduction network. Key signaling pathways involved include the Mitogen-Activated Protein Kinase (MAPK) cascade and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway.[8][9][10] These pathways relay the initial signal, leading to the generation of secondary messengers like nitric oxide (NO) and jasmonic acid (JA).[11] Ultimately, these signals activate specific transcription factors that upregulate the expression of genes encoding key enzymes in the emodin anthrone biosynthesis pathway, which is part of the polyketide pathway.[2][12]
Q4: Can elicitation negatively impact my cell cultures?
A4: Yes. Elicitation is a stress response. While it can boost secondary metabolite production, high elicitor concentrations or prolonged exposure can lead to hypersensitive reactions, resulting in cell browning, growth inhibition, or even cell death.[6] It is crucial to optimize the elicitor concentration and the duration of the treatment to find a balance between maximizing yield and maintaining cell viability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Increase in Emodin Anthrone Yield | 1. Ineffective Elicitor: The chosen fungal species may not produce the specific eliciting molecules for the target plant cell line. 2. Suboptimal Concentration: The elicitor concentration may be too low to induce a response or too high, causing cellular damage. 3. Incorrect Timing: Elicitors are most effective when added during a specific growth phase (often mid-to-late exponential phase).[7] 4. Degraded Elicitor: Improper preparation or storage may have degraded the active components. | 1. Screen Different Fungi: Test elicitors from several different fungal species (e.g., Aspergillus, Trichoderma, Penicillium) to find the most effective one.[7] 2. Optimize Concentration: Perform a dose-response experiment, testing a range of elicitor concentrations (e.g., 10, 25, 50, 100 mg/L). 3. Optimize Timing: Add the elicitor at different time points in the culture growth cycle (e.g., day 5, 7, 10) and vary the exposure time.[7] 4. Prepare Fresh Elicitor: Prepare fresh elicitor solution before each experiment and store stock preparations at 4°C for short-term use.[1] |
| Cell Culture Browning and Death | 1. Elicitor Toxicity: The elicitor concentration is too high, leading to a hypersensitive response and cell death. 2. Contamination: The fungal elicitor preparation may be contaminated with other microbial components. | 1. Reduce Elicitor Concentration: Lower the concentration of the elicitor significantly and perform a new dose-response curve. 2. Reduce Exposure Time: Shorten the duration the cells are in contact with the elicitor. 3. Ensure Sterility: Filter-sterilize the elicitor preparation through a 0.22 µm filter before adding it to the plant cell culture.[1] |
| Inconsistent Results Between Experiments | 1. Variability in Elicitor Preparation: Different batches of fungal culture may produce different amounts or types of eliciting molecules. 2. Inconsistent Cell Culture State: The physiological state and age of the plant cell culture at the time of elicitation were not consistent. 3. Inaccurate Quantification: Issues with the extraction or analytical method (e.g., HPLC, spectroscopy) for emodin anthrone. | 1. Standardize Elicitor Preparation: Follow a highly standardized protocol for growing the fungus and preparing the elicitor. Prepare a large, single batch of elicitor for a series of experiments if possible. 2. Standardize Cell Inoculum: Start each experiment with a consistent amount of cells from a culture of the same age and subculture number. 3. Validate Analytical Methods: Ensure your methods for extraction and quantification are validated for reproducibility and accuracy. Use internal standards for analysis. |
Quantitative Data Summary
The following tables summarize representative data on the enhancement of secondary metabolite production using fungal elicitors.
Table 1: Effect of Different Fungal Elicitors on Secondary Metabolite Yield in Various Plant Cell Cultures
| Fungal Elicitor Source | Plant Species | Target Metabolite | Elicitor Conc. | Fold Increase vs. Control | Reference |
| Trichoderma atroviride | Panax quinquefolius | Ginsenoside | Culture Filtrate | 3.2 | [2] |
| Colletotrichum gloeosporioides | Corylus avellana | Paclitaxel | 10% (v/v) | 4.1 | [2] |
| Aspergillus niger | Daucus carota | Anthocyanins | Water-soluble extract | Not specified | [2] |
| Mucor mucedo | Xanthophyllomyces dendrorhous | Total Carotenoids | 30 mg/L | ~1.8 | [13] |
| Rhodotorula glutinis | Xanthophyllomyces dendrorhous | Astaxanthin (B1665798) | 30 mg/L | ~1.9 | [13] |
Table 2: Example of Medium Optimization and Phosphorus Supplementation for Emodin Production in Fungal Culture (Aspergillus favipes)
| Condition | Emodin Yield (mg/L) | Fold Increase vs. Initial |
| Initial Medium | ~16 mg/L | 1.0 |
| Optimized Medium | Not specified | - |
| Optimized + KH₂PO₄ (10 g/L) | 176.64 ± 4.03 mg/L | ~11.0 |
| Note: This data is for emodin production by a fungus, not a plant cell culture, but illustrates the significant yield improvements possible through optimizing nutritional factors.[14] |
Experimental Protocols
Protocol 1: Preparation of Fungal Elicitor from Mycelia
This protocol is adapted from methodologies described for preparing biotic elicitors.[1]
-
Fungal Culture: Inoculate the desired fungus (e.g., Aspergillus niger) into 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask.
-
Incubation: Incubate the culture at 25 ± 2°C on a rotary shaker at 120 rpm for 10-14 days.
-
Harvest Mycelia: Harvest the fungal mycelia by filtering the culture through Whatman No. 1 filter paper.
-
Washing: Wash the collected mycelia thoroughly with sterile deionized water to remove any remaining media components.
-
Homogenization: Transfer the washed mycelia to a sterile mortar and pestle. Add a small amount of liquid nitrogen and grind to a fine powder. Alternatively, homogenize the mycelia in a minimal volume of sterile water using a blender or homogenizer.
-
Autoclaving: Resuspend the homogenized mycelia in a known volume of deionized water (e.g., 5 g fresh weight in 100 mL). Autoclave the suspension at 121°C and 15 psi for 20 minutes. This process sterilizes the preparation and releases cell wall fragments.
-
Centrifugation: Allow the autoclaved suspension to cool, then centrifuge at 10,000 rpm for 15 minutes to pellet the solid debris.
-
Collection and Storage: Collect the supernatant, which contains the soluble elicitor molecules. This is your elicitor stock solution. Determine the carbohydrate concentration for standardization if desired. Store at 4°C until use.
Protocol 2: Elicitation of Plant Cell Suspension Cultures
-
Initiate Plant Cell Culture: Subculture your plant cell line into fresh liquid medium. Allow the cells to grow to the mid-exponential phase (typically 7-10 days, but this is cell-line dependent).
-
Prepare Elicitor: Thaw your frozen elicitor stock or use a freshly prepared solution. Filter-sterilize the elicitor through a 0.22 µm syringe filter before adding it to the sterile plant cell culture.
-
Add Elicitor: Aseptically add the sterile elicitor solution to the plant cell suspension cultures to achieve the desired final concentration (e.g., 50 mg/L carbohydrate equivalent). Also, include a control flask where an equal volume of sterile water is added instead of the elicitor.
-
Incubate: Return the flasks to the incubator under their normal growth conditions.
-
Harvesting: Harvest the cells and the medium separately at specific time points after elicitation (e.g., 24, 48, 72, 96 hours) by filtration.
-
Analysis:
-
Measure the fresh and dry weight of the harvested cells to assess the impact on growth.
-
Freeze-dry the cell biomass for subsequent extraction.
-
Perform a solvent extraction (e.g., with methanol (B129727) or ethanol) of the dried cells to isolate secondary metabolites.
-
Analyze the extract for emodin anthrone content using an appropriate analytical method such as HPLC or LC-MS.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by fungal elicitors.
Caption: Fungal elicitor signal transduction pathway.
Experimental Workflow
This diagram outlines the logical steps for an experiment designed to improve emodin anthrone yield.
Caption: Workflow for fungal elicitor selection.
Emodin Anthrone Biosynthesis Overview
This diagram shows the simplified polyketide pathway leading to emodin anthrone and its conversion to emodin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Secondary Metabolite Production in Medicinal Plants Using Endophytic Elicitors: A Case Study of Centella asiatica (Apiaceae) and Asiaticoside (Chapter 14) - Endophytes for a Growing World [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of fungal elicitors to increase indole alkaloid accumulation in catharanthus roseus suspension cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nitric Oxide Mediates the Fungal Elicitor-Induced Hypericin Production of Hypericum perforatum Cell Suspension Cultures through a Jasmonic-Acid-Dependent Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of different fungal elicitors on growth, total carotenoids and astaxanthin formation by Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Emodinanthrone and Other Key Anthraquinone Precursors
A detailed guide for researchers, scientists, and drug development professionals on the biosynthesis, experimental protocols, and biological activities of emodinanthrone, emodin (B1671224), chrysophanol, aloe-emodin, and rhein (B1680588).
This guide provides a comprehensive comparison of this compound and other prominent anthraquinone (B42736) precursors, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Anthraquinones are a class of aromatic compounds with a diverse range of biological activities, making their precursors subjects of intense scientific interest. This document delves into their biosynthesis, provides detailed experimental protocols for their extraction and analysis, and presents a comparative analysis of their anticancer properties, supported by quantitative data and visualizations of their signaling pathways.
Comparative Analysis of Biosynthesis and Anticancer Activity
The biosynthesis of these anthraquinones primarily follows the polyketide pathway in both fungi and plants. This compound is a key intermediate in the biosynthesis of emodin. The structural similarities and differences between these precursors contribute to their varied biological effects. A comparative summary of their properties and anticancer activity is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biosynthetic Origin | Anticancer Activity (IC50) on HeLa Cells (µM) | Anticancer Activity (IC50) on HepG2 Cells (µM) |
| This compound | C₁₅H₁₂O₄ | 256.25 | Fungal Polyketide Pathway | Data not available | Data not available |
| Emodin | C₁₅H₁₀O₅ | 270.24 | Fungal and Plant Polyketide Pathway | ~25-50[1] | ~20-40[1] |
| Chrysophanol | C₁₅H₁₀O₄ | 254.24 | Fungal and Plant Polyketide Pathway | >100 | >100 |
| Aloe-Emodin | C₁₅H₁₀O₅ | 270.24 | Plant Polyketide Pathway | ~15-30[2] | ~20-40[2] |
| Rhein | C₁₅H₈O₆ | 284.22 | Plant Polyketide Pathway | ~50-100 | ~50-100 |
Note: IC50 values are approximate ranges compiled from multiple sources and can vary based on experimental conditions. Direct head-to-head comparative studies under identical conditions are limited.
Experimental Protocols
Fungal Fermentation and Extraction of this compound
This protocol outlines the submerged fermentation of an this compound-producing fungus, such as certain Aspergillus species, and the subsequent extraction and purification of the target compound.
Materials:
-
This compound-producing fungal strain (e.g., Aspergillus sp.)
-
Potato Dextrose Broth (PDB) medium
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a fungal slant into 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to prepare the seed culture.
-
Submerged Fermentation: Inoculate 5 mL of the seed culture into 500 mL of PDB medium in a 1 L Erlenmeyer flask. Incubate at 28°C and 150 rpm for 7-10 days.[3][4]
-
Mycelia and Broth Separation: After incubation, separate the fungal mycelia from the culture broth by centrifugation at 5000 x g for 15 minutes.
-
Extraction from Mycelia:
-
Wash the mycelia with distilled water and then lyophilize.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with ethyl acetate (3 x 500 mL) at room temperature with shaking for 24 hours.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Extraction from Broth:
-
Extract the culture broth with an equal volume of ethyl acetate (3 x 500 mL) in a separatory funnel.
-
Combine the organic layers and evaporate to dryness.
-
-
Purification by Column Chromatography:
-
Dissolve the crude extracts from both mycelia and broth in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol (B129727) mixture).
-
Pack a silica gel column with hexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
HPLC Quantification of Anthraquinone Precursors
This method allows for the simultaneous quantification of emodin, chrysophanol, aloe-emodin, and rhein.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B).
-
0-5 min: 60% A, 40% B
-
5-20 min: Gradient to 90% A, 10% B
-
20-25 min: Hold at 90% A, 10% B
-
25-30 min: Return to 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of emodin, chrysophanol, aloe-emodin, and rhein in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extracted and purified samples in methanol to a known concentration. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the calibration curve to determine the concentration of each anthraquinone in the samples.
Signaling Pathway Visualizations
The biological activity of these anthraquinone precursors is often attributed to their interaction with key cellular signaling pathways. Below are diagrams of pathways known to be modulated by emodin, aloe-emodin, chrysophanol, and rhein, generated using Graphviz.
Caption: Emodin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Aloe-Emodin inhibits the HER2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhancement of Emodin Production by Medium Optimization and KH2PO4 Supplementation in Submerged Fermentation of Marine-Derived Aspergillus favipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 7. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Emodinanthrone Oxygenase in Emodin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic and non-enzymatic conversion of emodinanthrone to emodin (B1671224), a critical step in the biosynthesis of the pharmacologically significant anthraquinone (B42736), emodin. We will delve into the role of this compound oxygenase, compare its activity with alternative enzymatic pathways and spontaneous oxidation, and provide detailed experimental protocols for validation studies.
Introduction to Emodin Biosynthesis
Emodin is a naturally occurring anthraquinone with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In many fungi, such as Aspergillus terreus, emodin is synthesized via the polyketide pathway. A key terminal step in this pathway is the oxidation of this compound to emodin. While this conversion can occur spontaneously in the presence of oxygen, it is significantly accelerated by a dedicated enzyme, this compound oxygenase. The gene encoding a true this compound oxygenase, gedH, has been identified in the geodin (B1663089) biosynthetic pathway and is homologous to hypC from the aflatoxin pathway.[1]
Comparative Analysis of this compound Conversion
The conversion of this compound to emodin can be achieved through three primary routes: catalysis by a dedicated this compound oxygenase, catalysis by other non-specific oxygenases, or spontaneous, non-enzymatic oxidation. This section compares the available quantitative data for these alternatives.
Table 1: Comparison of Kinetic Parameters for this compound Oxidation
| Enzyme/Method | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Alternative Oxygenase: AknX | Streptomyces galilaeus | This compound | 10.1 ± 1.2 | 3.35 | Data not available | Data not available |
| Spontaneous Oxidation | - | This compound | Not Applicable | Significantly lower than enzymatic conversion | Data not available | Data not available |
| This compound Oxygenase (e.g., GedH) | Aspergillus terreus | This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
While direct kinetic comparisons are limited by the availability of data for a dedicated this compound oxygenase, qualitative evidence strongly supports the significantly higher efficiency of the enzymatic route. For a related compound, norsolorinic acid anthrone, the enzymatic conversion is complete in 1 hour, whereas the spontaneous conversion takes 24 hours. This suggests a substantial rate enhancement provided by the enzyme.
Impact of this compound Oxygenase on Emodin Yield
Gene knockout and overexpression studies are pivotal in validating the physiological role of an enzyme. While specific quantitative data for this compound oxygenase is sparse, related studies provide insights into the potential impact. For instance, the deletion of a cytochrome P450 gene in Aspergillus terreus resulted in a 1.8-fold increase in the production of physcion, a derivative of emodin. This highlights how manipulating oxidative enzymes in the pathway can significantly alter the final product yield. It is highly probable that the overexpression of a dedicated and efficient this compound oxygenase would lead to a substantial increase in emodin titers, while its knockout would lead to a significant reduction, with some residual production due to spontaneous oxidation.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the function of this compound oxygenase.
Protocol 1: Heterologous Expression and Purification of Fungal this compound Oxygenase (e.g., GedH)
This protocol is adapted from established methods for expressing and purifying similar fungal and bacterial oxygenases.[2][3]
-
Gene Cloning and Vector Construction:
-
Amplify the coding sequence of the putative this compound oxygenase gene (e.g., gedH) from the genomic DNA of the source organism (e.g., Aspergillus terreus) using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into an E. coli expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and confirm the sequence of the insert.
-
-
Protein Expression:
-
Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Protocol 2: Spectrophotometric Assay for this compound Oxygenase Activity
This assay measures the enzymatic conversion of this compound to emodin by monitoring the increase in absorbance at 490 nm.[2]
-
Reagents and Materials:
-
Purified this compound oxygenase.
-
This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO).
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Spectrophotometer and cuvettes.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 490 nm over time at a constant temperature (e.g., 30°C).
-
The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient for the conversion of this compound to emodin.
-
-
Kinetic Analysis:
-
To determine the Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Biosynthetic and Experimental Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Overview of the emodin biosynthesis pathway and the alternative mechanisms for the final oxidation step.
Caption: Experimental workflow for validating the function of this compound oxygenase.
Conclusion
The available evidence strongly indicates that this compound oxygenase plays a crucial role in the efficient biosynthesis of emodin by significantly accelerating the oxidation of this compound. While spontaneous oxidation does occur, its rate is considerably slower. For researchers aiming to validate the function of a putative this compound oxygenase, the provided protocols for heterologous expression, purification, and enzymatic assays offer a robust framework. Further research is warranted to determine the specific kinetic parameters of dedicated fungal this compound oxygenases like GedH to enable a more precise quantitative comparison and to fully understand their catalytic mechanism. This knowledge will be invaluable for metabolic engineering efforts aimed at optimizing the production of emodin and its derivatives for pharmaceutical applications.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, Purification, and Characterization of AknX Anthrone Oxygenase, Which Is Involved in Aklavinone Biosynthesis in Streptomyces galilaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Emodinanthrone and Chrysophanol Anthrone as Biosynthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of emodinanthrone and chrysophanol (B1684469) anthrone (B1665570), two key intermediates in the biosynthesis of anthraquinones. While both are derived from the polyketide pathway, they represent distinct stages in the elaboration of a diverse family of natural products. This document outlines their biosynthetic relationship, supported by experimental evidence, and provides detailed experimental protocols for their study.
Biosynthetic Relationship: A Sequential Pathway
Contrary to being alternative intermediates, this compound and chrysophanol anthrone are sequential components of a biosynthetic pathway. This compound is an earlier precursor in the pathway that leads to emodin (B1671224), which is subsequently converted to chrysophanol and its corresponding anthrone. This relationship is primarily defined by the enzymatic dehydroxylation of the emodin scaffold to yield the chrysophanol scaffold.
The biosynthesis originates from the polyketide pathway, where a type III polyketide synthase (PKS), such as octaketide synthase (OKS), catalyzes the condensation of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide intermediate. This intermediate undergoes a series of cyclization and dehydration reactions to yield this compound. This compound is then oxidized to emodin. Subsequently, emodin can be dehydroxylated to form chrysophanol, a reaction catalyzed by a dehydrolase enzyme. Chrysophanol anthrone is the reduced form of chrysophanol and its immediate precursor through oxidation.
Recent research has confirmed that the deoxygenation of emodin is a crucial early step in the biosynthesis of many related fungal metabolites.[1] Isotopic labeling studies have demonstrated the efficient incorporation of emodin into chrysophanol, supporting this sequential pathway.[1]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the sequential relationship between this compound and chrysophanol anthrone in the biosynthesis of chrysophanol.
Comparative Data
While direct kinetic comparisons of the enzymatic steps involving this compound and chrysophanol anthrone in a single organism are not extensively documented, feeding experiments provide valuable insights into the efficiency of the conversion. A key study demonstrated that in the biosynthesis of secalonic acid D in Penicillium oxalicum, chrysophanol was incorporated 3.6 times more readily than emodin, indicating that the dehydroxylation of emodin to chrysophanol is a highly efficient and favored step in the pathway.[1]
| Intermediate | Precursor Of | Subsequent Product | Relative Incorporation Efficiency (Example) | Key Enzymatic Step |
| This compound | Emodin | Emodin | Not directly compared with chrysophanol anthrone | Oxidation |
| Chrysophanol Anthrone | Chrysophanol | Chrysophanol | 3.6x higher than emodin (for chrysophanol)[1] | Oxidation |
Experimental Protocols
The study of this compound and chrysophanol anthrone as biosynthetic intermediates relies on a combination of techniques to trace their formation and conversion. Below are detailed methodologies for key experiments.
Isotopic Labeling and NMR Analysis for Pathway Elucidation
This protocol outlines a general approach for tracing the polyketide origin of anthraquinones using 13C-labeled precursors.
Objective: To confirm the polyketide origin of emodin and chrysophanol and to determine the folding pattern of the polyketide chain.
Materials:
-
Fungal or plant cell culture capable of producing emodin and chrysophanol.
-
[1-13C]acetate and [1,2-13C2]acetate.
-
Culture medium (e.g., Potato Dextrose Broth for fungi).
-
Solvents for extraction (e.g., ethyl acetate (B1210297), chloroform, methanol).
-
Silica (B1680970) gel for column chromatography.
-
NMR spectrometer.
-
Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6).
Procedure:
-
Culturing and Precursor Feeding:
-
Inoculate the production organism into a suitable liquid culture medium.
-
After an initial growth phase (e.g., 2-3 days), introduce the 13C-labeled acetate precursor to the culture medium. The final concentration will need to be optimized but is typically in the range of 0.1-1 g/L.
-
Continue incubation for a period that allows for the biosynthesis and accumulation of the target anthraquinones (e.g., 7-14 days).
-
-
Extraction and Isolation:
-
Separate the mycelium/cells from the culture broth by filtration or centrifugation.
-
Extract the mycelium/cells and the culture broth separately with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate emodin and chrysophanol. Monitor fractions by thin-layer chromatography (TLC).
-
-
NMR Analysis:
-
Dissolve the purified compounds in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra.
-
For cultures fed with [1,2-13C2]acetate, the observation of coupled 13C signals (doublets) in the 13C NMR spectrum confirms the incorporation of intact acetate units and helps to elucidate the folding pattern of the polyketide chain.
-
HPLC-MS/MS for Quantification of this compound and Chrysophanol Anthrone
This protocol provides a general method for the quantification of anthraquinones and their anthrone precursors. Note that anthrones are often unstable and can readily oxidize to their corresponding anthraquinones; therefore, sample handling should be performed expeditiously and with protection from light and oxygen where possible.
Objective: To quantify the levels of this compound, emodin, chrysophanol anthrone, and chrysophanol in a biological extract.
Materials:
-
Biological extract (from fungal/plant culture).
-
Reference standards for emodin and chrysophanol (and for anthrones if available).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or acetic acid.
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
C18 reversed-phase HPLC column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the biological extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare a series of standard solutions of known concentrations for emodin and chrysophanol to generate a calibration curve.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (example):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Select specific precursor-to-product ion transitions for each analyte. For example:
-
Emodin: m/z 269 -> 225, 241
-
Chrysophanol: m/z 253 -> 225, 209
-
(Transitions for anthrones would need to be determined experimentally but would correspond to their respective molecular ions and characteristic fragments).
-
-
-
-
Data Analysis:
-
Identify the peaks for each compound in the chromatogram based on their retention times and specific MRM transitions compared to the standards.
-
Quantify the amount of each compound by comparing the peak area to the calibration curve generated from the reference standards.
-
Conclusion
This compound and chrysophanol anthrone are not competing intermediates but rather occupy sequential positions in the biosynthesis of chrysophanol and related anthraquinones. This compound serves as an early precursor to the emodin core structure. The subsequent dehydroxylation of emodin to form chrysophanol is a key diversification step in this biosynthetic pathway. Understanding this sequential relationship is crucial for metabolic engineering efforts aimed at the targeted production of specific anthraquinone derivatives. The provided experimental protocols offer a foundation for researchers to investigate these pathways in their own biological systems of interest.
References
A Comparative Analysis of the Cytotoxic Effects of Emodin and Aloe-Emodin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Emodin (B1671224) and its naturally occurring analogue, aloe-emodin (B1665711), are anthraquinone (B42736) compounds that have garnered significant interest in oncological research due to their demonstrated cytotoxic effects against various cancer cell lines. While both compounds share a core structural similarity, variations in their functional groups lead to differences in their biological activity and mechanisms of action. This guide provides a comparative overview of the cytotoxicity of emodin and aloe-emodin, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Note: This guide uses aloe-emodin as a comparative compound to emodin. Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone) is a derivative of emodinanthrone and is structurally similar to emodin, with the primary difference being the presence of a hydroxymethyl group.
Quantitative Cytotoxicity Data
The cytotoxic effects of emodin and aloe-emodin have been evaluated across various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50) and cell viability percentages. The following tables summarize key findings from comparative studies.
Table 1: Comparative IC50 Values of Emodin and Aloe-Emodin in Cancer Cell Lines
| Cell Line | Cancer Type | Emodin IC50 (µM) | Aloe-Emodin IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 35.62 | 9.872 | [1] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 35.27 | 12.85 | [1] |
| COLO 800 | Melanoma | ~40 | ~15 | [2] |
| COLO 794 | Melanoma | ~40 | ~15 | [2] |
| A375 | Melanoma | ~40 | ~15 | [2] |
| AGS | Gastric Adenocarcinoma | - | 19.03 ± 0.25 | [3] |
| HL-60 | Promyelocytic Leukemia | - | 20.93 ± 1.96 | [3] |
| K562 | Chronic Myelogenous Leukemia | - | 60.98 ± 0.90 | [3] |
| HCT116 | Colon Carcinoma | - | >150 | [3] |
Table 2: Comparative Cell Viability after Treatment with Emodin and Aloe-Emodin
| Cell Line | Compound | Concentration (µM) | Cell Viability (%) | Reference |
| MUG-Mel2 | Emodin | 20 | 79 | [4] |
| MUG-Mel2 | Aloe-Emodin | 20 | 74 | [4] |
| SCC-25 | Emodin | 20 | 74 | [4] |
| SCC-25 | Aloe-Emodin | 20 | 69 | [4] |
| HaCaT (Normal) | Emodin | 20 | 89 | [4] |
| HaCaT (Normal) | Aloe-Emodin | 20 | 85 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of emodin and aloe-emodin cytotoxicity.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MUG-Mel2 (melanoma), SCC-25 (squamous cell carcinoma), and MCF-7 (breast cancer) are commonly used. A non-cancerous cell line like HaCaT (human keratinocytes) is often included as a control.
-
Culture Conditions: Cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Preparation: Emodin and aloe-emodin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Seeding: For cytotoxicity assays, cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 1.5 x 10^4 cells per well and allowed to adhere overnight.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of emodin or aloe-emodin. Control groups include untreated cells and cells treated with the vehicle (DMSO) alone. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, add 10-20 µL of the MTT stock solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentrations.
Signaling Pathways and Mechanisms of Action
Both emodin and aloe-emodin exert their cytotoxic effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.
Emodin Signaling Pathways
Emodin has been shown to induce apoptosis and inhibit cell migration through its interaction with several key signaling cascades. Notably, it can suppress the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9][10] Emodin also impacts the MAPK and NF-κB signaling pathways, which are involved in inflammation and cell growth.[10][11]
References
- 1. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study on the Anticancer Drug Potential of a Lectin Purified from Aloe Vera and Aloe-Emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the mechanism of tumor cell entry of aloe‐emodin, a natural compound endowed with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Emodin inhibits tumor cell migration through suppression of the phosphatidylinositol 3-kinase-Cdc42/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
Emodinanthrone vs. Its Oxidized Counterpart, Emodin: A Comparative Analysis of Antioxidant Activity
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development and Life Sciences
This publication provides a detailed comparison of the antioxidant activities of emodinanthrone and its principal oxidized product, emodin (B1671224). This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data to elucidate the therapeutic potential of these compounds.
Executive Summary
This compound, an anthrone, and its oxidized form, emodin, an anthraquinone, are natural compounds with a range of pharmacological activities. While both exhibit antioxidant properties, their efficacy and mechanisms of action differ significantly. This guide synthesizes available data to present a clear comparison of their free-radical scavenging capabilities and their influence on cellular antioxidant pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and emodin has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies.
| Compound | Assay | IC50 Value (µM) | Relative Antioxidant Activity |
| Anthrone (representing this compound) | DPPH Radical Scavenging | 62 ± 2[1] | High |
| Emodin | DPPH Radical Scavenging | >100 (Slight activity)[2] | Low to Moderate |
| Rhein Anthrone | DPPH Radical Scavenging | 76 ± 6[1] | High |
| Aloe-emodin | Inhibition of Linoleic Acid Peroxidation | Lower than Emodin[3] | Higher than Emodin |
| Rhein | Inhibition of Linoleic Acid Peroxidation | Lower than Emodin[3] | Higher than Emodin |
| Anthrone | Inhibition of Linoleic Acid Peroxidation | 95% inhibition at 200 ppm[3] | Very High |
| Emodin | Inhibition of Linoleic Acid Peroxidation | 36% inhibition at 200 ppm[3] | Moderate |
| Anthrone | Hydroxyl Radical Scavenging | 26.2% at 0.25 mg/ml[3] | Moderate |
| Emodin | Hydroxyl Radical Scavenging | 41.8% at 0.25 mg/ml[3] | High |
Note: Data for "anthrone" is used as a proxy for this compound as it is the parent compound of the same chemical class and direct comparative studies on this compound are limited. The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or emodin).
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: The absorbance is measured at 734 nm.
-
Calculation of scavenging activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Signaling Pathway Analysis
Emodin and the Nrf2 Signaling Pathway
Emodin has been shown to exert part of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like emodin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
References
A Comparative Guide to the Quantification of Emodinanthrone: UPLC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of emodinanthrone with two alternative techniques: UV-Vis Spectrophotometry and Voltammetry. The information presented is intended to assist researchers in selecting the most appropriate analytical method based on their specific experimental needs, considering factors such as sensitivity, selectivity, cost, and throughput.
Methodology Comparison
The selection of an analytical method for the quantification of this compound, a bioactive anthraquinone (B42736) derivative, is critical for accuracy and reliability in research and drug development. While UPLC-MS/MS stands out for its superior sensitivity and selectivity, alternative methods like UV-Vis Spectrophotometry and Voltammetry offer advantages in terms of simplicity and cost-effectiveness.
UPLC-MS/MS: The Gold Standard
UPLC-MS/MS is a powerful analytical technique that combines the separation capabilities of Ultra-Performance Liquid Chromatography with the sensitive and selective detection of tandem mass spectrometry. This method is highly specific and can accurately quantify this compound even in complex matrices.
UV-Vis Spectrophotometry: A Cost-Effective Alternative
UV-Vis Spectrophotometry is a widely accessible technique that measures the absorption of light by a substance. For emodin (B1671224) and its derivatives, a simple and reproducible UV spectroscopic method has been developed for its estimation.[1][2] This method is advantageous for its simplicity, low cost, and high throughput, making it suitable for routine analysis and screening purposes.
Voltammetry: An Electrochemical Approach
Electrochemical methods, such as differential pulse voltammetry and square wave voltammetry, offer a sensitive and rapid alternative for the determination of emodin.[3][4] These techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. Voltammetric methods are known for their high sensitivity, with detection limits in the nanomolar range, and can be applied to the analysis of emodin in various samples, including herbal drugs and biological fluids.[3][5]
Quantitative Performance Data
The following tables summarize the key performance parameters of the UPLC-MS/MS method and its alternatives for the quantification of emodin and related compounds. These values are compiled from various studies and are presented to facilitate a direct comparison.
Table 1: UPLC-MS/MS Method Performance
| Parameter | Reported Values |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.07 - 0.11 µg/mL |
| Limit of Quantification (LOQ) | 0.20 - 0.34 µg/mL |
| Accuracy (% Recovery) | 89 - 118% |
| Precision (% RSD) | ≤ 5.78% |
Note: Data compiled from various sources on emodin and aloe-emodin (B1665711) analysis.
Table 2: UV-Vis Spectrophotometry Method Performance
| Parameter | Reported Values |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.278 - 0.41 µg/mL |
| Limit of Quantification (LOQ) | 1.25 - 26.518 µg/mL |
| Accuracy (% Recovery) | 98.78 - 100.38% |
| Precision (% RSD) | 0.129 - 0.325% |
Note: Data compiled from various sources on emodin and aloe-emodin analysis.[6][7][8]
Table 3: Voltammetric Method Performance
| Parameter | Reported Values |
| Linearity Range | 2.0 x 10⁻⁷ - 8.0 x 10⁻⁶ mol/L |
| Limit of Detection (LOD) | 1.5 x 10⁻⁹ mol/L |
| Precision (% RSD) | 3.3% |
Note: Data compiled from various sources on emodin and aloe-emodin analysis.[3][5][9]
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
UPLC-MS/MS Method Protocol
-
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol, acetonitrile).
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Dilute the filtered extract to a concentration within the linear range of the instrument.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound should be determined by direct infusion of a standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Quantification:
-
Generate a calibration curve using a series of this compound standards of known concentrations.
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
-
UV-Vis Spectrophotometry Method Protocol
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to a known concentration.
-
Ensure the final concentration falls within the linear range of the assay.
-
-
Instrumental Analysis:
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Voltammetry Method Protocol
-
Sample and Electrode Preparation:
-
Prepare a supporting electrolyte solution (e.g., 0.1 M HAc solution).
-
Dissolve the sample in the supporting electrolyte.
-
Use a three-electrode system with a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Polish the working electrode before each measurement.
-
-
Voltammetric Analysis:
-
Use a potentiostat capable of performing techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
Apply a potential waveform to the working electrode and measure the resulting current.
-
Optimize parameters such as pulse amplitude, pulse width, and scan rate.
-
-
Quantification:
-
Record the voltammograms for a series of standard solutions of this compound.
-
Construct a calibration curve by plotting the peak current against the concentration.
-
Measure the peak current of the sample and determine its concentration from the calibration curve.
-
Visualizing the UPLC-MS/MS Workflow
The following diagram illustrates the key steps involved in the UPLC-MS/MS quantification of this compound.
Caption: UPLC-MS/MS experimental workflow for this compound quantification.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification. The optimal choice will depend on the specific requirements of the research, including the need for sensitivity, selectivity, sample throughput, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. "Study of Electrochemistry of Aloe-emodin and Determination of It with " by Xin-hua LIN, Li-ying HUANG et al. [jelectrochem.xmu.edu.cn]
Comparative study of emodinanthrone production in different fungal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emodin (B1671224) anthrone (B1665570) production across various fungal strains, offering valuable insights for the selection of promising candidates for biotechnological applications. Emodin and its direct precursor, emodin anthrone, are fungal secondary metabolites of significant interest due to their wide range of biological activities, including antiviral, antifungal, antitumor, and anti-inflammatory properties.[1][2] The biosynthesis of these compounds in fungi follows the polyketide pathway.[1][3] This guide summarizes quantitative data on emodin production, details relevant experimental protocols, and visualizes the biosynthetic pathway to aid in research and development efforts.
Comparative Production of Emodin in Different Fungal Strains
While direct comparative studies on emodin anthrone production are limited, data on emodin yields in various fungal strains provide a strong indicator of their potential for producing the precursor. The following table summarizes reported emodin yields from different fungal species.
| Fungal Strain | Reported Emodin Yield | Reference |
| Aspergillus flavipes HN4-13 (mutant strain M1440) | 178.6 ± 7.80 mg/L | [4] |
| Aspergillus ochraceus | 1.453 mg/L | [5] |
| Penicillium sp. | Emodin isolated (yield not specified) | |
| Cercosporella sp. | Emodin isolated (yield not specified) | |
| Aspergillus terreus | Emodin is a known intermediate in the biosynthesis of other compounds like geodin. | [1] |
| Talaromyces islandicus (formerly Penicillium islandicum) | Emodin formation from acetate (B1210297) demonstrated. | [1] |
Note: Emodin anthrone is a direct precursor to emodin and its presence is often transient.[1] Higher yields of emodin are indicative of a productive biosynthetic pathway for emodin anthrone.
Experimental Protocols
The following sections detail standardized methodologies for the cultivation of fungal strains, and the extraction and quantification of emodin and emodin anthrone, based on established laboratory practices.
Fungal Cultivation for Emodin Production
This protocol outlines a general procedure for the cultivation of filamentous fungi, such as Aspergillus and Penicillium species, for the production of secondary metabolites like emodin.
Materials:
-
Selected fungal strain
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox broth)
-
Sterile culture flasks
-
Incubator shaker
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small amount of mycelium or spores from a stock culture to a fresh agar (B569324) plate (e.g., Potato Dextrose Agar).
-
Incubate at the optimal temperature for the specific strain (typically 25-30°C) until sufficient growth is observed.
-
Prepare a spore suspension or use agar plugs as inoculum for the liquid culture.
-
-
Fermentation:
-
Autoclave the liquid fermentation medium in culture flasks.
-
After cooling, inoculate the sterile medium with the prepared fungal inoculum.
-
Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed (e.g., 150-200 rpm) for a specified period (typically 7-14 days).
-
-
Harvesting:
-
After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation. The broth and mycelium can be processed separately for extraction.
-
Extraction of Emodin and Emodin Anthrone
This protocol describes a general method for extracting emodin and its anthrone from fungal cultures.
Materials:
-
Fungal biomass and/or culture broth
-
Organic solvents (e.g., ethyl acetate, chloroform, ethanol)
-
Rotary evaporator
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Liquid-Liquid Extraction (from culture broth):
-
Acidify the culture broth to approximately pH 3.0 with an appropriate acid (e.g., HCl).
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process 2-3 times for maximum yield.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Solid-Liquid Extraction (from mycelium):
-
Dry the fungal biomass (e.g., by freeze-drying or in an oven at low temperature).
-
Grind the dried biomass into a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or ethanol) using methods like maceration, soxhlet extraction, or sonication.
-
Filter the extract to remove solid particles.
-
-
Concentration:
-
Concentrate the final organic extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Quantification of Emodin Anthrone
Direct quantification of emodin anthrone can be challenging due to its instability. A common approach is to quantify total emodin after converting the anthrone form. For specific quantification of the anthrone, spectrophotometric methods can be employed, though careful handling is required to prevent oxidation. A general method for carbohydrate quantification using the anthrone reagent is also described as it is a widely used colorimetric assay.
Method 1: Spectrophotometric Quantification of Emodin Anthrone
This method is based on the characteristic absorption of emodin anthrone.
Materials:
-
Crude extract containing emodin anthrone
-
Spectrophotometer
-
Appropriate solvent (e.g., ethanol)
-
Emodin anthrone standard (if available)
Procedure:
-
Dissolve the crude extract in a suitable solvent.
-
Measure the absorbance of the solution at the wavelength of maximum absorption for emodin anthrone (literature-specific).
-
If a standard is available, create a calibration curve by measuring the absorbance of known concentrations of the standard.
-
Calculate the concentration of emodin anthrone in the sample by comparing its absorbance to the calibration curve.
Method 2: Anthrone Method for Total Carbohydrate Quantification
This is a general colorimetric method for the determination of carbohydrates.
Materials:
-
Sample solution
-
Anthrone reagent (e.g., 0.2% anthrone in concentrated sulfuric acid)
-
Glucose or other sugar standard
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a series of standard solutions of a known carbohydrate (e.g., glucose).
-
Pipette a known volume of the sample and standard solutions into separate test tubes.
-
Carefully add the anthrone reagent to each tube and mix well.
-
Heat the tubes in a boiling water bath for a specific time (e.g., 10 minutes) to develop the color.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 620-625 nm).
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the carbohydrate concentration in the sample from the standard curve.[6][7]
Biosynthetic Pathway and Experimental Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the general biosynthetic pathway of emodin anthrone in fungi and a typical experimental workflow for its production and analysis.
Caption: General biosynthetic pathway of emodin anthrone in fungi.
Caption: Experimental workflow for emodin anthrone production and analysis.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational High-Throughput System for Screening Emodin High-Yielding Mutant from Marine Strains of Aspergillus flavipes HN4-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Substrate Specificity of Emodinanthrone Oxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emodinanthrone oxygenase, an enzyme crucial in the biosynthesis of various bioactive polyketides. Its performance is compared with a known bacterial alternative, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into the substrate specificity of this class of enzymes.
Comparative Analysis of this compound Oxygenase and Alternatives
This compound oxygenase from the fungus Aspergillus terreus, also known as GedH, catalyzes the oxidation of this compound to emodin (B1671224), a key step in the biosynthesis of the fungal metabolite geodin.[1] This enzyme fixes an atom of molecular oxygen at the C-10 position of this compound.[1][2] A bacterial counterpart, AknX from Streptomyces galilaeus, is involved in the biosynthesis of aklavinone (B1666741) and has been shown to catalyze a similar oxidation reaction.[1] While both enzymes act on this compound, their substrate preferences and catalytic efficiencies can differ, which is a critical consideration for applications in synthetic biology and drug development.
Quantitative Data Summary
A direct quantitative comparison of the kinetic parameters for A. terreus this compound oxygenase (GedH) is challenging due to the limited availability of published kinetic data for this specific enzyme. However, kinetic parameters for the bacterial anthrone (B1665570) oxygenase AknX with this compound as a substrate have been determined, providing a valuable benchmark.
| Enzyme | Organism | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |
| Anthrone Oxygenase (AknX) | Streptomyces galilaeus | This compound | 39.8 | 73.5 | 1.85 |
| This compound Oxygenase (GedH) | Aspergillus terreus | This compound | Data not available | Data not available | Data not available |
Table 1: Comparison of Kinetic Parameters. The kinetic data for AknX was determined using a spectrophotometric assay with varying concentrations of this compound.
It has been noted that both the bacterial AknX and another fungal anthrone oxidase, HypC (involved in aflatoxin biosynthesis), can convert emodin anthrone to emodin, suggesting a degree of relaxed substrate specificity among these enzymes.[1]
Experimental Protocols
Heterologous Expression and Purification of Anthrone Oxygenase
a) General Protocol for Heterologous Expression of Fungal Enzymes in Pichia pastoris
-
Gene Synthesis and Cloning: The gene encoding the this compound oxygenase is codon-optimized for expression in P. pastoris and synthesized. The synthesized gene is then cloned into a suitable P. pastoris expression vector, such as pPICZα, which contains an α-factor secretion signal for extracellular expression and a C-terminal His-tag for purification.
-
Transformation of P. pastoris: The linearized recombinant plasmid is transformed into a competent P. pastoris strain (e.g., X-33 or GS115) by electroporation. Transformants are selected on YPDS plates containing Zeocin.
-
Screening for High-Expressing Clones: Zeocin-resistant colonies are screened for protein expression. Small-scale cultures are grown in BMGY medium, and expression is induced by transferring the cells to BMMY medium containing methanol. The culture supernatant is analyzed by SDS-PAGE and Western blot to identify clones with the highest level of protein secretion.
-
Large-Scale Expression: A high-expressing clone is used for large-scale fermentation. The culture is grown in a fermenter with controlled pH, temperature, and dissolved oxygen. Methanol is fed periodically to maintain induction of protein expression.
b) Purification of Recombinant AknX from E. coli
This protocol is adapted from the purification of His-tagged AknX.
-
Cell Lysis: E. coli cells expressing AknX are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice.
-
Clarification: The cell lysate is centrifuged to pellet cell debris.
-
Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged AknX protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. The purified protein is stored at -80°C.
Anthrone Oxygenase Activity Assay
This spectrophotometric assay is used to determine the kinetic parameters of anthrone oxygenases that convert this compound to emodin.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
0.5 M potassium phosphate buffer, pH 6.5
-
Ethylene glycol monomethyl ether
-
This compound (substrate, concentrations varied for kinetic analysis, e.g., 5 to 100 µM)
-
-
Enzyme Addition: The reaction is initiated by adding the purified enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: The increase in absorbance at 490 nm, corresponding to the formation of emodin, is monitored over time at 30°C using a spectrophotometer.
-
Calculation of Reaction Rate: The rate of the reaction is calculated using the difference in the molar extinction coefficient between this compound and emodin at 490 nm (Δε = 6.35 × 10³ M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
References
Unraveling the Stability of Anthrone Precursors: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the chemical stability of active pharmaceutical ingredients and their precursors is paramount. This guide provides a comparative analysis of the chemical stability of key anthrone (B1665570) precursors, supported by experimental data and detailed methodologies, to aid in the selection and handling of these compounds.
Anthrone and its derivatives are a class of aromatic ketones with significant applications in pharmacy, including their use as laxatives and in the synthesis of more complex therapeutic agents.[1] However, the inherent stability of these compounds can vary significantly based on their chemical structure and the environmental conditions to which they are exposed. This guide focuses on the stability of two prominent anthrone precursors: Dithranol (Anthralin) and Rhein-9-anthrone, offering insights into their degradation profiles under various stress conditions.
Comparative Stability Analysis
The chemical stability of anthrone precursors is influenced by a multitude of factors including pH, temperature, light, and the presence of oxidizing agents.[2][3] A summary of the stability of Dithranol and Rhein-9-anthrone under different conditions is presented below.
| Precursor | Stress Condition | Observations | Reference |
| Dithranol (Anthralin) | pH | Stability is pH-dependent; the type of buffer system also plays a role. | [2] |
| Temperature | Less influential than other factors, but higher temperatures can accelerate degradation. | [2] | |
| Light (Photodegradation) | Highly dependent on the solvent or excipient used. Degradation products can be characterized by HPLC-MS. | [3] | |
| Concentration | Degradation is strongly dependent on the drug concentration. | [2] | |
| Solubility | Higher solubility in the formulation base leads to significantly accelerated degradation. | [2] | |
| Rhein-9-anthrone | Physiological Conditions (pH 6.5-7.5, 37°C) | Highly unstable; completely disappears from solution within 30 minutes. | [4][5] |
| Oxidation | Readily transforms into its main oxidation products, rhein (B1680588) and sennidins A + B. | [4] |
Dithranol (Anthralin) exhibits a complex stability profile where formulation components play a crucial role. Its degradation is notably accelerated by higher concentrations and increased solubility in the vehicle.[2] The influence of pH is significant, and its photostability is highly variable depending on the surrounding chemical environment.[2][3]
Rhein-9-anthrone , a major metabolite of sennosides, is markedly unstable under physiological conditions.[4][5] It rapidly oxidizes to rhein and sennidins, a critical consideration for both its pharmacological activity and analytical quantification.[4] This inherent instability necessitates careful handling and storage to ensure the integrity of experimental results.
Experimental Protocols for Stability Assessment
To evaluate the chemical stability of anthrone precursors, forced degradation studies are essential. These studies intentionally stress the compound to predict its degradation pathways and establish stability-indicating analytical methods.[1]
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on anthrone precursors.
1. Sample Preparation:
-
Prepare a stock solution of the anthrone precursor in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for specified time intervals (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.[1]
-
Thermal Degradation: Place a solid sample of the precursor in an oven at a high temperature (e.g., 70°C) for a specified period. Also, heat the stock solution under the same conditions.[1]
-
Photodegradation: Expose the stock solution in a transparent vial to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.[1]
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.[1]
-
Identify and quantify the degradation products. The target degradation is typically between 5-20% of the parent compound.[1]
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent anthrone precursor from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A C18 column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol) is often employed.[6]
-
Detection: The wavelength for detection should be chosen based on the UV spectrum of the parent compound and its degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the general degradation pathways for anthrone precursors under various stress conditions.
General degradation pathways of anthrone precursors.
The experimental workflow for assessing the stability of these precursors is a critical process that informs drug development from formulation to storage.
Workflow for comparative stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of dithranol in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of rhein-9-anthrone as a problem in pharmacological and analytical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability of rhein-9-anthrone as a problem in pharmacological and analytical use. | Semantic Scholar [semanticscholar.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
A Cross-Species Comparative Guide to Emodin-Anthrone Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Emodin (B1671224) and its precursor, emodin-anthrone, are polyketide natural products with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] These compounds are produced by a diverse array of organisms, including fungi, plants, and bacteria. Understanding the genetic and enzymatic machinery behind their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive cross-species comparison of emodin-anthrone biosynthetic gene clusters (BGCs), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Biosynthetic Pathways: A Multi-Kingdom Overview
The biosynthesis of the emodin-anthrone core structure primarily follows the polyketide pathway in fungi and bacteria. In this pathway, a polyketide synthase (PKS) iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone (B42736) scaffold.[2][3] Plants, on the other hand, can utilize both the polyketide pathway and the shikimate pathway to produce anthraquinones.[2]
In fungi, a minimal set of four genes is typically required for emodin biosynthesis: a non-reducing polyketide synthase (nrPKS), a metallo-β-lactamase type thioesterase (MβL-TE), a decarboxylase, and an anthrone (B1665570) oxidase.[3] The nrPKS, often referred to as atrochrysone (B1255113) carboxylic acid synthase (ACAS), synthesizes the polyketide chain and catalyzes its initial cyclization. The MβL-TE is responsible for the hydrolytic release of the polyketide intermediate. Subsequent decarboxylation and oxidation, catalyzed by a dedicated decarboxylase and an anthrone oxidase, respectively, lead to the formation of emodin.[3]
Bacterial emodin-anthrone biosynthesis also relies on a type II PKS system. While the core enzymatic functions are conserved, the organization and regulation of the BGCs can differ from their fungal counterparts.
Quantitative Comparison of Emodin Production
The production of emodin varies significantly across different species and even between strains of the same species. Optimization of fermentation conditions and genetic engineering strategies have been employed to enhance yields in microbial systems. The following table summarizes reported emodin production levels in various organisms.
| Organism/Species | Host Type | Product | Titer/Yield | Reference |
| Aspergillus favipes HN4-13 | Fungus | Emodin | 132.40 ± 3.09 mg/L | [1] |
| Aspergillus favipes HN4-13 (with KH2PO4) | Fungus | Emodin | 185.56 ± 4.39 mg/L | [1] |
| Aspergillus ochraceus | Fungus | Emodin | 1.453 mg/L; 0.8% of dry mass | [4][5] |
| Aspergillus flavipes HN4-13 (mutant M1440) | Fungus | Emodin | 124.6 ± 4.95 mg/L | [4] |
| Aspergillus flavipes HN4-13 (mutant M1440 with Mn2+) | Fungus | Emodin | 178.6 ± 7.80 mg/L | [4] |
| Escherichia coli (engineered) | Bacterium | Emodin-O-β-D-glucoside | 38 mg/L | [6] |
| Rheum palmatum | Plant | Emodin | 2.31 mg/g (in roots) | [7] |
| Polygonum cuspidatum | Plant | Emodin | 2.18 ± 0.11 mg/g (ultrasound-assisted extraction) | [6] |
| Streptomyces spp. | Bacterium | Emodin | Data not available in reviewed literature |
Note: Direct comparison of yields can be challenging due to variations in experimental conditions, extraction methods, and analytical techniques.
Enzyme Kinetics: A Knowledge Gap
Experimental Protocols
This section provides an overview of key experimental methodologies for the identification and characterization of emodin-anthrone biosynthetic gene clusters.
Protocol 1: Identification of Biosynthetic Gene Clusters using Bioinformatics
Objective: To identify putative emodin-anthrone BGCs in genomic data.
Methodology:
-
Genome Sequencing: Obtain the whole-genome sequence of the organism of interest.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unknown Regions Finder) to scan the genome for potential secondary metabolite BGCs. These tools identify characteristic "signature" genes, such as PKSs, and analyze the surrounding genomic region for other biosynthetic genes.
-
Homology Analysis: Compare the predicted BGCs with known and characterized emodin-anthrone BGCs from other organisms using BLAST and comparative genomics tools to identify homologous gene clusters.
Protocol 2: Heterologous Expression of Biosynthetic Gene Clusters
Objective: To functionally characterize a putative BGC by expressing it in a heterologous host.
Methodology:
-
Gene Cluster Cloning: Clone the entire putative BGC from the native organism into a suitable expression vector. This may require techniques for large DNA fragment cloning.
-
Host Selection: Choose a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor, Streptomyces lividans, or Escherichia coli.[7][9]
-
Transformation and Expression: Introduce the expression vector into the heterologous host. Induce gene expression using an appropriate promoter system.
-
Metabolite Analysis: Cultivate the engineered host and extract secondary metabolites from the culture broth and mycelium. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of emodin, emodin-anthrone, or related intermediates.[1]
Protocol 3: In Vitro Enzyme Assays
Objective: To determine the function and kinetic properties of individual enzymes in the biosynthetic pathway.
Methodology for Anthrone Oxidase Activity:
-
Enzyme Expression and Purification: Clone the gene encoding the putative anthrone oxidase into an expression vector, express the protein in a suitable host (e.g., E. coli), and purify the recombinant enzyme.
-
Assay Reaction: Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and the substrate (emodin-anthrone).
-
Product Detection: Monitor the formation of emodin over time using spectrophotometry or HPLC analysis. The conversion of the colorless anthrone to the colored anthraquinone can often be followed visually or by measuring absorbance at a specific wavelength.[10]
Methodology for Decarboxylase Activity:
-
Enzyme Expression and Purification: Express and purify the putative decarboxylase enzyme as described above.
-
Assay Reaction: Set up a reaction containing the purified enzyme, the carboxylated precursor of emodin-anthrone, and a suitable buffer.
-
Product Detection: Analyze the reaction mixture for the formation of the decarboxylated product using HPLC-MS. Alternatively, coupled enzyme assays can be used to detect the release of CO2.[11]
Protocol 4: Quantification of Emodin by HPLC
Objective: To accurately measure the concentration of emodin in biological samples.
Methodology:
-
Sample Preparation:
-
Fungal/Bacterial Cultures: Separate the mycelium from the culture broth by filtration or centrifugation. Extract emodin from both the mycelium (e.g., with methanol (B129727) or ethyl acetate) and the broth (e.g., with ethyl acetate).[1]
-
Plant Material: Dry and grind the plant tissue. Extract emodin using a suitable solvent (e.g., ethanol (B145695) or methanol) with methods such as sonication or Soxhlet extraction.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Detect emodin using a UV-Vis or Diode Array Detector (DAD) at its characteristic absorbance wavelength (e.g., 287 nm and 436 nm).[12]
-
-
Quantification:
-
Standard Curve: Prepare a series of emodin standards of known concentrations.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Determine the concentration of emodin in the samples by comparing their peak areas to the standard curve.
-
Visualizing the Biosynthetic Landscape
To better understand the relationships and processes involved in emodin-anthrone biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00040G [pubs.rsc.org]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic analysis of a type II polyketide synthase. Role of conserved residues in the beta-ketoacyl synthase-chain length factor heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Navigating the Inhibition of Emodinanthrone Conversion: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the modulation of anthraquinone (B42736) biosynthesis is a critical area of study with implications for drug discovery and metabolic engineering. While the direct inhibition of the conversion of emodinanthrone to emodin (B1671224) is a specific target of interest, the currently available scientific literature does not provide a comprehensive comparison of compounds that directly inhibit this enzymatic step. However, a broader approach targeting the overall anthraquinone biosynthesis pathway offers a valuable alternative for regulating the production of emodin and related compounds.
This guide provides a comparative overview of compounds known to inhibit key enzymes within the anthraquinone biosynthesis pathway, for which experimental data is available. It also details the experimental protocols for relevant enzyme assays, including the specific assay for this compound oxygenase, to facilitate further research in this area.
Comparative Analysis of Inhibitors in the Anthraquinone Biosynthesis Pathway
Direct screening and validation of a range of compounds for their inhibitory effects on this compound oxygenase, the enzyme responsible for the conversion of this compound to emodin, are not extensively documented. Research has, however, identified inhibitors for other key enzymes in the broader anthraquinone biosynthesis pathway. A summary of these inhibitors and their reported effects is presented below.
| Target Enzyme | Inhibitor | Compound Class | Quantitative Data (Ki/IC50) | Organism/System |
| Isochorismate Synthase (ICS) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Auxin | Not specified; strong inhibition of AQ accumulation correlated with reduced ICS activity. | Morinda citrifolia cell cultures[1] |
| Isochorismate Synthase (ICS) | Glyphosate | Herbicide | Not specified; inhibition of AQ accumulation correlated with reduced ICS activity. | Morinda citrifolia cell cultures[1] |
| o-Succinylbenzoate-CoA Synthetase (MenE) | OSB-AMS (4) | Sulfonyladenosine analogue | Ki = 5.4 ± 0.1 nM (competitive with ATP); Ki = 11.2 ± 0.9 nM (noncompetitive with OSB) | Mycobacterium tuberculosis[2] |
| o-Succinylbenzoate-CoA Synthetase (MenE) | OSB-AMS (4) | Sulfonyladenosine analogue | Ki(app) = 22 ± 8 nM | Staphylococcus aureus[2] |
| o-Succinylbenzoate-CoA Synthetase (MenE) | OSB-AMS (4) | Sulfonyladenosine analogue | Ki(OSB) = 128 ± 5 nM | Escherichia coli[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the validation and discovery of new inhibitory compounds. Below are protocols for key enzyme assays relevant to the anthraquinone biosynthesis pathway.
This compound Oxygenase Activity Assay (Spectrophotometric)
This assay is designed to measure the enzymatic conversion of this compound to emodin.
Principle: The formation of the anthraquinone emodin from this compound leads to an increase in absorbance at a specific wavelength, which can be monitored spectrophotometrically.
Materials:
-
This compound (substrate)
-
Enzyme preparation (e.g., purified this compound oxygenase or cell-free extract)
-
Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)
-
Ethylene (B1197577) glycol monomethyl ether
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5).
-
Add 1 ml of ethylene glycol monomethyl ether containing 0.2 µmol of this compound to the reaction mixture.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 490 nm at 30°C.
-
The reaction rate is calculated using the molecular extinction coefficient difference between this compound and emodin (Δɛ = 6.35 × 10³ M⁻¹cm⁻¹).
For inhibitor screening:
-
Pre-incubate the enzyme with the test compound for a specified period before adding the substrate.
-
Perform the assay as described above and compare the reaction rate to a control without the inhibitor.
-
Determine the IC50 value by testing a range of inhibitor concentrations.
Isochorismate Synthase (ICS) Activity Assay
This assay measures the activity of ICS, a key regulatory enzyme in the anthraquinone pathway.
Principle: ICS converts chorismate to isochorismate. The product, isochorismate, can be subsequently converted to salicylic (B10762653) acid, which can be quantified.
Materials:
-
Crude protein extract containing ICS
-
Tris/HCl buffer (0.1 M, pH 7.5) with 1 mM DTT and 10% glycerol
-
MgCl₂ (10 mM)
-
Barium chorismate (1 mM)
Procedure:
-
Incubate the crude protein fraction with 1 mM barium chorismate in the Tris/HCl buffer containing 10 mM MgCl₂ at 30°C for 1 hour.[3]
-
Stop the reaction and convert the produced isochorismate into salicylic acid.[3]
-
Quantify the amount of salicylic acid using a suitable method (e.g., fluorescence detection).[3]
o-Succinylbenzoate-CoA Synthetase (MenE) Inhibition Assay
This assay is used to identify and characterize inhibitors of MenE.
Principle: The assay measures the enzymatic activity of MenE, which catalyzes the formation of o-succinylbenzoyl-coenzyme A. The inhibitory potential of compounds is determined by measuring the reduction in enzyme activity.
Materials:
-
Purified MenE enzyme
-
ATP, CoA, and 2-succinylbenzoate (B1199955) (substrates)
-
Assay buffer
-
Detection system to measure product formation or substrate depletion.
Procedure:
-
The specific protocol for a high-throughput screening or detailed kinetic analysis would depend on the detection method employed (e.g., coupled-enzyme assay, HPLC, or LC-MS).
-
For kinetic analysis of inhibitors, vary the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki). The study by Lu et al. (2012) provides a detailed example of such an analysis for OSB-AMS.[2]
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Anthraquinone biosynthesis pathway highlighting key enzymes and points of inhibition.
Caption: General workflow for screening and validating inhibitors of this compound conversion.
References
- 1. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ω-Hydroxyemodin and Other Key Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a class of naturally occurring aromatic compounds with a wide range of biological activities, making them a subject of significant interest in pharmaceutical research and drug development.[1] Among these, ω-hydroxyemodin, a metabolite of emodin (B1671224), has garnered attention for its unique therapeutic potential.[2] This guide provides a comparative analysis of ω-hydroxyemodin and other key anthraquinones, including emodin, aloe-emodin (B1665711), rhein (B1680588), physcion (B1677767), and chrysophanol (B1684469). The comparison focuses on their biological performance, supported by experimental data, and delves into their mechanisms of action through various signaling pathways.
Comparative Biological Activity
The therapeutic efficacy of anthraquinones varies significantly depending on their molecular structure. These variations influence their interactions with biological targets and their overall pharmacological profiles.
Anticancer Activity
Anthraquinones exert their anticancer effects through various mechanisms, including inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[1][2] The following table summarizes the comparative anticancer activity of selected anthraquinones against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells). A lower IC₅₀ value indicates greater potency.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Selected Anthraquinones
| Compound | Breast Cancer (MCF-7) | Colon Cancer (HCT116) | Lung Cancer (A549) | Leukemia (K562) | Cervical Cancer (HeLa) |
| ω-Hydroxyemodin | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Emodin | ~25[3] | ~17.8[4] | ~12.7[5] | 2.17 - 2.35[5] | ~7.66[5] |
| Aloe-Emodin | Data not readily available | < Emodin[1] | Data not readily available | Data not readily available | Data not readily available |
| Rhein | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Physcion | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Chrysophanol | Proliferation decreased[6] | Data not readily available | Data not readily available | Data not readily available | Apoptosis increased[7] |
Emodin demonstrates broad-spectrum antiproliferative activity against various cancer cell lines.[1] Aloe-emodin, an isomer of emodin, shows particularly high potency against colon cancer cells (HCT116) compared to emodin.[1] Both emodin and aloe-emodin can also function as photosensitizers in photodynamic therapy, which enhances their anticancer effects when exposed to light.[1] Chrysophanol has been shown to inhibit proliferation in breast cancer cells and induce apoptosis in cervical cancer cells.[6][7]
Antimicrobial Activity
A significant area of research for ω-hydroxyemodin is its ability to inhibit quorum sensing in Staphylococcus aureus, a key mechanism for regulating virulence.[8][9][10][11] This anti-virulence activity is a key differentiator from many other anthraquinones that exhibit broader antibacterial effects.
Table 2: Comparative Antimicrobial Activity of Selected Anthraquinones
| Compound | Primary Mechanism | Target Organism(s) | Key Findings |
| ω-Hydroxyemodin | Quorum Sensing Inhibition[8][9] | Staphylococcus aureus[8][9] | Directly binds to and inhibits AgrA, preventing virulence factor expression.[8][12] |
| Emodin | Broad-spectrum antibacterial[13] | S. aureus, B. subtilis, H. pylori[13] | Exhibits significant anti-MRSA activity.[13] |
| Aloe-Emodin | Antibacterial[14][15] | Acinetobacter baumannii[14][15] | Shows strain-specific antibacterial and bactericidal activities.[14][15] |
| Rhein | Antibacterial[14][15] | Acinetobacter baumannii[14][15] | Exhibits strain-specific antibacterial and bactericidal activities.[14][15] |
| Physcion | Antifungal[16] | Plant powdery mildew[16] | More bioactive than chrysophanol against powdery mildews.[16] |
| Chrysophanol | Antifungal[16] | Plant powdery mildew[16] | Synergistic interaction with physcion.[16] |
ω-Hydroxyemodin's high specificity in inhibiting the quorum-sensing system of Staphylococcus aureus at concentrations non-toxic to human cells suggests a favorable therapeutic window for its antibacterial applications.[17] In contrast, emodin shows broader antibacterial activity.[13] Aloe-emodin and rhein have demonstrated activity against the resistant pathogen Acinetobacter baumannii.[14][15] Physcion and chrysophanol have been noted for their synergistic antifungal effects against plant pathogens.[16]
Anti-inflammatory and Antioxidant Activity
Anthraquinones also possess anti-inflammatory and antioxidant properties. Emodin, for instance, can suppress inflammation by inhibiting the NLRP3 inflammasome.[1] A study comparing the free-radical scavenging activity of emodin, aloe-emodin, and rhein found the order of efficacy to be emodin > rhein > aloe-emodin.[18]
Signaling Pathways and Mechanisms of Action
The biological effects of anthraquinones are mediated by their interaction with various cellular signaling pathways.
ω-Hydroxyemodin: Inhibition of Quorum Sensing
The primary mechanism of action for ω-hydroxyemodin is the inhibition of the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus.[8][9] It directly targets the AgrA response regulator protein, preventing it from binding to the P2 promoter region of the agr operon.[8][12] This action blocks the transcription of genes responsible for producing virulence factors.[8]
Caption: Inhibition of the S. aureus Agr Quorum Sensing Pathway by ω-Hydroxyemodin.
Emodin and Other Anthraquinones: Anticancer Signaling
Anthraquinones like emodin can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[19] This pathway involves the phosphorylation of Bcl-2, a decrease in mitochondrial membrane potential, and the release of cytochrome c.[19]
Caption: General anticancer signaling pathway for some anthraquinones.
Some anthraquinone (B42736) derivatives have also been identified as potent inhibitors of the c-Met kinase signaling pathway, which is crucial in many human cancers.[20] They can block the extracellular HGF-dependent pathway, suppressing c-Met phosphorylation.[20]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of protocols for key experiments cited in the analysis of anthraquinones.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on various cell lines.[17]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for determining cell viability using the MTT assay.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of anthraquinone derivatives.[21]
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the synthetic anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[21]
-
Instrumentation and Measurement: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[21] Acquire ¹H and ¹³C NMR spectra.
-
Data Processing and Analysis: Apply Fourier transformation to the raw data to obtain the NMR spectrum.[21] Phase and baseline correct the spectrum. Integrate signals and analyze chemical shifts and coupling patterns to assign signals to specific protons and carbons.[21]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of anthraquinones and provides structural information through fragmentation patterns.[21]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[21]
-
Instrumentation and Measurement: Choose an appropriate ionization method (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).[21] Introduce the sample into the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Conclusion
The comparative analysis reveals distinct biological profiles for ω-hydroxyemodin and other key anthraquinones. While emodin and its related compounds exhibit broad-spectrum anticancer and antimicrobial activities, ω-hydroxyemodin stands out for its specific and potent inhibition of the S. aureus quorum sensing system, presenting a promising avenue for developing targeted anti-virulence therapies. The structural variations among these anthraquinones significantly influence their mechanisms of action and therapeutic potential. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the structure-activity relationships and to harness the therapeutic potential of these versatile compounds in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer action of naturally occurring emodin for the controlling of cervical cancer [explorationpub.com]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. ω-Hydroxyemodin limits staphylococcus aureus quorum sensing-mediated pathogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ω-Hydroxyemodin Limits Staphylococcus aureus Quorum Sensing-Mediated Pathogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 14. Combination of aloe emodin, emodin, and rhein from Aloe with EDTA sensitizes the resistant Acinetobacter baumannii to polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of aloe emodin, emodin, and rhein from Aloe with EDTA sensitizes the resistant Acinetobacter baumannii to polymyxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic interaction of physcion and chrysophanol on plant powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Comparison of the efficiency of emodin and aloe-emodin in therapeutic applications
For Researchers, Scientists, and Drug Development Professionals
Emodin (B1671224) and its structural isomer, aloe-emodin (B1665711), are naturally occurring anthraquinones with a wide range of documented pharmacological activities. Despite their similar chemical structures, subtle differences in their functional groups lead to notable variations in their therapeutic efficiencies and mechanisms of action. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
I. Comparative Efficacy in Therapeutic Applications
The therapeutic potential of emodin and aloe-emodin has been evaluated across several domains, including oncology, inflammation, and infectious diseases. While both compounds exhibit significant bioactivity, their efficiencies can differ depending on the specific application and cellular context.
Anticancer Activity
Both emodin and aloe-emodin have demonstrated potent anticancer properties. However, comparative studies often indicate that aloe-emodin exhibits superior efficacy at lower concentrations in several cancer types.
Photodynamic Therapy (PDT) for Skin Cancer:
In the context of PDT for skin cancer, aloe-emodin has been shown to be a more potent photosensitizer than emodin. Studies on squamous cell carcinoma (SCC-25) and melanoma (MUG-Mel2) cell lines revealed that aloe-emodin induced a greater reduction in cell viability compared to emodin at the same concentrations.[1] For instance, at a 20 μM concentration, aloe-emodin resulted in lower cell viability in both MUG-Mel2 (74%) and SCC-25 (69%) cells compared to emodin (79% and 74%, respectively).[1] Furthermore, aloe-emodin promoted a higher rate of apoptosis in SCC-25 (22%) and MUG-Mel2 (22%) cells compared to emodin (8% and 16%, respectively).[2]
Breast Cancer:
In ERα-positive breast cancer cells (MCF-7), aloe-emodin is a more potent growth inhibitor than emodin.[3] Aloe-emodin showed significant inhibition of MCF-7 proliferation at concentrations of 6 to 100 μM, whereas emodin required higher concentrations of 25 to 100 μM to achieve a similar effect.[3] Notably, at 12.5 μM, aloe-emodin had a stronger inhibitory effect on MCF-7 growth than the same concentration of emodin.[3]
Melanoma:
For melanoma cell lines (COLO 800, COLO 794, and A375), aloe-emodin demonstrated superior efficacy at lower concentrations, with an IC50 of approximately 15 μM, while emodin required a higher concentration of 40 μM to achieve the same effect.[4][5]
| Anticancer Application | Cell Line(s) | Emodin Efficacy | Aloe-Emodin Efficacy | Reference(s) |
| Photodynamic Therapy (Viability at 20µM) | MUG-Mel2 (Melanoma) | 79% Viability | 74% Viability | [1] |
| Photodynamic Therapy (Viability at 20µM) | SCC-25 (Squamous Cell Carcinoma) | 74% Viability | 69% Viability | [1] |
| Photodynamic Therapy (Apoptosis) | MUG-Mel2 (Melanoma) | 16% Cell Death | 22% Cell Death | [2] |
| Photodynamic Therapy (Apoptosis) | SCC-25 (Squamous Cell Carcinoma) | 8% Cell Death | 22% Cell Death | [2] |
| Breast Cancer (Growth Inhibition) | MCF-7 (ERα-positive) | Effective at 25-100 µM | More potent; effective at 6-100 µM | [3] |
| Melanoma (Growth Inhibition) | COLO 800, COLO 794, A375 | IC50 ≈ 40 µM | IC50 ≈ 15 µM | [4][5] |
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. Aloe-emodin, however, appears to be a more potent inhibitor of certain inflammatory pathways. In murine macrophages, aloe-emodin dose-dependently inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression and subsequent nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[6][7][8] While aloin (B1665253) (a precursor to aloe-emodin) also suppressed NO production, it did not affect PGE2 levels, suggesting a more comprehensive anti-inflammatory action by aloe-emodin.[6][7]
| Inflammatory Mediator | Emodin Effect | Aloe-Emodin Effect | Reference(s) |
| iNOS mRNA Expression | Inhibitory | Dose-dependent inhibition (5-40 µM) | [6][7][8] |
| COX-2 mRNA Expression | Inhibitory | Inhibition at 40 µM | [6][7][8] |
| Nitric Oxide (NO) Production | Inhibitory | Dose-dependent inhibition (5-40 µM) | [6][7][8] |
| Prostaglandin E2 (PGE2) Production | Not specified in direct comparison | Suppressed at 40 µM | [6][7] |
Antiviral Activity
Aloe-emodin has demonstrated significant antiviral activity, particularly against enveloped viruses. It has been shown to be a potent interferon-inducing agent.[9] In a comparative study against Japanese encephalitis virus (JEV) and enterovirus 71 (EV71), aloe-emodin showed potent, dose-dependent inhibition of viral replication.[9] While emodin also possesses antiviral properties against a range of viruses, including Swine acute diarrhea syndrome coronavirus (SADS-CoV) and Porcine reproductive and respiratory syndrome virus (PRRSV), direct comparative data on efficiency with aloe-emodin for the same viral strains is limited in the searched literature.[10][11]
| Virus | Cell Line(s) | Aloe-Emodin IC50 | Reference(s) |
| Japanese Encephalitis Virus (JEV) | HL-CZ | 0.50 µg/mL to 1.51 µg/mL | [9] |
| Enterovirus 71 (EV71) | TE-671 | 0.14 µg/mL to 0.52 µg/mL | [9] |
Antibacterial Activity
Aloe-emodin has shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[12][13] It exhibits minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) in the range of 4–32 µg/mL and 32–128 µg/mL, respectively, against various Staphylococcus species.[12] For Gram-negative bacteria, the MICs and MBCs are higher (128–256 µg/mL and >1024 µg/mL, respectively).[12] Direct comparative studies with emodin suggest that aloe-emodin may have lower MICs against certain strains like S. epidermidis.[12]
| Bacterial Type | Aloe-Emodin MIC Range | Aloe-Emodin MBC Range | Reference(s) |
| Gram-positive (e.g., Staphylococcus) | 4–32 µg/mL | 32–128 µg/mL | [12][13] |
| Gram-negative | 128–256 µg/mL | >1024 µg/mL | [12][13] |
Neuroprotective Effects
Aloe-emodin has shown promise in the context of Alzheimer's disease by improving mitophagy and reducing neuronal damage.[14] It has been demonstrated to alleviate cognitive dysfunction in animal models of Alzheimer's.[14][15] Emodin has also been investigated for its neuroprotective effects in Alzheimer's disease models, where it was found to protect neurons against Aβ toxicity.[16] While both show potential, direct comparative studies on their efficiency in neuroprotection are not extensively detailed in the available literature.
II. Signaling Pathways and Mechanisms of Action
Emodin and aloe-emodin exert their therapeutic effects by modulating a variety of signaling pathways. Understanding these differences is crucial for targeted drug development.
Anticancer Signaling Pathways
In breast cancer, both compounds lead to the degradation of Estrogen Receptor Alpha (ERα), but through different mechanisms. Aloe-emodin inhibits ERα activation through HSP90/ERα dissociation and subsequent ubiquitin-dependent degradation.[3] Emodin, on the other hand, does not appear to share this specific molecular pathway for ERα inhibition.[3]
In melanoma cells, both emodin and aloe-emodin disrupt metabolic plasticity by impairing glycolysis and mitochondrial function, leading to an accumulation of mitochondrial reactive oxygen species (ROS) and oxidative stress.[4]
Caption: Differential and common anticancer signaling pathways of aloe-emodin and emodin.
Anti-inflammatory Signaling Pathways
Aloe-emodin suppresses inflammatory responses by inhibiting the expression of iNOS and COX-2. This is often mediated through the downregulation of transcription factors like NF-κB and modulation of MAPK signaling pathways.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the pharmacokinetics and metabolism of aloe-emodin following intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aloe‐Emodin Improves Mitophagy in Alzheimer's Disease via Activating the AMPK/PGC‐1α/SIRT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combination of aloe emodin, emodin, and rhein from Aloe with EDTA sensitizes the resistant Acinetobacter baumannii to polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effect of emodin against Alzheimer's disease via Nrf2 signaling in U251 cells and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]
Comparative analysis of anthraquinone profiles in different plant species
This guide provides a comparative analysis of anthraquinone (B42736) content in various plant species, intended for researchers, scientists, and drug development professionals. It offers quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and biosynthetic pathways to support research and development in natural product chemistry and pharmacology.
Introduction to Anthraquinones
Anthraquinones are a large class of aromatic organic compounds based on the 9,10-dioxoanthracene core. They are widely distributed as secondary metabolites in various plants, fungi, and lichens.[1] These compounds are of significant interest due to their diverse pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer effects.[2] In higher plants, two primary biosynthetic pathways are responsible for the formation of the anthraquinone scaffold: the polyketide pathway, which typically produces emodin-type anthraquinones, and the shikimate (or chorismate/o-succinylbenzoic acid) pathway, which leads to alizarin-type anthraquinones commonly found in the Rubiaceae family.[3]
The specific profile and concentration of anthraquinones can vary significantly between different plant species, and even between different parts of the same plant, influencing their therapeutic potential. This guide compares the quantitative profiles of key anthraquinones across several well-known medicinal plant genera, including Rheum, Cassia, and Aloe.
Comparative Quantitative Analysis of Anthraquinones
The following table summarizes the quantitative data of major anthraquinone compounds found in different plant species and their respective parts, as reported in various studies. This allows for a direct comparison of the anthraquinone content, highlighting species that are particularly rich sources of specific compounds.
| Plant Species | Plant Part | Anthraquinone Compound | Concentration | Reference |
| Rheum palaestinum | Roots (Ethanolic Extract) | Total Anthraquinones | 14.74 mg Rhein E/g | [4] |
| Rheum palaestinum | Aerial Parts (Aqueous Extract) | Total Anthraquinones | 2.04 mg Rhein E/g | [4] |
| Rheum australe | Root Extract | Emodin | 15% | [5] |
| Rheum australe | Root Extract | Physcion | 4.2% | [5] |
| Rheum australe | Root Extract | Chrysophanol | 1.6% | [5] |
| Rheum australe | Root Extract | Aloe-emodin | 0.46% | [5] |
| Khaya senegalensis | Stem Bark Extract | Total Anthraquinones | 2.72 g/100g | [6] |
| Vernonia amygdalina | Stem Bark Extract | Total Anthraquinones | 2.10 g/100g | [6] |
| Senna podocarpa | Leaf Extract | Total Anthraquinones | 1.83 g/100g | [6] |
| Azadirachta indica | Leaf Extract | Total Anthraquinones | 1.23 g/100g | [6] |
| Senna alata | Leaves | Total Anthraquinones | 1.67% (w/w) | [7][8] |
| Cassia fistula | Pulp & Seeds | Chrysophanol | Present | [9] |
| Morinda citrifolia | Roots | Anthraquinone, Alizarin, Emodin | Present | [9] |
| Aloe vera | - | Aloe-emodin | 26.29% of total anthraquinones | [10] |
| Aloe vera | - | Emodin | 65.30% of total anthraquinones | [10] |
| Aloe vera | - | Chrysophanol | 8.41% of total anthraquinones | [10] |
Experimental Protocols
Accurate quantification of anthraquinones is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its robustness and precision.[11] A generalized protocol for the extraction and quantification of anthraquinones from plant material is provided below.
Sample Preparation: Extraction
-
Objective : To efficiently extract anthraquinone compounds from the plant matrix.
-
Procedure :
-
Collect and dry the desired plant material (e.g., roots, leaves) at a controlled temperature to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extract the powdered material using an appropriate solvent. Methanol (B129727) or ethanol (B145695) are commonly used.[12][13] For enhanced extraction of glycosides or conversion to aglycones, acidic or aqueous solvent mixtures may be employed.[7][8]
-
The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction.
-
Filter the resulting extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
For HPLC analysis, dissolve a known amount of the dry extract in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Objective : To separate, identify, and quantify individual anthraquinone compounds within the extract.
-
Typical HPLC System Parameters :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is frequently used for the separation of anthraquinones.[5][8]
-
Mobile Phase : An isocratic or gradient elution system is used. A common mobile phase consists of a mixture of methanol or acetonitrile (B52724) and an acidic aqueous solution, such as 2% aqueous acetic acid or water with ortho-phosphoric acid.[8][9] A typical ratio might be 70:30 (v/v) of the organic solvent to the aqueous solution.[8]
-
Flow Rate : A standard flow rate is typically set around 1.0 mL/min.[5]
-
Detection : A UV-Vis or Photodiode Array (PDA) detector is used. The detection wavelength is commonly set at 254 nm to monitor the anthraquinone compounds.[5][9]
-
Temperature : The column is often maintained at a constant temperature, such as 25°C, to ensure reproducibility.[8]
-
Quantification
-
Objective : To determine the concentration of each anthraquinone in the sample.
-
Procedure :
-
Prepare standard solutions of known concentrations using pure reference compounds (e.g., emodin, rhein, chrysophanol).
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each compound.[11]
-
Inject the prepared plant extract sample into the HPLC system under the same conditions.
-
Identify the anthraquinone peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of each anthraquinone in the sample by interpolating its peak area on the calibration curve.
-
Visualized Workflows and Pathways
Experimental Workflow for Anthraquinone Analysis
The following diagram illustrates a standard workflow for the quantitative analysis of anthraquinones from plant sources.
Anthraquinone Biosynthesis Pathways in Plants
Plants primarily utilize two distinct pathways for the biosynthesis of the anthraquinone core structure. The diagram below provides a simplified overview of the Polyketide and Shikimate pathways.
References
- 1. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Emodinanthrone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Emodinanthrone, an anthraquinone (B42736) derivative, requires careful management as a hazardous waste. This guide provides essential, step-by-step procedures for its proper disposal, aligning with standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[1] |
| Body Protection | Wear a laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working with the powdered form where dust may be generated, a NIOSH-approved respirator is recommended. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any particulates. After handling, it is imperative to wash hands thoroughly.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
All waste materials containing this compound must be clearly identified. This includes the pure compound, any contaminated labware (such as vials, pipette tips, and gloves), and solutions.[2]
-
This compound waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[3]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.[2]
-
-
Storage:
-
Spill Management:
-
In the event of a spill, the area should be evacuated if necessary.[2]
-
Wear the appropriate PPE, including gloves, safety glasses, and a lab coat, before attempting to clean the spill.[2]
-
For solid this compound, use a dry clean-up method to avoid generating dust.[2] Gently sweep the material into a suitable container.
-
For liquid spills, use an inert absorbent material to contain and collect the waste.[1]
-
All materials used for the spill cleanup must also be placed into the hazardous waste container.[2]
-
The spill area and any equipment used for cleanup should be thoroughly decontaminated.
-
-
Final Disposal:
Hazardous Waste Classification
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Emodinanthrone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Emodinanthrone is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause an allergic skin reaction.[1] The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
Data sourced from the Safety Data Sheet for Emodin anthrone.[1]
Pictogram: [1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE for various routes of exposure.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves tested to a relevant standard such as Europe EN 374 or US F739. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[2] |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | ANSI Z87.1 (US) or EN 166 (EU). Contact lenses should not be worn.[2] |
| Skin/Body | Laboratory coat, overalls, or a P.V.C. apron to avoid skin contact.[2] | Protective clothing should be selected based on the potential for chemical exposure. |
| Respiratory | A NIOSH-certified respirator is necessary when engineering controls are insufficient or when dust may become airborne.[2] The type should be based on a professional judgment of exposure levels. | For significant dust, a positive flow mask is recommended.[2] In unknown concentrations, a full-face pressure-demand SCBA should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Confirm that an eye wash unit and safety shower are readily accessible.[2]
-
Don all required PPE as outlined in the table above.
2. Handling and Use:
-
Avoid breathing dust and prevent contact with skin and eyes.[2]
-
Use dry, clean-up procedures and avoid generating dust.[2]
-
Avoid contamination with oxidizing agents such as nitrates and oxidizing acids, as this may result in ignition.[2]
3. Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, protected from light.[3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Minor Spill | Wear protective clothing, gloves, safety glasses, and a dust respirator.[2] Use dry clean-up procedures to avoid generating dust.[2] Vacuum or sweep up the material and place it in a sealed container for disposal.[2] The vacuum cleaner must be fitted with a HEPA filter.[2] |
| Skin Contact | Immediately wash the affected area with soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Inhalation | If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[1] |
| Fire | Use foam, dry chemical powder, or carbon dioxide.[2] Water spray or fog should only be used for large fires.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Handle contaminated packaging in the same way as the substance itself.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
